Triclocarban

Catalog No.
S580542
CAS No.
101-20-2
M.F
C13H9Cl3N2O
M. Wt
315.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclocarban

CAS Number

101-20-2

Product Name

Triclocarban

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea

Molecular Formula

C13H9Cl3N2O

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)

InChI Key

ICUTUKXCWQYESQ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 79 °F (NTP, 1992)
Insoluble
In water, 0.11 mg/L at 20 °C
Practically insoluble in water
1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide
In methanol, 1.6 g/L at 35 °C

Synonyms

N-(4-Chlorophenyl)-N’-(3,4-dichlorophenyl)urea; 3,4,4’-Trichlorocarbanilide; 3,4,4’-Trichlorodiphenylurea; Cusiter; Cutisan; ENT 26925; Genoface; Preventol SB; Procutene; Solubacter; TCC;

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

The exact mass of the compound Triclocarban is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 79° f (ntp, 1992)insolublein water, 0.11 mg/l at 20 °cpractically insoluble in water1 g dissolves in 25 ml acetone; 3 ml dimethyl formamidein methanol, 1.6 g/l at 35 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72005. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Occurrence and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the concentrations of TCC found in various environmental compartments, which illustrate its pervasive distribution following release from wastewater treatment plants (WWTPs) [1].

Table 1: TCC Concentrations in Wastewater and Sludge

Matrix Location Concentration Range Reference / Source
Influent Durban, South Africa 0.320 - 45.261 µg/L [2]
Influent U.S. & China 84 ng/L - 11.4 µg/L (U.S.); 4.7 - 170.0 ng/L (China) [3]

| Effluent | Durban, South Africa | |="" (to="" (u.s.);="" (water)|="" federal="" sediment="" sludge="" sludge="" soil="" table="" ,="" -="" 0.09="" 0.107="" 0.15="" 1%="" 1.103="" 108="" 12.6="" 2:="" 3="" 3.8="" 43.3="" 8.827="" :---="" ;="" [4]="" [2]="" [2] [1].="" [3]="" [color="#5F6368" [fillcolor="#FFFFFF" [label="Chloroanilines\n(3,4-DCA, 4-CA)" [shape="rectangle," ];="" ```dot="" abiotic="" activity.="" adsorption="" africa="" and="" aquatic="" are="" aromaticcleavage="" below.="" bgcolor="transparent" biosolids="" biotic="" both="" by="" ca="" canada="" china="" cluster_abiotic="" cluster_biotic="" color="#34A853" concentration="" days="" dcc="" digraph="" dioxins="" driven="" dry="" durban,="" edge="" environment,="" environmental="" eqg="" factors="" fate="" fillcolor="#34A853" fontcolor="#FFFFFF" found="" g="" guideline="" guidelines="" half-life="" high="" hydrolysis="" hydrophobicity="" illustrated="" in="" it="" its="" key="" kg="" kow="" l="" label="Biotic Pathways (Microbial)" labeldistance="2.5];" laboratory="" levels="" life)="" location="" making="" maryland="" matrix="" matter="" mcc="" means="" mechanism="" mg="" microbial="" multiple="" ncc="" new="" node="" oc)="" of="" organic="" pathways="" photolysis="" primary="" processes="" protect="" range="" range)="" rankdir="TB;" readily="" reductivedechlorination="" reference="" regulatory="" removal="" sediments,="" sludge="" solids="" sorbs="" source="" south="" study="" subgraph="" tcc="" the="" to="" transformation="" triclocarban="" type="" u.s.="" undergoes="" weight="" wwtps="" york,="" {="" |="" }="" ~4.9)="" ±="" µg=""> Hydrolysis; TCC -> Photolysis; Photolysis -> Dioxins;

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References

Molecular Targets and Antibacterial Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mechanistic information for TCC:

Feature Description
Primary Antibacterial Action Bacteriostatic (inhibits bacterial growth) [1]
Spectrum of Activity Predominantly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [2]
Proposed General Mechanism Causes bacterial deformation and hinders microbial metabolism [2]. Historically, it was thought to destabilize the bacterial cell wall [1].
Identified Protein Target Methyltransferase (MenG) in Gram-positive bacteria [2]
Role of Target MenG is an enzyme involved in the final step of menaquinone (Vitamin K2) synthesis [2]
Consequence of Inhibition Disruption of the electron transport chain, impairing bacterial energy production and metabolism [2]

This mechanism differs significantly from Triclosan, which mainly inhibits the enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis [3] [4]. The specificity of TCC for Gram-positive bacteria is likely due to the greater permeability of their cell wall compared to the complex outer membrane of Gram-negative species [1] [5].

Experimental Evidence and Research Workflows

The identification of MenG as a target involved sophisticated methodologies, as outlined in the experimental workflow below. This process integrates biochemistry, genomics, and analytical chemistry to elucidate TCC's mechanism of action and bacterial resistance.

Start Start: Investigate TCC Mechanism Biochem Biochemical Assays Start->Biochem Genomic Genomic & Proteomic Analysis Start->Genomic Resist Resistance Studies Start->Resist Metabol Metabolite Profiling Start->Metabol Integ Data Integration & Target Validation Biochem->Integ In vitro enzyme inhibition assays Genomic->Integ Gene expression (RNA sequencing) Resist->Integ Analyze resistant mutant strains Metabol->Integ Measure menaquinone levels End End: Identify MenG as Key Target Integ->End

Key techniques for studying TCC's mechanism include:

  • In vitro enzyme inhibition assays: These are used to confirm that TCC directly inhibits MenG activity [2].
  • Gene expression analysis: Techniques like RNA sequencing compare the gene expression profiles of bacteria exposed to TCC against control groups to identify changes in metabolic pathways [2].
  • Analysis of resistant mutants: Isolating and characterizing TCC-resistant bacterial strains helps identify the genetic basis of resistance, which can point back to the primary target [1].
  • Metabolite profiling: Measuring the levels of menaquinone and other intermediates in the metabolic pathway confirms the biological consequence of MenG inhibition [2].

Bacterial Resistance to TCC

Exposure to TCC can promote the development of bacterial resistance through a few key mechanisms:

  • Selection Pressure: Low, sub-lethal concentrations of TCC kill susceptible bacteria, allowing resistant strains to survive and proliferate [1].
  • Gene Transfer: Resistant bacteria can share resistance genes with other bacteria via horizontal gene transfer [1].
  • Co-selection for Antibiotic Resistance: Exposure to TCC can increase the expression of multidrug efflux pumps or other non-specific resistance mechanisms, potentially leading to cross-resistance with clinically important antibiotics [1] [6].

References

Quantitative Data on Human Absorption & Bioaccumulation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative parameters for TCC absorption and bioaccumulation in humans, based on experimental studies.

Parameter Value Context / Conditions Source
Dermal Absorption Rate ~0.6% of applied dose Showering with soap containing 0.6% TCC (approx. 70 mg TCC) [1] Human Exposure Study [1]
Primary Urinary Metabolites N-glucuronides (avg. 30 ng/mL) Post-showering; continuous use leads to steady-state excretion [1] [2] Human Exposure Study [1]
Elimination Half-Life ~10 hours Estimated from pharmacokinetic data [2] DrugBank [2]
Route of Elimination Urine (27%), Feces (70%) Following a single oral dose [2] DrugBank [2]
Detection in Human Matrices Urine, Serum, Breast Milk General population exposure biomonitoring [3] [4] Review & Biomarker Studies [3] [4]

Experimental Protocols for Key Studies

Understanding the methods behind this data is crucial for evaluation and replication.

Human Dermal Exposure and Urinary Biomarker Assessment [1]

This study quantitatively assessed TCC absorption after real-world use of a personal care product.

  • Objective: To determine the extent of human absorption and urinary excretion of TCC and its metabolites following a shower with commercial antibacterial soap.
  • Procedure:
    • Exposure: Human subjects showered with a commercial bar soap containing 0.6% TCC.
    • Sample Collection: Urine samples were collected from subjects over a 72-hour period post-exposure.
    • Sample Analysis: Urine was analyzed using a validated online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method.
    • Metabolite Identification: The major metabolite was identified as TCC-N-glucuronide.
    • Data Analysis: Absorption was estimated based on the total amount of TCC-glucuronide excreted in urine relative to the known amount of TCC used in the soap.
  • Key Finding: Approximately 0.6% of the TCC applied during a shower was absorbed through the skin and renally eliminated as a glucuronide conjugate.
Identification of TCC Metabolites in Rats and Humans [4]

This study defined the metabolic profile of TCC to identify suitable biomarkers for human exposure assessment.

  • Objective: To identify the major metabolites of TCC in rat and human biological samples.
  • Procedure:
    • Animal Dosing: Adult female Sprague Dawley rats were administered a single oral dose of TCC (500 mg/kg body weight).
    • Sample Collection: Urine and serum were collected from rats at defined intervals. Human urine (n=50) and serum (n=16) samples were also obtained from a general adult population.
    • Sample Preparation: Urine samples were treated with β-glucuronidase/sulfatase (from Helix pomatia) to hydrolyze conjugated metabolites back to their free forms.
    • Analysis: Metabolites were identified using online SPE-HPLC-MS/MS.
    • Metabolite Confirmation: The identity of major oxidative metabolites (2'-OH-TCC and 3'-OH-TCC) was confirmed by comparing their chromatographic behavior and mass spectra with those of authentic synthesized standards.
  • Key Finding: While oxidation is a major metabolic pathway in rats, the primary metabolic pathway in humans is direct glucuronidation, with TCC itself being a key biomarker.

Molecular Interactions and Toxicity Pathways

Although direct human bioaccumulation data for specific organs is limited, network toxicology and experimental studies suggest potential mechanisms for TCC-induced toxicity, particularly in the liver.

The diagram below illustrates the predicted mechanism of TCC-induced liver injury, integrating network toxicology predictions and in vivo validation.

tcc_toxicity_mechanism cluster_pathways Key Pathways cluster_effects Cellular Effects TCC TCC Core Targets\n(STAT3, MAPK1, etc.) Core Targets (STAT3, MAPK1, etc.) TCC->Core Targets\n(STAT3, MAPK1, etc.) Binds & Modulates Key Pathways Key Pathways Core Targets\n(STAT3, MAPK1, etc.)->Key Pathways Disrupts Cellular Effects Cellular Effects Key Pathways->Cellular Effects Leads to Lipid & Atherosclerosis Lipid & Atherosclerosis Key Pathways->Lipid & Atherosclerosis Chemical Carcinogenesis Chemical Carcinogenesis Key Pathways->Chemical Carcinogenesis PI3K-Akt Signaling PI3K-Akt Signaling Key Pathways->PI3K-Akt Signaling Liver Injury Liver Injury Cellular Effects->Liver Injury Results in Oxidative Stress Oxidative Stress Oxidative Stress->Cellular Effects Inflammation Inflammation Inflammation->Cellular Effects Apoptosis Apoptosis Apoptosis->Cellular Effects

This mechanism is supported by in vivo experiments in weaned piglets, a model with digestive and liver physiology similar to humans. These studies confirmed TCC exposure leads to increased liver index, elevated serum biochemical markers (like ALT and AST), and reduced antioxidant capacity, validating the predicted pathways of injury [5].

Conclusion

References

Comprehensive Technical Guide: Triclocarban Environmental Persistence and Bioaccumulation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Fundamental Properties

TCC's molecular structure features chlorinated phenyl rings connected by a urea bridge, contributing to its environmental behavior.

  • Chemical Abstracts Service Registry Number: 101-20-2
  • IUPAC Name: N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)urea
  • Molecular Formula: C₁₃H₉Cl₃N₂O
  • Molecular Weight: 315.58 g/mol [1]
Critical Physicochemical Parameters

Table: Key physicochemical properties of triclocarban governing environmental distribution

Property Value Data Type Environmental Significance
Water Solubility 0.62 mg/L at 25°C Experimental [2] Low solubility promotes partitioning from water to organic phases
Octanol-Water Partition Coefficient (log KOW) 3.63-4.20 Experimental [1] [2] Indicates high lipophilicity and bioaccumulation potential
Vapor Pressure 4.8 × 10-7 Pa at 25°C Modelled [2] Negligible volatility, unlikely to partition to atmosphere
Henry's Law Constant 4.6 × 10-6 Pa·m³/mol Modelled [2] Confinds substance to aquatic and terrestrial environments
Dissociation Constant (pKa) 12.7 at 20°C Experimental [2] Remains neutral across environmental pH ranges
Melting Point 255.6°C Experimental [2] High thermal stability

Environmental Fate and Persistence

Primary Sources and Pathways
  • Usage Sources: TCC has been historically used in personal care products including bar soaps (up to 80% of antimicrobial bar soap in the US contained TCC as of 2005), lotions, deodorants, toothpaste, and plastics [1].
  • Release Pathways: After consumer use, >95% of TCC enters wastewater treatment systems, with annual US wastewater loading estimated at approximately 2.75×10⁵ kg [3].
Behavior in Wastewater Treatment Plants

WWTPs are critical control points for TCC environmental release. Multiple studies demonstrate that TCC is effectively removed from wastewater stream but transferred to sludge phase.

Table: this compound fate in wastewater treatment plants across different studies

Study/Source Influent Concentration Effluent Concentration Overall Removal Efficiency Sludge Concentration Transfer to Sludge
Zheng et al. [3] 731.1-812.4 ng/L <2.5% of influent >97% Not specified 38.2-44.4%
Heidler et al. (cited in [3]) 6100 ± 2000 ng/L 170 ± 30 ng/L 97 ± 1% Not specified 78 ± 11%
Lozano et al. (cited in [3]) Not specified Not specified Not specified 13,100 ± 900 ng/g (dry weight) 79%
Global Concern [3] - - - Mean 2350 ng/g in China Major pathway to environment
Transformation and Degradation

TCC undergoes different fates across environmental compartments:

  • Microbial Degradation: Limited in many environments; forms transformation products including 4-chloroaniline and 3,4-dichloroaniline (carcinogenic byproducts) [1].
  • Gut Microbiota Metabolism: Unique metabolic profile in colon with high abundance of parent TCC and free-form metabolites mediated by gut microbiota actions [4].
  • Composting Performance: Sewage sludge composting shows varying degradation efficiency depending on bulking agents and process conditions [3].

Bioaccumulation Potential

Bioaccumulation Metrics and Evidence

TCC's high lipophilicity (log KOW = 3.63-4.20) drives significant bioaccumulation in aquatic and terrestrial organisms.

Table: Experimental bioaccumulation evidence for this compound

Organism/Matrix Location/Study Concentration Notes
Fish Kaveri and Vellar Rivers, India [3] 1.4-692 ng/g (lipid weight) 100% detection frequency in fish
Surface Water Chinese River Basins [3] 6.97-152.60 ng/L Highest in Yellow River Basin
Dolphins Atlantic [1] Detected Marine mammal exposure evidence
Human Monitoring NHANES [4] ~37% of US population Widespread human exposure
Human Tissues Pregnant women [5] Detected in maternal and fetal placental tissues Transplacental transfer confirmed
Crop Plants Edible crops [5] Detected in roots Potential food chain exposure
  • Aquatic Organisms: Bioaccumulation factors up to 1600 for snails and 2700 for algae near WWTP outfalls [6].
  • Human Exposure Pathways: Dermal absorption from personal care products, dietary intake through contaminated food crops, and placental transfer to fetuses [5].

Ecotoxicological Impacts

Aquatic Toxicity

TCC is classified as "highly hazardous to aquatic life" with significant toxicity across species:

  • Daphnia magna: LC₅₀ = 0.01 mg/L after 48h (acute) [6]
  • Ceriodaphnia dubia: LC₅₀ = 0.0031 mg/L after 48h (acute) [6]
  • Green alga (Scenedesmus subspicatus): LC₅₀ = 0.02 mg/L after 72h (growth inhibition) [6]
  • Amphibians, fish, and invertebrates: Multiple studies show adverse effects [1]
Endocrine Disruption Mechanisms

TCC exhibits multiple endocrine-disrupting activities through different mechanisms:

G TCC TCC ER Estrogen Receptor (ER) Response TCC->ER Enhances E2-dependent gene expression AR Androgen Receptor (AR) Response TCC->AR Enhances testosterone-dependent gene expression CAR Constitutive Androstane Receptor (CAR) TCC->CAR Activates in vivo/in vitro RyR1 Ryanodine Receptor (RyR1) Calcium Signaling TCC->RyR1 Disrupts calcium homeostasis Altered reproductive\nfunction Altered reproductive function ER->Altered reproductive\nfunction Developmental\ntoxicity Developmental toxicity AR->Developmental\ntoxicity Metabolic\ndisruption Metabolic disruption CAR->Metabolic\ndisruption Neurodevelopmental\neffects Neurodevelopmental effects RyR1->Neurodevelopmental\neffects

Figure: Molecular mechanisms of TCC endocrine disruption based on in vitro and in vivo studies [7] [1]

Advanced Experimental Methodologies

Analytical Detection Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [4]

  • Extraction: Tissue samples (≈100 mg) homogenized with 1 mL methanol using OMNI bead ruptor, centrifuged at 7000×g for 3 min
  • Cleanup: Supernatant transferred, centrifuged at 13,000×g for 5 min, 500 μL supernatant vacuum-centrifuged to dryness
  • Analysis: Reconstitution in methanol proportional to sample weights, centrifugation (15,000×g, 10 min, 4°C)
  • Instrumentation: Dionex Ultimate 3000 UHPLC system coupled to TSQ Quantiva Triple Quadrupole mass spectrometer
  • Chromatography: ACQUITY UPLC BEH C18 column (1.7 μm, 2.1×100 mm); mobile phase: 2mM ammonium acetate in water (A) and acetonitrile (B)
  • Quantification: Multiple reaction monitoring (MRM) mode with isotope-labeled internal standards
Wastewater Treatment Plant Fate Studies

Sample Collection Protocol [3]

  • Water Sampling: 3000 mL composite samples collected at 7:00-8:00, 12:00-13:00, and 17:00-18:00 from influent and effluent streams
  • Sludge Sampling: Sewage sludge collected from filter press dehydrator outlet at same time intervals
  • Analysis: Solid-phase extraction followed by LC-MS/MS quantification
Gut Microbiota Metabolism Studies

In Vivo Experimental Designs [4]

  • Animal Models: Swiss Webster mice (6 weeks) treated with 80 ppm TCC via modified AIN-93G diet (≈8 mg/kg/day) for 4 weeks
  • Germ-Free Models: Comparison of conventional vs. germ-free mice after single oral gavage (8 mg/kg TCC)
  • Antibiotic Depletion: Drinking water with 1.0 g/L ampicillin and 0.5 g/L neomycin for 7 days before TCC exposure
  • Tissue Collection: Blood, liver, heart, kidney, lung, bile, small intestine, colon (mucosa and digesta) for LC-MS/MS analysis

Regulatory Status and Research Trends

Global Regulatory Landscape
  • United States: FDA banned TCC in consumer antiseptic washes in 2016, effective September 2017 [1]
  • Canada: 2023 screening assessment concluded low risk of ecological harm due to limited exposure potential, despite high hazard classification [2]
  • Ongoing Concerns: Continued presence in cosmetics and environmental reservoirs despite regulatory restrictions
Emerging Research Priorities

Bibliometric analysis reveals shifting research priorities (2002-2024) [8]:

  • Current Focus: Environmental behavior and fate, ecotoxicological impacts and mechanisms, human exposure risk assessment, degradation and removal technologies
  • Future Directions: Interaction with other environmental pollutants, improved removal technologies, mixture toxicity effects

Conclusion and Future Perspectives

TCC represents a concerning case study of antimicrobial environmental contamination. Despite regulatory actions, its persistence and bioaccumulation potential create legacy contamination issues requiring continued management. Future research should focus on:

  • Advanced Treatment Technologies: Developing more efficient degradation methods for TCC in wastewater and sludge
  • Mixture Toxicity Assessment: Understanding interactive effects with co-occurring contaminants
  • Human Health Impact Studies: Elucidating long-term health implications of chronic low-dose exposure
  • Remediation Strategies: Developing effective cleanup technologies for contaminated sediments and soils

References

triclocarban mammalian off-target effects overview

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Off-Target Effects of Triclocarban

The table below summarizes the key mammalian off-target effects of TCC, the affected systems, and the proposed molecular mechanisms as identified in recent research.

Affected System/Process Observed Off-Target Effects Proposed Molecular Mechanisms / Key Findings Experimental Models

| Endocrine System & Hormonal Signaling | • Amplifies androgen and estrogen signaling [1] • Alters thyroid hormone homeostasis [1] • Decreases estradiol and progesterone levels in rats [2] | • Enhanced strength of endogenous hormones (estradiol, testosterone) [1] • Disruption of estrogen receptor (ESR1) signaling and hypermethylation of the Esr1 gene [3] | In vitro bioassays [1], rodent models [2] [3] | | Neurodevelopment | • Accumulates in the fetal brain [3] • Sex-specific alterations in gene expression [3] • Increased risk of preterm birth correlated with maternal urine TCC [2] | • Impaired ESR1 signaling; decreased protein levels of ESR1, ARNT, and CAR [3] • Disruption of global DNA methylation and estrogen receptor genes [3] • Dysregulation of neurogenesis- and neurotransmitter-related genes [3] | Mouse models (prenatal exposure) [3], human cohort study [2] | | Intestinal Epithelial Homeostasis | • Impairs formation and growth of small intestinal organoids [4] • Compromises nutrient absorption and defense against pathogens [4] | • Inhibition of the Wnt/β-catenin signaling pathway [4] • Reduction in Lgr5+ intestinal stem cells and dysregulation of differentiation [4] | Mouse small intestinal organoids (SIOs), in vivo mouse studies [4] | | Cellular Stress & Toxicity | • Induces apoptosis and impairs autophagy in brain neurons [3] • Potential to form toxic degradation products (e.g., 4-chloroaniline) [2] | • Reduced BCL2 protein (anti-apoptotic) in male mouse brain [3] • Inhibition of aromatase activity in human placental cells [2] | In vitro mammalian cell cultures (JEG-3, neurons) [2] [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the key studies cited above.

Assessing Effects on Intestinal Homeostasis using Organoids [4]

This protocol utilizes small intestinal organoids (SIOs) to model TCC's effect on the gut epithelium.

  • Organoid Culture: Isolate and culture crypts from mouse small intestine in Matrigel. Maintain in growth medium (ENR: EGF, Noggin, R-spondin) to support stem cell viability and organoid formation.
  • Chemical Exposure: Treat organoids with environmentally relevant concentrations of TCC (e.g., 1 μM and 10 μM) for a specified period (e.g., 5 days).
  • Endpoint Analysis:
    • Organoid Formation Efficiency: Count the number of successfully formed organoids to assess gross toxicity.
    • Immunofluorescence Staining: Use antibodies against markers like:
      • Lgr5-EGFP: To quantify intestinal stem cells.
      • Muc2: To identify goblet cells.
      • Chromogranin A: To identify enteroendocrine cells.
      • EdU (5-ethynyl-2'-deoxyuridine): To label proliferating cells.
    • RNA Sequencing: Perform transcriptome analysis on control vs. TCC-treated organoids to identify dysregulated pathways, such as the Wnt signaling pathway.
    • In Vivo Verification: Administer TCC (e.g., 200 mg/kg/day) to mice orally for 14 days. Analyze intestinal tissues for histopathological changes and confirm key findings from the organoid model (e.g., reduction in Lgr5+ cells).
Evaluating Neurodevelopmental Toxicity via Prenatal Exposure [3]

This in vivo protocol examines the long-term effects of prenatal TCC exposure on the offspring's brain.

  • Animal Dosing: Expose pregnant mice to TCC via oral gavage or diet. Use environmentally relevant low doses (e.g., 0.3 mg/kg/day) and higher doses (e.g., 3.0 mg/kg/day) throughout the gestation period.
  • Tissue Collection: Sacrifice the offspring at a postnatal time point (e.g., one month). Dissect and collect brain regions of interest, such as the prefrontal cortex.
  • Molecular Analysis:
    • Gene Expression: Extract mRNA and perform qPCR to analyze the expression of genes related to:
      • Hormone Signaling: Esr1, Esr2, Gper1, Ahr, Arnt.
      • Neurodevelopment & Metabolism: Cyp19a1, Cyp1a1, Atg7.
    • Protein Expression: Use Western blotting to quantify corresponding protein levels (e.g., ESR1, ARNT, CAR, BCL2).
    • Epigenetic Analysis: Measure global DNA methylation levels and perform targeted analysis of DNA methylation in the promoter regions of specific genes like Esr1 via bisulfite sequencing.
    • Microarray Analysis: Conduct genome-wide expression profiling to identify dysregulated genes and perform enrichment analysis to determine affected biological processes (e.g., neurogenesis, neurotransmitter signaling).

This compound Disposition and Metabolism (ADME) Data

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of TCC is critical for interpreting its toxicological effects.

ADME Parameter Findings Experimental Context
Absorption (Oral) Extensive, based on high fecal recovery of radioactivity [2] Single oral gavage (50-500 mg/kg) in male rats [2]
Absorption (Dermal) Low (≤ 3% of applied dose) [2] Single dermal application (1.5% or 3% TCC) in rodents [2]
Distribution Low tissue retention; 3.9% of dose at 24h, 0.1% at 72h [2]. Detected in brain, heart, muscle of offspring [3]. Oral administration in rats [2]; Lactational exposure in mice [3]
Metabolism Extensive; primary metabolites are hydroxylated (2'-, 3'-, 6-OH-TCC) and conjugated (glucuronide, sulfate) forms [2]. In vivo (rat, monkey) and in vitro (hepatocytes) studies [2]
Excretion (Oral) Primarily fecal (85-86%), minor urinary (3-6%) [2] Single oral gavage in male rats [2]
Excretion (Dermal) Primary route for absorbed dose is via bile [2] Dermal application in rodents [2]
Plasma Half-Life ~2 hours (parent compound); ≥9 hours (total radioactivity) [2] Oral administration in rats [2]

Mechanistic Pathways of Toxicity

The following diagrams illustrate the key molecular pathways disrupted by TCC, as identified in the research.

TCC Disruption of Intestinal Stem Cell Homeostasis

This pathway summarizes the mechanism by which TCC impairs intestinal epithelium maintenance, as revealed in the organoid study [4].

G TCC This compound (TCC) Exposure Wnt Inhibition of Wnt/β-catenin Signaling TCC->Wnt Lgr5 Reduction in Lgr5+ Intestinal Stem Cells Wnt->Lgr5 Diff Dysregulated Cell Differentiation Lgr5->Diff Org Impaired Organoid Formation & Growth Lgr5->Org Func Impaired Barrier Function & Nutrient Absorption Diff->Func

TCC inhibits Wnt signaling, disrupting intestinal stem cell maintenance and function.

TCC Neurodevelopmental Toxicity via Prenatal Exposure

This pathway outlines the sex-specific mechanisms of neurodevelopmental toxicity observed in mouse offspring after prenatal TCC exposure [3].

G TCC Prenatal TCC Exposure ER Impaired ESR1 Signaling (Decreased expression & hypermethylation) TCC->ER AhrCar Disrupted AHR/ARNT/CAR Signaling Pathways TCC->AhrCar Epi Altered Global DNA Methylation (Sex-specific) TCC->Epi GeneM Dysregulated Neurogenesis-Related Genes ER->GeneM GeneF Dysregulated Neurotransmitter-Related Genes ER->GeneF Apop Increased Apoptosis (Reduced BCL2 in males) AhrCar->Apop

Prenatal TCC exposure disrupts multiple signaling and epigenetic pathways in the brain.

Conclusion

Current evidence positions this compound as a substance with significant and concerning off-target effects in mammals. Its roles as an endocrine disruptor, a neurodevelopmental risk factor—with effects potentially programmed by prenatal exposure—and a disruptor of gut homeostasis highlight the need for careful consideration of its use and continued investigation into its long-term health impacts.

References

triclocarban hepatotoxicity mechanisms in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of TCC-Induced Hepatotoxicity

The primary mechanisms of TCC-induced liver injury, as identified in a 2025 study on weaned piglets, involve oxidative stress and interference with specific signaling pathways [1] [2]. The workflow below illustrates how network toxicology and in vivo validation were combined to identify these mechanisms.

G Start Start: Triclocarban (TCC) Hepatotoxicity Investigation NetTox Network Toxicology Analysis Start->NetTox Identify Potential Targets MDock Molecular Docking NetTox->MDock Validate Binding with Core Proteins InVivo In Vivo Validation (Weaned Piglets) MDock->InVivo Verify Predictions in Model Organism Mech Mechanism Elucidation InVivo->Mech Confirm Mechanisms via: - Biochemistry - Histopathology - Gene Expression

Research workflow for identifying TCC hepatotoxicity mechanisms.

Key Hepatotoxicity Findings and Quantitative Data

The in vivo experiments confirmed liver damage through histopathology, serum biochemistry, and oxidative stress markers. The table below summarizes the key quantitative findings from the piglet study [1] [2].

Parameter Category Specific Marker Change in High-Dose TCC Group Biological Significance
Liver Histopathology Liver Index Decreased Indicator of organ atrophy or damage
Histopathological Damage Observed Direct structural damage to liver tissue
Serum Biochemistry Alanine Aminotransferase (ALT) Increased Marker of hepatocyte damage and membrane integrity loss
Aspartate Aminotransferase (AST) Increased Indicator of liver and heart muscle damage
Oxidative Stress Markers Glutathione Peroxidase (GSH-PX) Decreased Reduced capacity to detoxify peroxides
Catalase (CAT) Decreased Impaired decomposition of hydrogen peroxide
Total Superoxide Dismutase (T-SOD) Decreased Diminished ability to neutralize superoxide radicals
Total Antioxidant Capacity (T-AOC) Decreased Overall decline in antioxidant defense
Malondialdehyde (MDA) Increased Marker of enhanced lipid peroxidation and cell damage

Molecular Pathways and Gene Expression

RT-qPCR analysis identified significant upregulation of eight core target genes in the livers of exposed piglets, pointing to activation of oxidative stress and inflammatory pathways [1]. One core gene, ESR1, did not show a significant change [1].

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a summary of the key experimental methodologies used in the cited study [2].

Experimental Phase Method/Tool Key Specifications Primary Purpose
Network Toxicology Swiss Target Prediction, PharmMapper, GeneCards, OMIM Used to predict and identify 269 potential and 9 core targets of TCC. To hypothesize potential molecular targets and pathways for TCC-induced liver injury.
Molecular Docking AutoDock Vina Analyzed binding affinity between TCC and core target proteins. To validate the potential interaction between TCC and prioritized protein targets.
In Vivo Model Weaned Piglets Groups exposed to varying doses of TCC for a defined period. To study TCC hepatotoxicity in a model with high physiological relevance to humans.
Toxicity Assessment Serum ALT/AST, Liver Index, Histopathology Standard biochemical assays and tissue staining (e.g., H&E). To quantify functional and structural liver damage.
Oxidative Stress Commercial Assay Kits Measured GSH-PX, CAT, T-SOD, T-AOC, MDA levels in liver tissue. To evaluate the status of the antioxidant system and oxidative damage.
Gene Expression RT-qPCR Analyzed mRNA levels of the 9 core target genes. To confirm the regulation of key genes identified by network toxicology.

Interpretation of Mechanistic Insights

The data indicates that TCC hepatotoxicity is primarily driven by:

  • Oxidative Stress: The significant depletion of key antioxidant enzymes (GSH-PX, CAT, T-SOD) and the rise in lipid peroxidation (MDA) show that TCC overwhelms the liver's antioxidant defenses, leading to oxidative damage [1] [2].
  • Inflammatory Pathway Activation: The upregulation of genes like AKT1, HIF1A, and PTGS2 suggests the activation of complex networks involving cell survival, stress response, and inflammation [1] [2].
  • Multi-Target Mechanism: The study successfully demonstrates that network toxicology is a powerful tool for predicting complex, multi-target mechanisms of environmental pollutants, which were subsequently confirmed in a living organism [1] [2].

References

Author: Smolecule Technical Support Team. Date: February 2026

Environmental Occurrence and Exposure Data

TCC is consistently detected in diverse environmental matrices worldwide due to its persistence and incomplete removal in wastewater treatment plants (WWTPs) [1] [2]. The table below summarizes quantitative data on its occurrence.

Matrix Location Concentration Range Key Findings
Wastewater & Biosolids [1] [2] U.S., China, Canada Influent: 84 ng/L - 11.4 μg/L [1]; Biosolids: 338 - 1290 μg/kg (Canada) [2] >95% detection frequency; removal primarily via adsorption to sludge (up to 75%) rather than biodegradation [1] [2].
Surface Water & Sediment [1] [3] China (Pearl River, Xiaoqing River), India (East Kolkata Wetlands) Water: 4.7 - 170 ng/L (China), 32 - 382 ng/L (rivers); Sediment: mg/kg range [1] [3] Widespread contamination; higher concentrations found in sediments, indicating accumulation [1].
Biota (Fish) [3] India (River Cauvery, Floodplain wetlands) Fish flesh: TCC up to 1.24 μg/g [3] Demonstrates bioaccumulation in aquatic food webs, even when water concentrations are low or undetectable [3].
Human Exposure [4] [5] - Detected in urine, serum, breast milk, and placental tissues [4] [5] Confirms absorption through skin (from soaps) and potential for transplacental transfer; associated with personal care product use [4] [5].

Detailed Experimental Protocols

Investigating TCC Biotransformation in Biofilm Reactors

This methodology assesses TCC's fate and impact on specialized microbial communities for wastewater treatment [1].

  • 1. Reactor Setup: Operate a sulfur-metabolism biofilm reactor, using elemental sulfur as the primary electron donor for sulfur-based autotrophic denitrification (SAD) [1].
  • 2. Long-Term Exposure Operation: Continuously expose the biofilm to TCC at environmentally relevant concentrations (e.g., ≤ 25 μg/L) over an extended period [1].
  • 3. Performance Monitoring:
    • Nitrogen Removal: Track efficiency of total nitrogen (TN) removal and monitor intermediate accumulation (nitrite, nitrous oxide) [1].
    • TCC Fate Analysis: Measure TCC removal efficiency and identify transformation products (DCC, MCC, NCC, 3,4-DCA, 4-CA) using LC-MS/MS [1].
  • 4. Microbial Community Analysis: Use 16S rRNA sequencing to analyze shifts in microbial community structure, particularly sulfur-oxidizing and dechlorinating bacteria [1].
  • 5. Functional Gene Expression: Apply metatranscriptomics (RNA sequencing) to quantify expression of key functional genes, especially those involved in dechlorination and sulfur oxidation [1].

The following workflow diagram illustrates the key stages of this experimental protocol:

G S1 1. Reactor Setup S2 2. Long-Term TCC Exposure S1->S2 S3 3. System Performance Monitoring S2->S3 S31 Nitrogen Removal Efficiency S3->S31 S32 TCC & Metabolite Analysis S3->S32 S4 4. Microbial Community Analysis S31->S4 S32->S4 S5 5. Functional Gene Expression S4->S5 S6 Data Integration & Mechanism Elucidation S5->S6

Experimental workflow for investigating TCC biotransformation in sulfur-metabolism biofilm reactors.

Network Toxicology and In Vivo Validation of Hepatotoxicity

This integrated approach predicts TCC's toxic mechanisms computationally and validates them in a biological model [4].

  • 1. Toxicity and Target Prediction:
    • Obtain TCC's SMILES structure from PubChem [4].
    • Input SMILES into toxicity prediction databases (e.g., ProTox 3.0, ADMETlab 2.0) to predict endpoints like hepatotoxicity [4].
    • Use Swiss Target Prediction and PharmMapper to identify potential protein targets [4].
  • 2. Network Construction:
    • Retrieve known liver injury-related targets from GeneCards and OMIM databases [4].
    • Construct a compound-target-pathway network by intersecting predicted TCC targets with liver injury targets. Identify core targets (e.g., AKR1C3, PTGS2) and key pathways (e.g., PPAR, PI3K-Akt) [4].
  • 3. Molecular Docking:
    • Perform docking simulations (e.g., with AutoDock Vina) to model the binding interactions and affinity between TCC and the core target proteins [4].
  • 4. In Vivo Validation:
    • Animal Model: Use weaned piglets (anatomically and functionally similar to human infants for liver studies) [4].
    • TCC Administration: Expose piglets to TCC via an appropriate route (e.g., oral gavage or diet) [4].
    • Endpoint Assessment:
      • Histopathology: Examine liver tissue sections for lesions, inflammation, and steatosis [4].
      • Biochemical Assays: Measure serum liver enzymes (ALT, AST), oxidative stress markers (SOD, GSH), and inflammatory cytokines [4].
      • Gene Expression: Use RT-qPCR to validate mRNA expression changes in the core targets identified by network toxicology [4].

The diagram below summarizes this multi-stage methodology:

G Comp Computational Prediction C1 Toxicity Prediction (ProTox 3.0, ADMETlab) Comp->C1 C2 Target Prediction (SwissTarget, PharmMapper) C1->C2 C3 Network Construction & Core Target ID (AKR1C3, PTGS2) C2->C3 C4 Molecular Docking C3->C4 Int Mechanism Elucidation C4->Int Exp In Vivo Validation E1 Animal Model (Weaned Piglets) Exp->E1 E2 TCC Exposure E1->E2 E3 Endpoint Assessment (Histopathology, Biochemistry, RT-qPCR) E2->E3 E3->Int

Integrated workflow combining network toxicology prediction with in vivo experimental validation.

Mechanisms of Action and Toxicity

TCC's effects are mediated through multiple pathways, as illustrated by the network toxicology and experimental studies.

  • Antimicrobial Mechanism: TCC inhibits bacterial enoyl-(acyl-carrier-protein) reductase (FabI), a key enzyme in fatty acid synthesis, leading to disrupted cell membrane formation. It also causes non-specific damage to cell membranes [5].
  • Hepatotoxicity Mechanism: In vivo studies in piglets show TCC exposure increases liver-to-body weight ratio, elevates serum liver enzymes (ALT, AST), induces oxidative stress, and promotes inflammation [4]. Network toxicology predicts core targets like AKR1C3 and PTGS2 (COX-2), implicating key pathways:
    • PPAR Signaling Pathway: Critical for lipid metabolism; disruption can lead to fatty liver [4].
    • PI3K-Akt Signaling Pathway: Regulates cell survival, growth, and metabolism; its dysregulation is linked to metabolic disorders and liver injury [4].
    • Endocrine Disruption: TCC is known to enhance estrogenic activity in the brain and other tissues, potentially through interactions with hormone receptors [5].

Critical Knowledge Gaps and Future Research Directions

Despite advancements, significant gaps remain in understanding TCC's full impact.

  • Transformation Products and Co-toxicity: The ecological and health risks of TCC's major transformation products (DCC, MCC, 3,4-DCA) are not fully characterized [1] [6]. Future research should focus on their toxicity, persistence, and potential for synergistic effects when mixed with other environmental pollutants (e.g., triclosan, microplastics) [6].
  • Human Health Impacts: While biomonitoring confirms human exposure, the causal links between chronic, low-dose TCC exposure and specific human diseases (e.g., metabolic disorders, liver dysfunction) require longitudinal epidemiological studies [4].
  • Antibiotic Resistance Co-selection: TCC exposure can promote cross-resistance to clinically important antibiotics (e.g., chloramphenicol, tetracycline) by selecting for efflux pump overexpression [7]. The precise genetic mechanisms and the potential for co-resistance gene transfer in complex microbial communities need further elucidation [6] [7].
  • Advanced Removal Technologies: Research into innovative, cost-effective degradation technologies is a key future trend [6]. While sulfur-based systems show promise, scaling them for real-world WWTPs and developing advanced oxidation processes or novel catalytic materials are critical research areas [1] [6].

Research on triclocarban is highly active, driven by its environmental persistence and documented biological effects. Moving forward, the field will benefit from increased focus on mixture toxicology, human health epidemiology, and the development of engineering solutions to mitigate its environmental presence.

References

Comprehensive Analysis of Triclocarban in Wastewater: Analytical Methods, Transformation Pathways, and Detection Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclocarban (TCC) is a chlorinated aromatic antimicrobial compound widely used in personal care products, medical disinfectants, and cleaning agents since the 1950s. With global annual production exceeding 10,000 tons, TCC has become a pervasive environmental contaminant frequently detected in wastewater systems worldwide. Due to its chemical stability and lipophilic nature (logKow>4), TCC resists degradation in conventional wastewater treatment and accumulates in environmental compartments, including sediments and biological tissues. Recent studies have detected TCC in various environmental matrices, with concentrations ranging from 32–382 ng/L in surface waters to 3–43.3 mg/kg in dewatered sludge, raising significant concerns about ecological impacts and human health risks. This application note provides comprehensive analytical methods and protocols for detecting and quantifying TCC and its transformation products in wastewater and sludge matrices, supporting environmental monitoring and risk assessment initiatives [1] [2] [3].

The environmental significance of TCC monitoring extends beyond its persistence. TCC functions as an endocrine disruptor and has been linked to inhibition of microbial metabolic processes essential for wastewater treatment, including nitrification, denitrification, and anaerobic digestion. Furthermore, TCC exposure promotes the evolution and dissemination of antimicrobial resistance genes (ARGs) in aquatic environments, posing a global threat to public health. These concerns have prompted regulatory actions, including restrictions on TCC use in consumer antiseptic washes by the U.S. FDA and similar measures in the European Union. Consequently, robust analytical methods for tracking TCC fate in wastewater treatment systems are essential for developing effective risk management strategies and treatment technologies [1] [2] [4].

Analytical Methods Overview

Various analytical techniques have been developed for TCC detection in wastewater, each offering distinct advantages and limitations based on sensitivity, selectivity, throughput, and application context. The selection of an appropriate method depends on several factors, including required detection limits, sample matrix complexity, available instrumentation, and analytical throughput requirements. This section provides a comprehensive overview of the primary technical approaches, categorized into instrumental analysis, rapid screening methods, and advanced bioanalytical techniques [5].

Table 1: Comparison of Major Analytical Methods for this compound Detection

Method Principle Detection Limit Sample Matrix Advantages Limitations
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Chromatographic separation followed by accurate mass measurement 0.01-0.12 ng/g (sediment) Sludge, sediment, wastewater High sensitivity and specificity; can identify unknown transformation products Requires sophisticated instrumentation; extensive sample preparation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation with multiple reaction monitoring 1.09-1.67 μg/kg (various matrices) Wastewater, surface water, sludge Excellent sensitivity and selectivity; gold standard for confirmation Matrix effects can interfere; requires skilled operation
Multiplex Immunochromatographic Assay (MICA) Antigen-antibody interaction on lateral flow strip 1.09-1.67 μg/kg (various matrices) Lake water, wastewater, sludge Rapid on-site screening; simultaneous multi-analyte detection; no expensive instruments Higher detection limits; potential cross-reactivity
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile separation followed by electron impact ionization ~10 ng/g (sludge) Sludge, wastewater Excellent separation efficiency; established libraries Requires derivatization for polar metabolites; thermal degradation risk

High-performance liquid chromatography coupled with mass spectrometry remains the reference methodology for precise TCC quantification in complex environmental matrices. The technique combines the superior separation capability of liquid chromatography with the selectivity and sensitivity of mass spectrometric detection, enabling reliable quantification at trace levels (ng/L to pg/L). Recent advances in high-resolution mass spectrometry have further enhanced this approach by providing accurate mass measurements that facilitate the identification of unknown transformation products and structural elucidation of TCC metabolites without prior availability of reference standards. This capability is particularly valuable for studying TCC fate in wastewater treatment systems, where multiple transformation pathways generate various chlorinated and dechlorinated products with distinct environmental behaviors and toxicological profiles [6] [5].

For applications requiring high-throughput screening or rapid on-site analysis, immunochromatographic assays offer a practical alternative to laboratory-based chromatographic methods. The recently developed multiplex immunochromatographic assay (MICA) enables simultaneous detection of TCC, triclosan (TCS), and chlorophene (CP) in environmental samples within minutes, significantly improving monitoring efficiency. This approach utilizes highly specific monoclonal antibodies generated through computer-assisted hapten design, achieving detection limits of 1.093 μg/kg in wastewater and 1.493 μg/kg in sludge. While these detection limits are higher than those achievable with LC-MS/MS, they remain sufficient for monitoring TCC contamination hotspots in wastewater systems, where concentrations typically range from μg/L to mg/L. The strong correlation (R²>0.9) between MICA and LC-MS/MS results for real environmental samples confirms the reliability of this rapid approach for preliminary screening applications [7] [5].

This compound Transformation Pathways in Wastewater Systems

Understanding TCC biotransformation pathways is essential for developing comprehensive analytical strategies, as transformation products may exhibit different environmental behaviors and toxicological effects compared to the parent compound. In wastewater treatment systems, TCC undergoes complex microbial transformations through two primary pathways: reductive dechlorination and amide bond hydrolysis. The predominance of each pathway depends strongly on the redox conditions and microbial community structure of specific treatment processes. These transformation mechanisms significantly influence TCC persistence, mobility, and potential ecological impacts, necessitating analytical approaches that can monitor both parent TCC and its major transformation products [6] [1].

The reductive dechlorination pathway proceeds sequentially through removal of chlorine atoms from the phenyl rings, generating 4,4'-dichlorocarbanilide (DCC), 1-(3-chlorophenyl)-3-phenylurea (MCC), and ultimately N,N'-diphenylurea (NCC). This pathway predominates in anaerobic environments, such as the hydrolytic acidification (HA) section of wastewater treatment systems, where absence of oxygen favors reductive dehalogenation processes. In contrast, amide bond hydrolysis cleaves the urea functional group, producing 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA) as primary metabolites. This pathway occurs primarily in anoxic/oxic sections of treatment systems, where different enzymatic activities prevail. Recent metagenomic studies have revealed that specific functional genes encoding dehalogenases and hydrolases drive these biotransformation processes, with their expression strongly influenced by redox conditions and microbial community structure [1].

The following diagram illustrates the major transformation pathways of TCC in wastewater treatment systems:

G This compound Transformation Pathways in Wastewater Treatment Systems cluster_anaerobic Anaerobic Conditions (Reductive Dechlorination) cluster_anoxic Anoxic/Oxic Conditions (Amide Bond Hydrolysis) TCC This compound (TCC) DCC 4,4'-Dichlorocarbanilide (DCC) TCC->DCC Dechlorination DCA 3,4-Dichloroaniline (3,4-DCA) TCC->DCA Hydrolysis MCC 1-(3-Chlorophenyl)-3-phenylurea (MCC) DCC->MCC Dechlorination NCC N,N'-Diphenylurea (NCC) MCC->NCC Dechlorination CA 4-Chloroaniline (4-CA) DCA->CA Dechlorination

Environmental conditions significantly influence the dominance of these transformation pathways. Research demonstrates that reductive dechlorination predominates in anaerobic sediment and constitutes the major transformation route in the hydrolytic acidification section of wastewater treatment systems. In contrast, hydrolysis prevails under anoxic/oxic conditions. The transformation products exhibit different environmental behaviors and persistence profiles, with some congeners potentially more persistent than the parent TCC compound. For instance, 3-Cl-TCC demonstrates greater environmental persistence than TCC itself, highlighting the importance of monitoring not only the parent compound but also its transformation products in comprehensive environmental assessments. These pathway differentiations must be considered when designing analytical strategies for TCC fate studies in complex wastewater treatment systems [6] [1].

Environmental Guidelines and Occurrence

Regulatory agencies worldwide have established environmental quality guidelines for TCC to protect aquatic ecosystems from potential adverse effects. Environment and Climate Change Canada recently published Federal Environmental Quality Guidelines (FEQGs) for TCC, setting thresholds of 0.15 μg/L in water and 0.09 mg/kg dry weight in sediment (normalized to 1% organic carbon). These guidelines represent scientifically derived thresholds for acceptable environmental quality based on comprehensive toxicological assessments of TCC's effects on aquatic organisms. While FEQGs are not regulatory limits unless specified in permits, they serve as benchmarks for pollution prevention targets and for evaluating the significance of environmental monitoring data. Currently, no federal guidelines exist for TCC in biological tissues despite its documented bioaccumulation potential, primarily due to insufficient toxicity data based on tissue burdens [2].

Table 2: Environmental Guidelines and Occurrence Ranges of this compound

Compartment Guideline Value Normalization Typical Detection Ranges Points of Concern
Water 0.15 μg/L Not applicable 0.05-6,750 ng/L (natural waters); 4.7-11,700 ng/L (wastewater) WWTP effluents, surface waters downstream of discharges
Sediment 0.09 mg/kg dry weight 1% organic carbon Up to 12 mg/kg (global studies) Sediments downstream of WWTPs; anaerobic sediments
Sludge/Biosolids No specific guideline Not applicable 3-43.3 mg/kg dry weight Land application of biosolids; soil amendment
Biological Tissue No specific guideline Not applicable Detected in human urine, serum, breast milk Bioaccumulation in aquatic food webs

The environmental occurrence of TCC reflects its widespread use and persistence. Monitoring data indicate that TCC is frequently detected in wastewater influents at concentrations ranging from 4.7 to 11,700 ng/L, with removal efficiencies varying significantly across different treatment technologies. Conventional activated sludge systems typically achieve ≥88% removal efficiency, primarily through sorption to sludge rather than degradation, while trickling filter plants show more variable removal (65-93%). Importantly, most TCC removed during wastewater treatment partitions to biosolids due to its strong sorption to particulate matter (logKow = 4.9), with only 21% transformation reported in systems with 19-day anaerobic digestion. Consequently, land application of biosolids represents a significant pathway for TCC entry into terrestrial ecosystems, where it exhibits limited mobility and slow degradation, with reported half-lives exceeding 100 days in soil matrices [2].

The ecological concerns associated with TCC stem from its potential to impair nitrification, denitrification, and anaerobic digestion processes in biological treatment systems and natural ecosystems. Chronic TCC exposure has been shown to stimulate volatile fatty acid production during anaerobic fermentation of residual sludge while inhibiting methane production. Furthermore, TCC functions as an endocrine disruptor in aquatic organisms and has been implicated in promoting antibiotic resistance through enhanced horizontal gene transfer between bacteria. These ecological impacts, combined with TCC's persistence and bioaccumulation potential, underscore the importance of comprehensive monitoring programs that track both parent compound and transformation products across environmental compartments [1] [2].

Detailed Analytical Protocols

Sample Collection and Preparation

Sample collection strategies for TCC analysis must consider the compound's strong sorptive tendency to particulate matter and containers. For wastewater samples, collect grab samples in amber glass containers to prevent photodegradation, and adjust pH to approximately 3 using hydrochloric acid if extended storage is anticipated. For sediment and sludge samples, collect representative subsamples using stainless steel corers, transfer to pre-cleaned glass jars, and immediately freeze at -20°C until extraction. Note that TCC concentrations can vary significantly between dissolved and particulate phases; therefore, parallel sampling with filtration (0.45-0.7 μm glass fiber filters) is recommended to distinguish these phases. Field blanks and quality control spikes should be included throughout the sampling process to account for potential contamination and losses during sample handling and transport [6] [2].

Sample preparation represents a critical step in TCC analysis due to complex matrix interferences in environmental samples. For solid matrices (sludge, sediment, biosolids), pressurized liquid extraction (PLE) using accelerated solvent extraction systems has demonstrated excellent recovery rates (89% with RSD <6%). The optimal PLE conditions include: dichloromethane:acetone (1:1 v/v) as extraction solvent, 100°C temperature, 1,500 psi pressure, 5-minute heat-up time, and static extraction time of 15 minutes in 2 cycles. For liquid samples, solid-phase extraction (SPE) using Oasis HLB cartridges (200 mg, 6 cc) provides efficient extraction: condition cartridges with 6 mL methanol and 6 mL ultrapure water (pH 3), load samples at 5-10 mL/min flow rate, dry under vacuum for 30 minutes, then elute with 2×4 mL methanol. Evaporate extracts under gentle nitrogen stream and reconstitute in 1 mL methanol or mobile phase for analysis [6] [5].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

Liquid chromatography coupled with high-resolution mass spectrometry provides the sensitivity and specificity required for precise TCC quantification and identification of transformation products in complex wastewater matrices. The following protocol outlines the optimized conditions for TCC analysis based on established methods in the literature [6]:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.8 μm particle size)
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile
    • Gradient Program: 0 min (30% B), 2 min (30% B), 10 min (95% B), 15 min (95% B), 15.1 min (30% B), 20 min (30% B)
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 μL
    • Column Temperature: 40°C
  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode
    • Spray Voltage: 3.5 kV
    • Sheath Gas Pressure: 40 arb
    • Aux Gas Pressure: 10 arb
    • Capillary Temperature: 320°C
    • Resolution: ≥70,000 full width at half maximum
    • Mass Accuracy: <2 ppm with internal calibration
    • Acquisition: Full-scan MS (m/z 100-1000) with parallel data-dependent MS/MS

Quality control measures should include: procedural blanks to monitor contamination, matrix-matched calibration standards (0.1-100 μg/L), internal standards (¹³C-labeled TCC recommended when available), and continuing calibration verification every 10-12 samples. Method detection limits of 0.01-0.12 ng/g have been achieved in sediment samples using this approach, with excellent linearity (R²>0.995) across the calibration range. For transformation product identification, apply suspect screening strategies using accurate mass databases (±5 ppm mass error) and confirm with fragmentation patterns when reference standards are unavailable [6].

Multiplex Immunochromatographic Assay (MICA)

The multiplex immunochromatographic assay offers a rapid screening alternative for TCC detection in wastewater samples, enabling simultaneous quantification of TCC, triclosan, and chlorophene within 15 minutes. This method is particularly valuable for high-throughput screening applications and field testing where laboratory instrumentation is unavailable. The following protocol details the MICA procedure [7] [5]:

  • Sample Pre-treatment:

    • Centrifuge wastewater samples at 5,000 × g for 10 minutes
    • Dilute supernatant 1:1 with phosphate-buffered saline (pH 7.4)
    • For sludge samples, extract with 5 mL acetonitrile per 1 g sample, vortex 3 minutes, centrifuge at 5,000 × g for 10 minutes, collect supernatant, and dilute 1:5 with PBS
  • Test Procedure:

    • Place the multiplex immunochromatographic test strip in a clean container
    • Add 100 μL of prepared sample to the sample pad
    • Allow migration for 10 minutes at room temperature
    • Capture strip image using a portable strip reader or smartphone camera
    • Quantify results by measuring test line intensity relative to calibration standards
  • Performance Characteristics:

    • Calculated Limit of Detection: 1.093 μg/kg in wastewater; 1.493 μg/kg in sludge
    • Cut-off Value: 30 μg/kg for TCC in water matrices
    • Analysis Time: <15 minutes per sample
    • Cross-reactivity: <5% with common environmental contaminants

Method validation against LC-MS/MS results has demonstrated strong correlation (R²>0.9) for real environmental samples, confirming the reliability of MICA for semi-quantitative screening applications. However, samples with TCC concentrations near regulatory limits should be confirmed using standard chromatographic methods. The MICA approach significantly improves monitoring efficiency by enabling rapid screening of large sample batches, allowing researchers to focus more detailed analytical resources on contaminated sites exceeding action thresholds [7] [5].

Troubleshooting and Quality Assurance

Analytical challenges in TCC analysis often include matrix effects, recovery variability, and transformation product identification. To address matrix suppression or enhancement in LC-MS analysis, use matrix-matched calibration standards or the standard addition method for quantification. If recovery rates fall outside acceptable ranges (70-120%), consider modifying extraction parameters: for PLE, increase static extraction time to 20 minutes or add a third extraction cycle; for SPE, evaluate alternative sorbents such as Strata-X or C18. When transformation product identification is challenging due to lack of reference standards, employ diagnostic fragment ions and retention time prediction models based on quantitative structure-retention relationships to support tentative identification [6] [5].

Quality assurance protocols should implement a comprehensive system including laboratory blanks, duplicates, matrix spikes, and continuing calibration verification throughout the analytical batch. For TCC analysis specifically, key quality control measures include:

  • Instrument Calibration: Establish multipoint calibration curves (minimum 5 points) with R² ≥ 0.995
  • Precision and Accuracy: Require relative standard deviations <15% for duplicates and spike recoveries of 70-120%
  • Carryover Assessment: Include solvent blanks after high-concentration samples
  • Identification Criteria: For HRMS analysis, use mass accuracy <5 ppm, isotopic pattern matching, and retention time tolerance ±0.1 minutes
  • Method Detection Limits: Determine using signal-to-noise ratio of 3:1 for lowest calibration standard

Routine participation in interlaboratory comparison studies and analysis of certified reference materials (when available) provides essential verification of analytical performance. For wastewater samples with complex matrices, additional cleanup steps using silica solid-phase extraction cartridges or dispersive solid-phase extraction (QuEChERS) may be necessary to reduce co-extractive interferences and maintain method robustness over extended analytical sequences [6] [2].

Conclusion

The comprehensive analytical methods presented in this application note provide researchers with robust tools for detecting and quantifying this compound and its transformation products in wastewater matrices. The LC-HRMS protocol offers high sensitivity and selectivity for precise quantification and identification of unknown transformation products, while the multiplex immunochromatographic assay enables rapid, on-site screening of multiple antimicrobial agents simultaneously. Understanding the transformation pathways of TCC in wastewater treatment systems is essential for designing comprehensive monitoring strategies that account for both parent compound and potentially persistent transformation products.

References

Comprehensive Analytical Methods for Measuring Triclocarban in Human Urine and Serum: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclocarban (TCC) is an antimicrobial agent widely used in personal care products including bar soaps, detergents, toothpaste, deodorants, and cleansing lotions. With annual production and import volumes in the United States exceeding half a million pounds, TCC is classified as a high production volume chemical requiring environmental risk assessment by the U.S. Environmental Protection Agency. Human exposure to TCC occurs primarily through dermal absorption from personal care products, though other routes may contribute. The potential for TCC to function as an endocrine disruptor—with studies showing it can enhance steroid hormone activity—has raised significant concerns about its biological impacts and created an urgent need for reliable exposure assessment methods.

Biomonitoring of TCC in human matrices presents particular challenges due to the compound's physicochemical properties, relatively low concentrations in biological samples, and the complexity of biological matrices. This document presents detailed application notes and standardized protocols for quantifying TCC and its major metabolites in human urine and serum, utilizing the most current and validated methodologies available. These methods enable researchers to accurately assess human exposure to TCC, facilitating studies on its potential health effects and environmental distribution.

Analytical Method Overview

The analysis of TCC in biological matrices has been accomplished primarily through two technical platforms: chromatographic techniques coupled with mass spectrometry and immunoassay-based methods. Each approach offers distinct advantages and limitations, making them suitable for different research applications and resource availability scenarios.

Primary Analytical Platforms
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This platform provides exceptional sensitivity and specificity for TCC and its metabolite detection. The technique typically incorporates online sample preparation methods such as column switching and utilizes isotope dilution for precise quantification. HPLC-MS/MS is considered the gold standard for TCC biomonitoring due to its ability to distinguish between parent compound and metabolites with high confidence.

  • Immunoassay Methods: Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput, cost-effective alternative to chromatographic methods, particularly useful for large-scale epidemiological studies. These assays employ antibodies specifically developed to recognize TCC, with recent advances incorporating nanobody technology to improve reproducibility and reduce batch-to-batch variability. While generally offering slightly lower sensitivity than HPLC-MS/MS, well-optimized immunoassays adequately cover the relevant concentration ranges for human exposure assessment.

Key Methodological Parameters

Table 1: Comparison of Analytical Methods for TCC Quantification in Biological Matrices

Method Parameter HPLC-MS/MS with Online SPE Competitive Indirect ELISA GC-MS Method
LOD (Urine) 0.01-0.1 ng/mL 10 ng/mL 3 ng/mL
LOD (Serum) 0.01-0.1 ng/mL 5 ng/mL 1.5 ng/mL
Sample Volume 50 μL 50-100 μL >100 μL
Analysis Time 15-20 min/sample 2-3 hours (96 samples) >30 min/sample
Throughput Moderate High Low
Metabolite Coverage TCC, 2'-OH-TCC, 3'-OH-TCC Primarily TCC TCC, conjugated metabolites
Cost per Sample High Low Moderate

HPLC-MS/MS Protocol with Automated On-Line Sample Preparation

Principle

This method uses restricted access material (RAM) online solid-phase extraction coupled to high performance liquid chromatography-isotope dilution tandem mass spectrometry. The RAM sample clean-up relies on both size exclusion chromatography to remove high-molecular-weight matrix components and reversed-phase partition to extract and pre-concentrate the target analytes. This automated approach minimizes manual sample preparation while providing excellent sensitivity and robust performance for high-volume analyses [1].

Equipment and Reagents
  • Liquid Chromatography System: Binary pumps with degassers, autosampler with 900-μL injection loop, column compartment with 10-port switching valve
  • Columns: LiChrosphere RP-18 ADS SPE column (25 × 4 mm, 25 μm particle size); two Chromolith Performance RP-18 analytical columns (100 × 4.6 mm)
  • Mass Spectrometer: API 4000 Q Trap or equivalent tandem mass spectrometer with electrospray ionization source
  • Chemicals: HPLC-grade methanol, water, and formic acid; isotopically labeled internal standards (D7-TCC or 13C6-TCC); TCC and metabolite standards (2'-OH-TCC, 3'-OH-TCC)
  • Solutions: 0.1 M formic acid in water; 0.1 M formic acid in methanol; ammonium acetate buffer (pH 5.0) for enzymatic deconjugation
Sample Preparation Procedure
  • Thaw and Centrifuge: Allow frozen urine or serum samples to thaw completely at room temperature. Vortex mix for 15 seconds and centrifuge at 14,000 × g for 10 minutes to remove particulates.

  • Enzymatic Deconjugation (for total TCC): For analysis of total TCC (free plus conjugated), add 50 μL of β-glucuronidase/sulfatase (approximately 100 units) to 100 μL of sample. Incubate at 37°C for 4 hours to hydrolyze glucuronide and sulfate conjugates [2].

  • Dilution and Internal Standard Addition: Dilute the incubated sample to 1 mL with 0.1 M formic acid. Add isotopically labeled internal standard (D7-TCC or 13C6-TCC) to correct for extraction efficiency and matrix effects.

  • Online Extraction and Analysis: Transfer samples to autosampler vials for automated analysis. The online SPE-HPLC-MS/MS system handles subsequent extraction, separation, and detection without additional manual intervention.

Online SPE-HPLC-MS/MS Analysis

The automated column-switching system follows a predefined sequence for sample analysis:

G SampleInjection Sample Injection (50-100 µL) SPE Online SPE Extraction LiChrosphere RP-18 ADS SampleInjection->SPE BackFlush Back-flush Elution to Analytical Column SPE->BackFlush Separation Chromatographic Separation Dual Chromolith RP-18 BackFlush->Separation Detection MS/MS Detection Negative ESI, MRM Mode Separation->Detection DataAnalysis Data Analysis Isotope Dilution Quantification Detection->DataAnalysis

Figure 1: Workflow for Automated On-Line SPE-HPLC-MS/MS Analysis of TCC

SPE Conditions:

  • Extraction Column: LiChrosphere RP-18 ADS (25 × 4 mm, 25 μm)
  • Loading Solvent: 0.1% formic acid in water at 1.0 mL/min
  • Elution Solvent: Methanol with 0.1% formic acid
  • Extraction Time: 3-5 minutes per sample

Chromatographic Conditions:

  • Analytical Columns: Two Chromolith Performance RP-18 columns (100 × 4.6 mm) in series
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in methanol
  • Gradient Program: Linear gradient from 60% B to 95% B over 10 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Negative electrospray ionization
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Ion Transitions: m/z 313→160 for TCC; m/z 313→126 for TCC (qualifier); m/z 320→167 for D7-TCC
  • Source Temperature: 500°C
  • Collision Energy: Optimized for each transition (typically 30-40 eV)
Method Validation Parameters

This automated online SPE-HPLC-MS/MS method has been rigorously validated for the quantification of TCC and its oxidative metabolites in human urine and serum:

  • Linearity: Excellent linear response (r² > 0.998) across concentration range of 0.01-100 ng/mL
  • Precision: Intra-day and inter-day precision < 15% RSD
  • Accuracy: 85-115% recovery of spiked standards across validated range
  • Specificity: No interference from matrix components or structurally related compounds
  • Sensitivity: LOD of 0.01-0.1 ng/mL and LOQ of 0.05-0.5 ng/mL for TCC and metabolites in both matrices [1]

Immunoassay Protocol for High-Throughput Screening

Principle

The competitive indirect ELISA operates on the principle of competitive binding between TCC in the sample and a fixed amount of TCC-enzyme conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of TCC in the sample. This method offers advantages for screening large sample sets where sophisticated instrumentation is unavailable [3].

Equipment and Reagents
  • Microplate Reader: Capable of measuring absorbance at 450 nm with 650 nm reference wavelength
  • Coating Antigen: TCC-hapten conjugated to bovine serum albumin (BSA) or conalbumin
  • Capture Reagent: Anti-TCC polyclonal antiserum or nanobody
  • Detection Reagent: Goat anti-rabbit IgG peroxidase conjugate (GAR-HRP)
  • Substrate Solution: 3,3',5,5'-tetramethylbenzidine (TMB) in buffer with hydrogen peroxide
  • Stop Solution: 1 M sulfuric acid
  • Washing Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
  • Blocking Buffer: 1-3% BSA or skim milk in PBS
ELISA Procedure

G PlateCoating Plate Coating TCC-hapten conjugate Blocking Blocking 1-3% BSA/PBS PlateCoating->Blocking SampleIncubation Sample + Antibody Incubation Competitive binding Blocking->SampleIncubation Washing Washing PBST buffer SampleIncubation->Washing EnzymeConjugate Enzyme Conjugate Incubation GAR-HRP Washing->EnzymeConjugate Substrate Substrate Addition TMB/H2O2 Washing->Substrate EnzymeConjugate->Washing Detection Absorbance Measurement 450 nm Substrate->Detection Calculation Concentration Calculation 4-parameter logistic curve Detection->Calculation

Figure 2: Workflow for Competitive Indirect ELISA Detection of TCC

  • Plate Coating: Coat 96-well microplates with TCC-hapten conjugate (100 μL/well at 1-2 μg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C or for 2 hours at 37°C.

  • Blocking: Wash plates three times with PBST. Add 250 μL/well of blocking buffer (1-3% BSA in PBS). Incubate for 1-2 hours at room temperature. Wash three times with PBST.

  • Sample and Antibody Incubation: Prepare sample mixtures containing equal volumes of sample (or standard) and anti-TCC antiserum at predetermined optimal dilution. Add 100 μL/well of these mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature with gentle shaking.

  • Enzyme Conjugate Incubation: Wash plates three times with PBST. Add 100 μL/well of goat anti-rabbit IgG peroxidase conjugate at optimal dilution in PBS. Incubate for 1 hour at room temperature with shaking.

  • Signal Development and Detection: Wash plates three times with PBST. Add 100 μL/well of TMB substrate solution. Incubate for 15-30 minutes at room temperature. Stop the reaction by adding 100 μL/well of 1 M sulfuric acid.

  • Measurement and Quantification: Measure absorbance at 450 nm with a reference wavelength of 650 nm within 10 minutes of stopping the reaction. Calculate TCC concentrations using a standard curve generated with known TCC concentrations (typically 0.1-100 ng/mL).

Method Performance
  • Sensitivity: IC₅₀ of 0.70 ng/mL with a detection range of 0.13-3.60 ng/mL in buffer
  • Cross-reactivity: High specificity for TCC with minimal cross-reactivity to major metabolites (<10% for 2'-OH-TCC and 3'-OH-TCC) except for closely related antimicrobial 3-trifluoromethyl-4,4'-dichlorocarbanilide
  • Matrix Effects: Limits of quantification of 5 ng/mL in serum and 10 ng/mL in urine with appropriate sample preparation
  • Precision: Intra- and inter-assay coefficients of variation <15%

Sample Collection and Storage Considerations

Proper specimen collection, processing, and storage are critical for obtaining accurate TCC measurements in biological matrices. Variations in these procedures can significantly impact analytical results.

Urine Collection and Processing
  • Collection Method: Collect spot urine samples in pre-cleaned polypropylene containers without preservatives. First-morning voids are preferred as they typically contain higher concentrations of contaminants.
  • Processing: Centrifuge at 2000 × g for 10 minutes to remove particulate matter. Aliquot supernatant into cryovials for storage.
  • Storage Conditions: Store at -70°C if analysis will not be performed within 24 hours. Avoid multiple freeze-thaw cycles (maximum 3 cycles recommended).
Serum Collection and Processing
  • Collection Method: Collect blood by venipuncture into serum separator tubes. Allow tubes to clot completely at room temperature for 30-60 minutes.
  • Processing: Centrifuge at 2000 × g for 15 minutes to separate serum. Carefully transfer serum to clean polypropylene vials without disturbing the clot barrier.
  • Storage Conditions: Store at -70°C for long-term preservation. Stability studies indicate TCC remains stable in serum for at least 6 months when stored properly at -70°C.

Biomarker Selection and Metabolic Considerations

Understanding TCC metabolism is essential for selecting appropriate biomarkers of exposure. Significant species differences in TCC metabolism have been documented, necessitating careful consideration when extrapolating from animal studies to human exposure assessment.

TCC Metabolic Pathways

In humans, TCC undergoes two primary metabolic pathways:

  • Conjugation Reactions: TCC is predominantly metabolized via N- or N'-glucuronidation in humans, with the glucuronide conjugates representing the major urinary metabolites. These conjugates require enzymatic hydrolysis (using β-glucuronidase) for quantification of total TCC.

  • Oxidative Metabolism: Hydroxylation at the 2' or 3' positions forms 2'-OH-TCC and 3'-OH-TCC. These oxidative metabolites are minor pathways in humans but represent the major metabolites in rats, highlighting important species differences [2].

Biomarker Selection Strategy
  • Total TCC Measurement: For human exposure assessment, measuring total TCC (free plus conjugated) after enzymatic deconjugation provides the most comprehensive exposure biomarker. This approach accounts for individual variations in metabolic capacity.

  • Metabolite-Specific Analysis: In specific research contexts targeting particular metabolic pathways, analysis of specific metabolites (2'-OH-TCC, 3'-OH-TCC) may be warranted, though their lower abundance in humans requires more sensitive analytical methods.

Technical Comparison and Method Selection Guide

Choosing the appropriate analytical method depends on research objectives, available resources, and required data quality. Each method offers distinct advantages for specific applications.

Table 2: Guidance for Selection of Appropriate Analytical Method Based on Research Needs

Research Application Recommended Method Key Advantages Limitations
Large Epidemiology Studies Competitive Indirect ELISA High throughput, cost-effective, minimal instrumentation Higher LOD, limited metabolite specificity
Targeted Metabolite Profiling Online SPE-HPLC-MS/MS Comprehensive metabolite coverage, high sensitivity Higher cost, specialized expertise required
Small Sample Volumes Online SPE-HPLC-MS/MS Excellent sensitivity with minimal sample (50 μL) Method development complexity
Resource-Limited Settings ELISA Minimal equipment needs, rapid implementation Potentially higher variability
Regulatory Compliance HPLC-MS/MS Gold standard method, definitive identification Significant operational costs

Troubleshooting and Quality Assurance

Common Analytical Issues and Solutions
  • Matrix Effects in MS Analysis: Use isotope-labeled internal standards to correct for suppression/enhancement. Implement post-column infusion to monitor matrix effects across chromatographic run.

  • High Background in ELISA: Optimize blocking conditions; test different blocking agents (BSA typically superior to skim milk for nanobody-based assays). Increase wash stringency and volume.

  • Poor Chromatographic Resolution: Condition analytical columns adequately; adjust gradient profile; check mobile phase pH and composition.

  • Inconsistent Standard Curve: Prepare fresh standards frequently; ensure complete dissolution of TCC in appropriate solvent; verify serial dilution technique.

Quality Control Procedures
  • Include quality control samples at low, medium, and high concentrations in each analytical batch.
  • Monitor extraction efficiency through internal standard recovery.
  • Participate in interlaboratory comparison programs when available.
  • Establish method blanks and positive controls for each sample batch.

Applications and Environmental Relevance

The methods described herein have been successfully applied to evaluate human exposure to TCC in various contexts. Field applications have demonstrated:

  • Detection Frequency: TCC was detected in 35.4% of urine samples from adults with no known occupational exposure, indicating widespread environmental exposure [1].

  • Concentration Range: Urinary TCC concentrations ranging from <LOD to 401 ng/mL have been reported in general population samples [1].

  • Environmental Correlations: TCC levels in biosolids and environmental samples correlate with human exposure levels, supporting the utility of these methods for integrated exposure assessment.

These analytical methods provide essential tools for understanding the relationship between TCC exposure and potential health effects, informing regulatory decisions, and tracking the effectiveness of risk management interventions.

References

Comprehensive Application Notes and Protocols for Quantification of Triclocarban in Sludge and Biosolids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Triclocarban (TCC; 3,4,4'-trichlorocarbanilide) is a high-production volume antimicrobial compound widely used in personal care products, particularly in antibacterial bar soaps and disinfectants. With global consumption exceeding 1,500 metric tons annually, TCC enters wastewater treatment plants (WWTPs) primarily through domestic sewage, where it demonstrates a strong affinity for organic matter due to its moderate octanol-water partitioning coefficient (log Kow = 3.5) and low water solubility (0.045 mg/L). These physicochemical properties result in significant accumulation during wastewater treatment, with the majority of incoming TCC mass partitioning to the solid phase during activated sludge processing. Recent studies have identified TCC as one of the most prevalent contaminants in biosolids, with detection frequencies approaching 100% in national surveys, raising significant concerns about its potential ecological impacts when biosolids are applied to agricultural lands.

The analytical determination of TCC in complex matrices such as sewage sludge and biosolids presents substantial challenges due to the complex sample matrices that can interfere with detection, the low detection limits required to assess environmental concentrations, and the need for robust extraction techniques to liberate TCC from organic matter. This document provides detailed application notes and standardized protocols for the accurate quantification of TCC in these challenging environmental matrices, incorporating both established and cutting-edge methodologies that have been successfully applied in monitoring programs and research studies across North America. The methods described herein enable researchers to reliably monitor TCC concentrations at levels relevant for environmental risk assessment and regulatory decision-making, with particular attention to the specific challenges posed by biosolids matrices.

Table 1: Key Physicochemical Properties of this compound Relevant to Environmental Analysis

Property Value Significance for Analysis
Molecular Weight 315.6 g/mol Determines MS/MS transition selection
Water Solubility 0.045 mg/L Explains high partitioning to solids
log Kow 3.5 Indicates moderate hydrophobicity
log Koc 3.9 ± 0.2 Predicts strong sorption to organic carbon
Vapor Pressure 3.61 × 10⁻⁹ mm Hg Confirms non-volatility, no headspace analysis
pKa 12.77 (estimated) Indicates non-ionic form at environmental pH

Advanced Analytical Methodologies

Online Solid-Phase Extraction Coupled with UHPLC-MS/MS

The online SPE-UHPLC-MS/MS method represents a significant advancement for high-throughput analysis of TCC in biosolids, offering superior sensitivity and reduced sample handling compared to conventional approaches. This method has been specifically developed and validated for the simultaneous analysis of 33 different targeted pharmaceuticals, including TCC and triclosan, in wastewater, sludge, and biosolids matrices. The method achieves exceptional sensitivity with limits of quantification (LOQ) of 0.6 μg/kg for biosolids, which is considerably lower than many conventional methods reported in the literature. The analytical workflow encompasses sample extraction, online purification, chromatographic separation, and mass spectrometric detection in a single integrated system.

The sample preparation begins with ultrasonic-assisted extraction (UAE) of freeze-dried and homogenized biosolids. Approximately 0.5 g of sample is accurately weighed into a centrifuge tube and spiked with appropriate internal standards, including stable isotope-labeled TCC (¹³C₆-TCC) for isotope dilution quantification. The extraction is performed using 10 mL of methanol:acetone (50:50, v/v) with ultrasound application for 30 minutes at 35°C. Following extraction, samples are centrifuged at 4,500 rpm for 15 minutes, and the supernatant is collected. The extraction is repeated once, and the combined extracts are evaporated to near dryness under a gentle nitrogen stream. The residue is reconstituted in 1 mL of methanol:water (20:80, v/v) containing 0.1% formic acid and filtered through a 0.22 μm PTFE membrane prior to analysis. The online SPE configuration eliminates the need for manual solid-phase extraction, improving reproducibility and reducing potential contamination.

Table 2: Online SPE-UHPLC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Specification Notes
SPE Cartridge C18 (2.1 × 30 mm, 20 μm) Online configuration
Loading Solvent Water with 0.1% formic acid 100 μL injection volume
Analytical Column C18 (2.1 × 100 mm, 1.7 μm) Maintained at 40°C
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program 20-95% B over 10 min 5 min re-equilibration
Flow Rate 0.3 mL/min
Ionization Mode Electrospray ionization (ESI) Negative mode
MS/MS Transition 313.0 → 160.0 (quantifier) Collision energy optimized
Retention Time 7.2 minutes System dependent
Conventional LC-ESI-MS/MS with Pressurized Liquid Extraction

For laboratories without access to online SPE systems, the conventional LC-ESI-MS/MS method with pressurized liquid extraction (PLE) provides a robust alternative for TCC quantification in sludge and biosolids. This well-established approach has been extensively validated and applied in numerous monitoring studies, demonstrating excellent performance characteristics with mean recoveries of 98.3% and limits of detection (LOD) of 0.2 ng/g dry weight for TCC in biosolids. The method incorporates effective sample clean-up procedures to mitigate matrix effects, which were evaluated at 100.5 ± 8.4% for TCC, indicating minimal interference from co-extracted compounds.

The PLE extraction is performed using an accelerated solvent extractor system with the following optimized parameters: temperature 100°C, pressure 1500 psi, static time 5 min, 2 cycles, with methanol:acetone (50:50, v/v) as extraction solvent. Cellulose filters are placed at both ends of the 22 mL extraction cell, which is filled with 5 g of sample mixed with diatomaceous earth. The extracted volume is reduced to approximately 1 mL under a gentle nitrogen stream and subjected to solid-phase extraction clean-up using Oasis HLB cartridges (6 cc, 200 mg). The cartridges are conditioned with 6 mL of methanol followed by 6 mL of reagent water before sample loading. After loading, the cartridges are washed with 10 mL of 5% methanol in reagent water, and TCC is eluted with 10 mL of methanol. The eluate is evaporated to dryness and reconstituted in 1 mL of methanol for LC-MS/MS analysis. The isotope dilution quantification using ¹³C₆-TCC as internal standard compensates for potential matrix effects and recovery variations, ensuring accurate quantification.

The following workflow diagram illustrates the complete analytical procedure for TCC quantification in biosolids, integrating both extraction and analysis steps:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis start Sample Collection (Freeze-dried biosolids) step1 Homogenization and Weighing (0.5 g) start->step1 step2 Spike with Internal Standard (13C6-TCC) step1->step2 step3 Ultrasonic-Assisted Extraction (MeOH:Acetone, 30 min) step2->step3 step4 Centrifugation (4500 rpm, 15 min) step3->step4 step5 Concentration under N2 Stream step4->step5 step6 Online SPE Purification step5->step6 step7 UHPLC Separation (C18 Column) step6->step7 step8 MS/MS Detection (ESI Negative Mode) step7->step8 step9 Data Analysis (Isotope Dilution) step8->step9 end TCC Quantification (μg/kg dry weight) step9->end

Environmental Occurrence and Fate Data

Concentration Ranges in North American Biosolids

Comprehensive monitoring studies across North America have revealed that TCC is consistently detected in biosolids from wastewater treatment plants employing various treatment technologies. The concentrations exhibit considerable variability, reflecting differences in product usage patterns, wastewater characteristics, and treatment processes. Recent data from 12 Canadian wastewater treatment plants across 6 provinces demonstrated TCC concentrations in biosolids ranging from 338 to 1,290 μg/kg (dry weight basis), with the highest concentrations observed in facilities receiving significant residential inputs. These findings are consistent with the earlier U.S. Targeted National Sewage Sludge Survey (TNSSS), which detected TCC in all 84 samples analyzed from 35 states, with a mean concentration of 39 ± 60 mg/kg and a 95th percentile value of 131 mg/kg. The substantial standard deviation indicates significant variability among facilities, with one statistical outlier reaching 441 mg/kg.

The persistence of TCC through various biosolids treatment processes is a key factor contributing to its ubiquitous detection. Studies have demonstrated that TCC persists through anaerobic digestion, composting, lime stabilization, and dewatering processes commonly employed in biosolids production. This persistence, coupled with continuous loading from consumer product use, results in the consistent presence of TCC in land-applied biosolids, creating a potential pathway for environmental exposure. When assessing TCC concentrations, it is essential to note that values are typically reported on a dry weight basis, requiring accurate determination of solids content for proper interpretation and comparison across studies.

Table 3: this compound Concentrations in Environmental Matrices Based on Recent Studies

Matrix Concentration Range Geographic Scope Sample Year Reference
Biosolids 338 - 1,290 μg/kg 12 Canadian WWTPs 2023 [1]
Biosolids 6 - 43 mg/kg (mean: 20 ± 11) 23 U.S. WWTPs 2013 [2]
Biosolids 0.187 - 441 mg/kg (mean: 39 ± 60) 84 U.S. WWTPs (TNSSS) 2009 [2]
Agricultural Soils 2.17 - 5.97 μg/g (after biosolids application) Ontario, Canada 2007 [3]
Agricultural Soils Up to 5.7 μg/g (following biosolids amendment) Michigan, USA 2009 [4]
Plant Uptake and Environmental Partitioning

Following land application of biosolids, TCC demonstrates limited mobility in soil environments due to its strong sorption to organic matter, with studies showing that 72-97% of applied TCC remains in the top 30 cm of soil even after 33 years of repeated applications. The limited leaching potential is confirmed by groundwater ubiquity scores (GUS) less than -0.5, classifying TCC as "non-leachable." However, plant uptake studies have demonstrated that TCC can be absorbed by various vegetable crops grown in biosolids-amended soils, though at concentrations that represent a negligible human exposure pathway according to risk assessments.

Research investigating the bioaccumulation of TCC in plants grown in soils amended with municipal dewatered biosolids detected TCC in edible portions of carrot, green pepper, tomato, and cucumber at concentrations up to 5.7 ng/g dry weight. The highest concentrations were typically observed in root tissues, with carrot roots showing TCC levels of 49.8 ng/g dry weight midway through the growth cycle, though these concentrations declined to 5.5 ng/g by harvest. Importantly, calculations based on these uptake levels estimate that vegetable consumption represents less than 0.5% of the acceptable daily intake of TCC, suggesting minimal human health risks from this exposure pathway when best management practices for biosolids application are followed. These findings are significant for comprehensive risk assessments evaluating the safety of biosolids recycling in agriculture.

Quality Assurance and Control Measures

Analytical Quality Control Protocols

Robust quality assurance and control measures are essential for generating reliable TCC concentration data in complex environmental matrices like biosolids. The isotope dilution approach using ¹³C₆-TCC as an internal standard represents the gold standard for quantification, effectively correcting for matrix effects and variations in extraction efficiency. For laboratories without access to stable isotope-labeled standards, the method of standard additions can be employed, though this approach is more labor-intensive and may reduce throughput. Each analytical batch should include procedure blanks to monitor contamination, matrix spikes to determine method accuracy, and duplicate analyses to assess precision.

Method accuracy should be demonstrated through recovery experiments, with acceptable performance generally considered to be in the range of 70-120% for complex matrices like biosolids. Precision should be monitored through relative percent differences (RPD) between duplicate analyses, with values ≤20% typically considered acceptable. Continuing calibration verification standards should be analyzed after every 10-15 samples to ensure instrumental response stability, with deviation from the initial calibration not exceeding ±15%. The establishment of a comprehensive quality control program including these elements is essential for generating data suitable for regulatory decision-making and environmental risk assessment.

Environmental Implications and Regulatory Considerations

The environmental persistence and potential ecological effects of TCC have raised concerns among regulatory agencies and researchers globally. This compound exhibits significant persistence in biosolids-amended soils, with estimated half-lives ranging from 8 years under laboratory conditions to virtually no degradation detected in outdoor studies monitoring indigenous biosolids-borne TCC over 3 years. This persistence, combined with its potential for bioaccumulation in soil organisms and plants, necessitates ongoing monitoring even in soils with historical biosolids applications. Screening-level risk assessments have identified potential concerns for soil organism predators and aquatic organisms receiving runoff from amended fields, with hazard quotients exceeding 1 in some worst-case scenarios.

While the human health risks from dietary exposure to TCC through consumption of crops grown in biosolids-amended soils are considered negligible, recent research has highlighted additional concerns regarding TCC's potential role in promoting antibiotic resistance. Studies suggest that TCC may enhance horizontal gene transfer, increase bacterial biofilm formation, and induce mutations causing DNA damage, thereby potentially contributing to the proliferation and spread of antibiotic resistance genes. These emerging concerns underscore the importance of continued monitoring and research on TCC's environmental behavior and effects, particularly as part of comprehensive contaminant of emerging concern (CEC) monitoring programs at wastewater treatment facilities and in receiving environments.

Conclusion

The methodologies presented in this application note provide environmental researchers and analytical chemists with comprehensive tools for the accurate quantification of this compound in sludge and biosolids matrices. The online SPE-UHPLC-MS/MS method offers state-of-the-art sensitivity and high-throughput capabilities, while the conventional LC-ESI-MS/MS with PLE provides a robust alternative accessible to most analytical laboratories. The consistent detection of TCC in biosolids across North America highlights the importance of standardized monitoring protocols to support informed decision-making regarding biosolids management practices. As research continues to evolve regarding the environmental impacts of TCC and other contaminants of emerging concern, these analytical methods will play a crucial role in generating reliable data to assess environmental fate, potential risks, and treatment effectiveness.

References

Comprehensive Application Notes and Protocols for Triclocarban Analysis by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triclocarban

This compound (TCC; 3,4,4'-trichlorocarbanilide) is a widely used antimicrobial agent found in personal care products. Its widespread use and environmental persistence have led to its detection in wastewater, surface waters, biosolids, and even biological samples, driving the need for sensitive and reliable analytical methods for its quantification at trace levels. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique for such analysis due to its high sensitivity and selectivity [1] [2].

Analytical Methodologies for Different Matrices

The following sections detail specific sample preparation and LC-MS/MS protocols for analyzing TCC in various environmental and biological matrices.

Analysis of Aqueous Environmental Samples

For the determination of TCC in river water and wastewater, a robust method using Solid-Phase Extraction (SPE) for pre-concentration has been developed [1].

2.1.1 Sample Preparation Protocol: Solid-Phase Extraction
  • Sample Collection: Collect grab samples in clean glass containers. Adjust sample pH to neutral if necessary.
  • SPE Procedure:
    • Cartridge: Use a C18-based SPE cartridge (e.g., Oasis HLB, 60 mg).
    • Conditioning: Condition the cartridge with 4-5 mL of methanol followed by 4-5 mL of reagent water at a flow rate of about 5 mL/min.
    • Loading: Load the aqueous sample (typically 100-1000 mL) onto the cartridge at a controlled flow rate of 5-10 mL/min.
    • Washing: After loading, wash the cartridge with 2-3 mL of a mild solvent (e.g., 5% methanol in water) to remove weakly retained interferences.
    • Drying: Dry the cartridge by applying vacuum or passing air for 10-20 minutes to remove residual water.
    • Elution: Elute TCC from the cartridge using 4-8 mL of methanol or acetonitrile into a clean collection tube.
  • Concentration: Gently evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dry residue in an appropriate volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.
2.1.2 LC-MS/MS Analysis Protocol
  • Liquid Chromatography:
    • Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
    • Mobile Phase: A: Water with 10 mM acetic acid; B: Methanol or Acetonitrile.
    • Gradient: Programmed from 60% B to 95% B over 10-15 minutes.
    • Flow Rate: 0.2 mL/min.
    • Injection Volume: 10-20 µL.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Precursor Ion: m/z 313 [M-H]⁻.
    • Product Ions: m/z 160 (quantifier), m/z Cl-containing fragments (e.g., m/z 315, 317) for confirmation [1] [3].
    • Note: The addition of 10 mM acetic acid to the mobile phase can form acetate adducts ([M - H + 60]⁻), which can be exploited to enhance sensitivity and selectivity in complex matrices [1].
Analysis of Solid and Biosolid Samples

The analysis of TCC in solid matrices like sludge and biosolids requires an initial extraction step.

2.2.1 Sample Preparation Protocol: Ultrasonic-Assisted Extraction (UAE)
  • Sample Homogenization: Freeze-dry and homogenize the solid sample (sludge, biosolid, or sediment).
  • Weighing: Accurately weigh 0.5-1.0 g of the homogenized solid into a centrifuge tube.
  • Extraction: Add 10 mL of an organic solvent (e.g., methanol or acetonitrile) to the tube.
  • Sonication: Sonicate the mixture in an ultrasonic bath for 15-30 minutes.
  • Centrifugation: Centrifuge at 3000-5000 rpm for 10 minutes to separate the supernatant.
  • Collection: Collect the supernatant in a round-bottom flask.
  • Repetition: Repeat the extraction two more times and combine the supernatants.
  • Concentration: Evaporate the combined extract to near dryness and reconstitute in methanol for subsequent clean-up (if needed) or direct analysis [4].
Analysis of Biological Samples (Urine and Serum)

Monitoring human exposure to TCC requires highly sensitive methods for biological fluids [5].

2.3.1 Sample Preparation Protocol for Urine/Serum
  • Enzymatic Hydrolysis: To deconjugate metabolites, incubate the sample (urine or serum) with a mixture of β-glucuronidase (500 U/mL) and sulfatase (80 U/mL) at 37°C for 4 hours.
  • Solid-Phase Extraction: After hydrolysis, follow a similar SPE protocol as in Section 2.1.1. The study found that SPE provided higher extraction efficiency than liquid-liquid extraction for these matrices [5].
2.3.2 LC-MS/MS Analysis Protocol
  • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with ESI-MS/MS.
  • Chromatography: Utilize a UHPLC C18 column for rapid separation.
  • Mass Detection: MRM in negative ESI mode, monitoring the transitions for TCC and its metabolites (e.g., 2'-OH-TCC, 3'-OH-TCC) [5].
Alternative Solvent-Saving Extraction Technique

Stir Bar Sorptive Extraction - Liquid Desorption (SBSE-LD) is an effective, solvent-minimized ("green") alternative for aqueous samples [3].

2.4.1 SBSE-LD Protocol
  • Extraction: Place a polydimethylsiloxane (PDMS)-coated stir bar into the aqueous sample and stir for a predetermined time (e.g., 60-240 minutes) for sorptive extraction.
  • Rinsing and Drying: Remove the bar, rinse gently with pure water, and dab dry with a clean tissue.
  • Liquid Desorption (LD): Place the bar in a vial and desorb the analytes by immersing it in 1-2 mL of a strong solvent like methanol or acetonitrile for a set time (e.g., 60 minutes) with agitation.
  • Analysis: The resulting desorption solvent is directly injected into the LC-MS/MS system [3].

Method Performance and Validation Data

The following tables summarize the performance characteristics of the LC-MS/MS methods for TCC in different matrices as reported in the literature.

Table 1: Analytical Performance Data for TCC in Various Matrices
Sample Matrix Sample Preparation LOD / LOQ Linear Range Recovery (%) Precision (RSD%) Citation
River Water, Wastewater SPE (C18) LOD: 3–50 ng/L Not specified >85% <7.6% [1]
Biosolids UAE + On-line SPE LOQ: 0.6–1000 µg/kg 0.6–1000 µg/kg 76.7–113.9% RSD <3% for most [4]
Surface Water SPE (Oasis HLB) LOQ: 0.08–0.44 ng/L Not specified >85% Not specified [6]
Wastewater Effluent SBSE-LD LOD: 0.12 ng/L 0.5–500 ng/L 89–103% 4.9% (within-day) [3]
Aquatic Plants SPE (Homogenate Extraction) LOD: 0.05 ng/g 0.2–200 ng/g 91.8–106.1% RSD: 5.1% [7]
Urine & Serum SPE (after hydrolysis) LOD: 0.001–0.3 ng/mL 0.01–150 ng/mL 82.0–120.7% RSD: <7.6% [5]
Table 2: Environmental Occurrence of TCC as Measured by LC-MS/MS
Source / Location Matrix Concentration Detected Citation
Greater Baltimore Area, USA Wastewater Up to 6750 ng/L [1]
River Water Up to 5600 ng/L [1]
12 Canadian WWTPs Biosolids 338 – 1290 µg/kg (μg/kg) [4]
Wastewater 24 – 44 ng/L [4]
Chinese Female Cohort Urine Avg. 10.46 ng/mL [5]

Critical Methodological Considerations

  • Internal Standards: For accurate quantification, especially in complex matrices, the use of stable isotope-labeled internal standards (e.g., 13C6-TCC) is highly recommended [3] [5].
  • Matrix Effects: Signal suppression or enhancement is common in ESI-MS. To mitigate this, use matrix-matched calibration or the standard addition method. The extent of matrix effects can vary significantly between different LC/MS instruments [6].
  • Quality Control: Include procedural blanks, replicates, and spiked recovery samples in each batch of analysis to ensure data quality.

Workflow and Strategy Visualization

The following diagrams summarize the core analytical workflow and strategic approach to method selection.

cluster_prep Sample Preparation cluster_a1 cluster_a2 cluster_a3 start Sample Collection a1 Aqueous Samples (Water, Wastewater) start->a1 a2 Solid Samples (Biosolids, Sludge) start->a2 a3 Biological Samples (Urine, Serum) start->a3 lcms LC-MS/MS Analysis end Data Analysis & Reporting lcms->end b1 Solid-Phase Extraction (SPE) a1->b1 b2 Stir Bar Sorptive Extraction (SBSE) a1->b2 b3 Ultrasonic-Assisted Extraction (UAE) a2->b3 b4 Enzymatic Hydrolysis a3->b4 b1->lcms b2->lcms b3->lcms b5 Solid-Phase Extraction (SPE) b4->b5 b5->lcms

Figure 1: Comprehensive Workflow for LC-MS/MS Analysis of this compound. The path diverges based on sample matrix, employing specific preparation techniques before unified LC-MS/MS analysis.

start Define Analytical Goal decision1 What is the sample matrix? start->decision1 end Perform LC-MS/MS Analysis d1_option1 Aqueous/Water decision1->d1_option1 d1_option2 Solid/Biosolids decision1->d1_option2 d1_option3 Biological/Urine/Serum decision1->d1_option3 method1 Primary Method: SPE Consider SBSE for a solvent-minimized alternative d1_option1->method1 method2 Primary Method: Ultrasonic-Assisted Extraction (UAE) d1_option2->method2 method3 Critical Step: Enzymatic Hydrolysis Followed by SPE d1_option3->method3 method1->end method2->end method3->end

Figure 2: Method Selection Strategy for this compound Analysis. The optimal sample preparation protocol is determined by the sample matrix, ensuring high extraction efficiency and accuracy.

Conclusion

LC-MS/MS is a powerful and versatile technique for the sensitive and selective determination of this compound across a wide range of sample types. The methods detailed here, from traditional SPE to modern solvent-saving approaches like SBSE, provide researchers with robust protocols to monitor this contaminant of emerging concern in environmental and biological systems effectively. The consistent use of isotopically labeled internal standards and careful assessment of matrix effects are critical for obtaining reliable data at trace-level concentrations.

References

Comprehensive Application Notes and Protocols: Triclocarban Degradation Kinetics During Chlorination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Triclocarban (TCC), chemically known as N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, is an antimicrobial agent that has been widely used in personal care products including soaps, lotions, deodorants, and toothpaste. [1] TCC is a white powder with low water solubility and high hydrophobicity, characteristics that contribute to its environmental persistence and bioaccumulation potential in fatty tissues. [1] The chemical structure features two chlorinated phenyl rings connected by a urea bridge, with a molecular weight of 315.58 g/mol and a melting point of 254–256°C. [1] Despite recent regulatory restrictions on its use in consumer products, TCC remains an environmental contaminant of concern due to its persistence in aquatic systems and potential ecological health impacts. [2] [1]

TCC enters wastewater treatment systems primarily through household and industrial discharges, where conventional treatment processes achieve limited degradation, with removal occurring mainly through adsorption onto sludge rather than biodegradation. [3] The hydrophobic nature of TCC (with a high log Kow) results in significant partitioning into solid matrices, including sediments and biosolids. [4] When sludge is applied to agricultural lands, TCC can potentially enter terrestrial ecosystems and accumulate in crops, creating exposure pathways for wildlife and humans. [1] Understanding the degradation behavior of TCC during water treatment processes, particularly chlorination, is therefore essential for assessing its environmental fate and developing effective removal strategies.

Degradation Kinetics and Reaction Mechanisms

Kinetic Parameters and Degradation Pathways

The chlorination degradation of this compound follows second-order kinetics, with the reaction rate dependent on the concentrations of both TCC and chlorine. The degradation involves multiple simultaneous pathways, with hypochlorous acid (HOCl) serving as the primary chlorinating agent due to its significantly higher reactivity compared to hypochlorite ion (OCl¯). [2]

Table 1: Kinetic Parameters for this compound Degradation During Chlorination

Parameter Value Experimental Conditions Reference
Second-order rate constant (kTCC-chlorine) 1.96 M⁻¹ s⁻¹ (calculated) pH 7.0, 25°C [2]
Second-order rate constant (kTCC-chlorine) 3.70 M⁻¹ s⁻¹ (experimental) pH 7.0, 25°C [2]
HOCl rate constant 1.96 M⁻¹ s⁻¹ pH 7.0, 25°C [2]
OCl¯ rate constant 2.80 × 10⁻⁷ M⁻¹ s⁻¹ pH 7.0, 25°C [2]
Primary reactive site N atom of urea bridge - [2]
Effect of explicit water molecules Reduces energy barrier Acts as proton transfer mediator [2]

The substantial difference in reactivity between HOCl and OCl¯ (approximately seven orders of magnitude) indicates that pH control is critical for optimizing TCC degradation efficiency during chlorination processes. [2] The reaction proceeds through three primary pathways: Cl-substitution, OH-substitution, and C-N bond cleavage, with the specific mechanism influenced by pH, chlorine concentration, and the presence of explicit water molecules that participate in proton transfer and lower activation energy barriers. [2]

Reaction Mechanism and Pathway Diagram

The degradation mechanism of TCC during chlorination involves several competing pathways that occur simultaneously. Density functional theory (DFT) calculations have identified that the nitrogen atoms in the urea bridge serve as the most reactive sites for initial chlorine attack. [2] The reaction proceeds through the formation of transition states where explicit water molecules facilitate proton transfer between reacting species, effectively lowering energy barriers and accelerating the degradation process. [2]

G TCC TCC Pathway1 Cl-Substitution TCC->Pathway1 HOCl attack Pathway2 OH-Substitution TCC->Pathway2 HOCl attack Pathway3 C-N Bond Cleavage TCC->Pathway3 HOCl attack TP348 TP348 Pathway1->TP348 TP382 TP382 Pathway1->TP382 TP127 TP127 Pathway2->TP127 TP161 TP161 Pathway2->TP161 TP195 TP195 Pathway2->TP195 TP330 TP330 Pathway2->TP330 TP204 TP204 Pathway3->TP204 TP296 TP296 Pathway3->TP296

Figure 1: Reaction pathways for this compound degradation during chlorination

The diagram illustrates the three primary reaction pathways and their associated transformation products. The Cl-substitution pathway involves direct replacement of hydrogen atoms with chlorine, leading to more chlorinated products. The OH-substitution pathway results in hydroxylated derivatives, while C-N bond cleavage fragments the TCC molecule into smaller aromatic compounds. [2] The specific products formed through these pathways have been experimentally verified using high-resolution mass spectrometry, confirming the theoretical predictions derived from DFT calculations. [2]

Experimental Protocols

Chlorination Degradation Experiments
3.1.1 Materials and Reagents
  • This compound standard (purity ≥97%)
  • Sodium hypochlorite solution (NaOCl, 4-6% available chlorine)
  • Buffers for pH control: phosphate buffer (pH 5-8), borate buffer (pH 8-10)
  • Stop solution: Sodium thiosulfate (Na₂S₂O₃, 0.1 M)
  • Organic solvents: Methanol, acetonitrile (HPLC grade)
  • Ultrapure water (18.2 MΩ·cm)
3.1.2 Experimental Procedure
  • Reaction solution preparation: Prepare a 10 μM TCC stock solution in ultrapure water with 1% methanol to enhance solubility. Adjust pH to the desired value (typically 7.0) using 10 mM phosphate buffer.

  • Chlorination reaction:

    • Add predetermined volume of sodium hypochlorite stock solution to achieve chlorine concentrations ranging from 10-100 μM.
    • Initiate reactions in amber glass vials to prevent potential photodegradation.
    • Maintain constant temperature using water bath (25±0.5°C).
    • Use reaction volume of 100 mL with continuous stirring.
  • Reaction quenching:

    • At predetermined time intervals, withdraw 1 mL aliquots.
    • Immediately add 50 μL of 0.1 M sodium thiosulfate to quench the chlorination reaction.
    • Store quenched samples at 4°C until analysis (within 24 hours).
  • Kinetic monitoring:

    • Conduct time-course experiments with sampling at 0, 1, 2, 5, 10, 15, 30, 45, and 60 minutes.
    • Perform all experiments in triplicate to ensure statistical significance.
    • Include appropriate controls (TCC without chlorine, chlorine without TCC).
Analytical Methods and Quantification
3.2.1 Sample Preparation and Extraction
  • Solid Phase Extraction (SPE): Use C18 cartridges (500 mg, 6 mL) for sample concentration.
  • Conditioning: Sequential conditioning with 6 mL methanol and 6 mL ultrapure water.
  • Loading: Pass 50 mL of quenched sample through cartridge at 5-10 mL/min flow rate.
  • Elution: Elute with 2×4 mL methanol into collection tubes.
  • Concentration: Evaporate under gentle nitrogen stream at 40°C.
  • Reconstitution: Redissolve dry residue in 1 mL methanol for LC-MS analysis.
3.2.2 Instrumental Analysis

Table 2: Analytical Conditions for TCC and Transformation Products

Parameter Settings Additional Notes
LC System UHPLC with C18 column (2.1 × 100 mm, 1.8 μm) Maintain column temperature at 40°C
Mobile Phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile Use gradient elution: 20-95% B over 15 min
Flow Rate 0.3 mL/min Injection volume: 5 μL
Mass Spectrometer Q-TOF with electrospray ionization (ESI) Both positive and negative modes
MS Parameters Capillary voltage: 3.0 kV; Source temperature: 120°C Scan range: m/z 50-1000
Detection Mode Full scan and targeted MS/MS for identification Use internal standards for quantification
Computational Methods (DFT Calculations)

For researchers interested in theoretical verification of reaction mechanisms, the following computational protocol is recommended:

  • Molecular structure optimization: Use Gaussian 16 software with M06-2X functional and 6-311G(d,p) basis set for all geometry optimizations and frequency calculations. [3]

  • Transition state localization:

    • Perform relaxed potential energy surface scans to locate approximate transition states.
    • Optimize transition states using Berny algorithm.
    • Verify transition states by confirming exactly one imaginary frequency.
  • Solvent effects modeling:

    • Employ implicit solvation models (SMD) for aqueous environment.
    • Include explicit water molecules to simulate specific hydrogen bonding.
  • Energy calculations:

    • Calculate zero-point energies and thermal corrections at 298.15 K.
    • Perform intrinsic reaction coordinate (IRC) calculations to connect transition states with corresponding reactants and products.

Transformation Products and Environmental Implications

Identification of Transformation Products

The chlorination of TCC generates multiple transformation products through different reaction pathways. Eight primary transformation products have been experimentally identified and confirmed through theoretical calculations: [2]

Table 3: Transformation Products of this compound During Chlorination

Product Code Molecular Weight Proposed Structure Formation Pathway
TP348 348 Chlorinated TCC derivative Cl-substitution
TP382 382 Dichlorinated TCC derivative Cl-substitution
TP127 127 Dichloroaniline C-N bond cleavage
TP161 161 Chlorohydroxyaniline OH-substitution
TP195 195 Dichlorohydroxyaniline OH-substitution
TP330 330 Hydroxylated TCC OH-substitution
TP204 204 Chlorophenyl isocyanate C-N bond cleavage
TP296 296 Partial dechlorination product Combined pathways

The identification of these transformation products is critical for comprehensive risk assessment, as some products may exhibit different toxicity profiles compared to the parent compound. The Cl-substitution products generally demonstrate increased hydrophobicity and potential for bioaccumulation, while the cleavage products represent breakdown into smaller, potentially more mobile aromatic amines. [2]

Environmental Significance and Applications

The findings from chlorination degradation studies have significant implications for water treatment operations, particularly in contexts where high chlorine doses are employed:

  • Wastewater Treatment: Conventional wastewater treatment plants achieve limited TCC removal through adsorption and biodegradation, with chlorination disinfection potentially serving as an additional degradation step. [3]

  • Hospital Wastewater: Specialized treatment systems in hospital settings often employ high chlorine doses (15-50 mg/L), creating conditions favorable for TCC degradation. [3]

  • Drinking Water Treatment: Chlorination in drinking water treatment may transform TCC present in source waters, necessitating monitoring of both parent compound and transformation products.

The pH-dependent reactivity of chlorine species with TCC indicates that process optimization should consider maintaining pH conditions that favor the more reactive HOCl species (typically pH 5-7.5) to enhance degradation efficiency. However, practical implementation must balance degradation efficiency against potential formation of disinfection byproducts and the relative toxicity of TCC transformation products.

Troubleshooting and Quality Control

Common Experimental Issues and Solutions
  • Low degradation rates: Verify chlorine concentration by iodometric titration. Check pH stability during reaction. Ensure proper temperature control.

  • Poor mass balance: Investigate sorption losses to glassware (use silanized glassware if necessary). Check extraction efficiency of transformation products.

  • Inconsistent kinetics: Standardize mixing intensity. Ensure immediate and complete quenching of chlorine. Protect light-sensitive compounds from photodegradation.

  • Matrix interference: For complex water matrices, implement additional cleanup steps (e.g., dual SPE cartridges). Use isotope-labeled internal standards to correct for matrix effects.

Quality Assurance Measures
  • Analytical standards: Use authentic standards when available for transformation products. For unidentified products, employ semi-quantification based on parent compound response factors with appropriate uncertainty margins.

  • Method validation: Establish linear range, detection limits, precision, and accuracy for all analytes. Perform recovery experiments (typically 70-120% acceptable).

  • Blank monitoring: Include method blanks, solvent blanks, and procedural blanks to monitor contamination.

  • Instrument calibration: Regularly calibrate MS instrumentation using reference standards. Verify mass accuracy throughout analyses.

Conclusion

These application notes provide comprehensive protocols for investigating the degradation kinetics and mechanisms of this compound during chlorination processes. The experimental approaches integrate practical laboratory methods with theoretical computational chemistry to enable thorough characterization of TCC transformation under conditions relevant to water and wastewater treatment. The detailed methodologies support the development of optimized treatment strategies for this persistent antimicrobial compound and its transformation products, contributing to improved water quality and environmental protection.

References

Application Notes and Protocols: DFT Calculations for Triclocarban Chlorination Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclocarban (TCC) is an antimicrobial agent widely used in personal care products that has become a persistent environmental contaminant due to its stability in aquatic systems. Understanding its degradation pathways during water treatment processes is essential for assessing environmental fate and potential transformation products. Chlorination is a common disinfection method in water treatment facilities that reacts with TCC, leading to various transformation products with potentially altered biological activity.

Density functional theory (DFT) calculations provide a powerful computational approach to elucidate reaction mechanisms, kinetics, and transformation pathways at the molecular level. When combined with experimental verification, DFT offers atomic-level insights into complex chemical processes that are difficult to observe directly. This application note details protocols for investigating TCC chlorination using DFT, with supporting experimental methodologies for validation.

Computational Methods

DFT Parameters and Basis Sets

The selection of appropriate functional and basis set combinations is critical for obtaining accurate DFT results for chlorination reactions:

Table 1: DFT Methods and Basis Sets for TCC Chlorination Studies

Application Recommended Method Basis Set Key Performance Metrics
Geometry Optimization M06-2X 6-311++G(d,p) Superior molecular structure prediction [1]
Vibrational Spectra LSDA 6-311G Best frequency calculation [1]
Chlorination Kinetics Not specified Not specified Consistent with experimental rate constants [2]
Reaction Pathway Analysis Not specified Not specified Accurate energy barrier determination [2]

For TCC chlorination studies, all quantum chemical calculations are typically performed using Gaussian 09W/16 software packages installed on Windows or Linux systems. Visualization of optimized structures and vibrational spectra is conducted using GaussView 6.0 or similar molecular visualization software. The initial optimization parameters for TCC should be obtained from experimental molecular geometry when available.

Solvation and Transition State Calculations

Explicit water molecules must be included in the calculations as they participate directly in the chlorination reaction by transmitting protons and connecting with TCC, HOCl/OCl-, and other water molecules, significantly reducing energy barriers [2]. The integral equation formalism polarizable continuum model (IEF-PCM) is recommended for modeling bulk solvent effects in aqueous environments.

Transition state optimizations should be performed using the Berny algorithm with force constants calculated at each step. Each transition state must be confirmed to have exactly one imaginary frequency along the reaction coordinate, followed by intrinsic reaction coordinate (IRC) calculations to verify the connection between reactants and products.

Experimental Protocols for Verification

Kinetics Measurement

Experimental determination of second-order rate constants validates the computational predictions:

  • Chlorination Setup: Prepare TCC solutions in appropriate buffers (typically phosphate buffer, pH 7-8) at concentrations ranging from 1-10 μM. Add sodium hypochlorite (NaOCl) solution at varying concentrations (5-100 μM) to initiate reactions [2].

  • Kinetic Monitoring: Quench aliquots at predetermined time points with sodium thiosulfate to terminate chlorination. Analyze TCC concentration decay using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • Data Analysis: Determine observed pseudo-first-order rate constants (k_obs) from plots of ln[TCC] versus time. Calculate second-order rate constants (k) from the slope of k_obs versus [hypochlorite] plots. Compare experimental values (kTCC-chlorineE = 3.70 M⁻¹s⁻¹) with DFT-predicted values (kTCC-chlorineC = 1.96 M⁻¹s⁻¹) [2].

Transformation Products Identification

Analytical characterization of TCC transformation products confirms computationally predicted pathways:

  • Sample Preparation: Conduct chlorination reactions at higher TCC concentrations (50-100 μM) to facilitate transformation product detection. Use reaction times that allow partial degradation (typically 30-90% TCC depletion).

  • Chromatographic Separation: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with C18 reverse-phase columns (e.g., Zorbax SB C18, 150 × 2.1 mm, 3.5 μm). Use gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid [3].

  • Product Identification: Monitor for predicted transformation products using multiple reaction monitoring (MRM). Key TCC transformation products to target include TP348, TP382, TP127, TP161, TP195, TP330, TP204, and TP296, as identified in DFT studies [2].

Results & Discussion

Reaction Pathways and Energy Barriers

DFT calculations reveal that TCC chlorination proceeds via three primary pathways: Cl-substitution, OH-substitution, and C-N bond cleavage. The nitrogen site of TCC is identified as the most reactive site for chlorination. Hypochlorous acid (HOCl) serves as the dominant chlorinating agent, with significantly higher reactivity compared to hypochlorite (OCl-), with rate constants of 1.96 M⁻¹s⁻¹ and 2.80 × 10⁻⁷ M⁻¹s⁻¹, respectively [2].

Table 2: TCC Transformation Products Identified via DFT and Experimental Methods

Product ID Molecular Weight Proposed Structure Formation Pathway Detection Method
TP348 348 Chlorinated TCC Cl-substitution LC-MS/MS [2]
TP382 382 Dichlorinated TCC Multiple Cl-substitution LC-MS/MS [2]
TP127 127 Aniline derivative C-N bond cleavage LC-MS/MS [2]
TP161 161 Chlorinated aniline C-N bond cleavage + Cl-substitution LC-MS/MS [2]
TP195 195 Dichlorinated aniline C-N bond cleavage + multiple Cl-substitution LC-MS/MS [2]

The following diagram illustrates the computational and experimental workflow for studying TCC chlorination mechanisms:

G cluster_comp Computational Component cluster_exp Experimental Component Start Study Initiation Comp1 Molecular Structure Optimization Start->Comp1 Exp1 Chlorination Experiments Start->Exp1 Comp2 Reaction Pathway Analysis Comp1->Comp2 Comp3 Transition State Calculation Comp2->Comp3 Comp4 Transformation Product Prediction Comp3->Comp4 Comp5 Kinetic Parameter Calculation Comp4->Comp5 Validation Results Validation & Integration Comp5->Validation Exp2 Kinetics Measurement Exp1->Exp2 Exp3 Product Identification (LC-MS/MS) Exp2->Exp3 Exp4 Quantitative Analysis Exp3->Exp4 Exp4->Validation

Environmental Implications

The transformation products identified through combined DFT and experimental approaches have significant environmental implications. Several TCC chlorination products may retain biological activity or exhibit altered toxicity profiles compared to the parent compound. The C-N bond cleavage pathway is particularly significant as it generates chlorinated aniline derivatives, which are known to have toxicological concerns [2].

The presence of explicit water molecules in the reaction mechanism not only reduces energy barriers but also suggests that hydration conditions in natural and engineered aquatic systems significantly influence TCC transformation rates and pathways. This understanding helps predict TCC behavior in various water treatment scenarios and environmental compartments.

Applications and Limitations

Utility of Integrated DFT-Experimental Approach

The combination of DFT calculations with experimental verification provides a powerful tool for predicting contaminant transformation in water treatment systems. This approach allows researchers to:

  • Predict transformation products before conducting extensive laboratory analyses
  • Elucidate reaction mechanisms at the molecular level that are difficult to observe experimentally
  • Calculate kinetic parameters for various pathways to determine dominant transformation routes
  • Optimize water treatment processes by identifying conditions that promote desirable degradation pathways

This methodology is particularly valuable for regulatory assessment of emerging contaminants, as it provides mechanistic insights needed for comprehensive risk evaluation of both parent compounds and their transformation products.

Methodological Constraints

Several limitations and considerations should be acknowledged when applying these protocols:

  • The accuracy of DFT predictions depends heavily on the selected functional and basis set, requiring validation with experimental data
  • Computational cost increases significantly with system size, particularly when including explicit water molecules and larger basis sets
  • Experimental analyses may not detect all predicted transformation products due to concentration, stability, or ionization efficiency limitations
  • Environmental matrices in real-world applications contain competing constituents that may influence chlorination pathways

Future methodological improvements should focus on automated reaction pathway exploration, machine learning approaches to accelerate calculations, and more accurate solvation models that better represent complex environmental conditions.

Conclusion

The integration of DFT calculations with targeted experimental verification provides a comprehensive approach to elucidate the chlorination mechanisms of this compound and similar emerging contaminants. This protocol details specific methodologies for computational chemistry and experimental validation that enable researchers to predict transformation pathways, identify products, and determine kinetic parameters essential for environmental fate assessment and water treatment optimization.

As regulatory scrutiny of antimicrobial compounds intensifies globally [4], these mechanistic insights become increasingly valuable for designing effective treatment strategies and assessing the potential environmental and health impacts of both parent compounds and their transformation products.

References

Removal Technologies for Triclocarban in Water Treatment: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care and medical products for over 60 years [1]. As a typical emerging contaminant with environmental persistence, bioaccumulation potential, and endocrine-disrupting properties, TCC is frequently detected in various water bodies and wastewater treatment plants (WWTPs) [2] [3]. Its high hydrophobicity and chemical stability make its removal from water streams a significant challenge, necessitating the development and optimization of effective treatment technologies [2]. These application notes consolidate the most current research and methodologies for TCC removal, providing structured protocols and performance data to support researchers and water treatment professionals in selecting and implementing appropriate remediation strategies.

TCC Removal Mechanisms and Technology Overview

TCC removal in water treatment systems occurs primarily through three fundamental mechanisms: adsorption onto solid matrices, biological degradation by microbial communities, and chemical transformation via oxidation or reduction processes [4] [2]. The effectiveness of each mechanism depends on TCC's specific physicochemical properties, including its low water solubility, high lipophilicity (log Kow = 3.5-4.2), and environmental persistence (half-life of 70-340 days) [5] [2].

The following diagram illustrates the decision framework for selecting and sequencing TCC removal technologies based on water matrix characteristics and treatment objectives:

G This compound Removal Technology Selection Framework WaterSource Water/Wastewater Source Containing TCC PreTreatment Preliminary Assessment (TCC Concentration, Matrix Complexity, Co-contaminants, Treatment Goals) WaterSource->PreTreatment TechCategory Technology Category Selection PreTreatment->TechCategory Adsorption Adsorption-Based Systems TechCategory->Adsorption Solid-rich matrices Biological Biological Treatment Systems TechCategory->Biological Municipal wastewater Chemical Chemical Oxidation Systems TechCategory->Chemical Industrial/process water Hybrid Hybrid Treatment Systems TechCategory->Hybrid Complex requirements App1 • Low to Moderate TCC • Rapid implementation • Point-of-use systems Adsorption->App1 App2 • Municipal wastewater • Sludge treatment • Low energy requirement Biological->App2 App3 • High TCC concentration • Process water treatment • By-product control needed Chemical->App3 App4 • Complex matrices • Stringent limits • Multiple contaminants Hybrid->App4 TreatedWater Treated Water/Effluent (TCC Concentration Verified) App1->TreatedWater App2->TreatedWater App3->TreatedWater App4->TreatedWater

Performance Comparison of TCC Removal Technologies

Quantitative Performance Summary

Table 1: Performance comparison of major TCC removal technologies

Technology Category Specific Process Removal Efficiency Range Optimal Conditions Key Advantages Major Limitations
Adsorption Bio-nanocomposite hydrogel beads ~90% (Capacity: 132 mg/g) [6] Basic pH, 25°C [6] High capacity, reusability Bead integrity, competitive adsorption
Activated carbon 70-90% [2] Varies with carbon type Established technology, broad contaminant removal Regeneration required, cost
Biological Treatment Anaerobic digestion 15-68% [5] SRT >15 days, 35-37°C [5] Sludge stabilization, biogas production Moderate TCC removal, mesophilic sensitive
Constructed wetlands 9-84% (VFCW, HCW most effective) [4] Hybrid designs, aerobic/anaerobic zones [4] Nature-based, multiple benefits Land intensive, seasonal variation
Microbial degradation (specific strains) >90% (lab-scale) [7] Aerobic/anaerobic conditions with adapted consortia [7] Complete mineralization, eco-friendly Slow kinetics, sensitive to conditions
Chemical Oxidation Chlorination >90% (kinetics: 3.70 M⁻¹s⁻¹) [8] pH ~7, HOCl dominant species [8] Rapid reaction, existing infrastructure Toxic byproducts (chloroanilines, C-DBPs)
Advanced oxidation Varies by process [2] Process-specific No secondary waste, versatile High energy, byproduct concerns
Technology Selection Guidelines

Selection of appropriate TCC removal technologies depends on water matrix characteristics, TCC concentration, available infrastructure, and treatment objectives. For low TCC concentrations (<1 mg/L), adsorption technologies often provide cost-effective removal, whereas high-strength sources may require advanced oxidation or specialized biological treatment [6] [8]. Hybrid systems combining multiple technologies typically achieve the most robust and complete TCC removal, particularly for complex wastewater matrices [4].

Detailed Experimental Protocols

Protocol 1: Adsorption Using Bio-nanocomposite Hydrogel Beads
4.1.1 Materials and Reagents
  • Sodium alginate (NaAlg) as biopolymer matrix
  • Manganese sulfide nanoparticles (MnS NPs, 0.02-0.2 g) as nanofiller [6]
  • Calcium chloride (CaCl₂, 2-5% w/v) as cross-linking solution
  • TCC stock solution (1000 mg/L in acetonitrile)
  • Ultra-pure water (Milli-Q or equivalent)
4.1.2 Adsorbent Synthesis Procedure
  • NaAlg Solution Preparation: Dissolve 2% (w/v) sodium alginate in ultra-pure water with continuous stirring at 400 rpm for 6 hours until complete dissolution and transparency [6].
  • Nanoparticle Incorporation: Add MnS NPs (0.02-0.2 g) to NaAlg solution and homogenize using ultrasonic dispersion (100 W, 30 minutes) to achieve uniform distribution [6].
  • Bead Formation: Extrude the NaAlg/MnS mixture through a 22G syringe needle into chilled CaCl₂ solution (4°C) with constant stirring at 200 rpm. Maintain for 2 hours for complete cross-linking [6].
  • Bead Curing and Storage: Collect beads by filtration, rinse with ultra-pure water, and store in sealed containers at 4°C until use.
4.1.3 Batch Adsorption Experiment
  • Experimental Setup: Prepare TCC solutions (5-100 mg/L) in 250 mL Erlenmeyer flasks, adjusting pH to 7-9 using NaOH/HCl [6].
  • Adsorption Process: Add predetermined adsorbent dose (0.1-2 g/L) to TCC solutions and agitate at 150 rpm in temperature-controlled shaker.
  • Sampling and Analysis: Collect samples at predetermined time intervals (0-360 minutes), filter through 0.45 μm membrane, and analyze TCC concentration via HPLC or LC-MS/MS [6].
  • Data Analysis: Calculate adsorption capacity using the equation: [ q_t = \frac{(C_0 - C_t) \times V}{m} ] Where ( q_t ) = adsorption capacity (mg/g), ( C_0 ) = initial concentration (mg/L), ( C_t ) = concentration at time t (mg/L), V = solution volume (L), m = adsorbent mass (g).

The following workflow diagrams the complete experimental procedure for the adsorption protocol:

G Adsorption Experimental Workflow for TCC Removal Start Begin TCC Adsorption Protocol Prep1 1. Adsorbent Synthesis Start->Prep1 Step1a • Prepare 2% NaAlg solution • Incorporate MnS NPs (0.02-0.2 g) • Homogenize via sonication Prep1->Step1a Step1b • Extrude into CaCl₂ solution • Cross-link for 2 hours • Rinse and store beads Step1a->Step1b Prep2 2. Solution Preparation Step1b->Prep2 Step2a • Prepare TCC stock (1000 mg/L) • Dilute to working concentrations • Adjust pH to 7-9 Prep2->Step2a Experiment 3. Batch Adsorption Step2a->Experiment Step3a • Add adsorbent dose (0.1-2 g/L) • Agitate at 150 rpm • Maintain temperature Experiment->Step3a Step3b • Collect samples at intervals • Filter through 0.45 μm membrane • Analyze via HPLC/LC-MS/MS Step3a->Step3b Analysis 4. Data Processing Step3b->Analysis Step4a • Calculate adsorption capacity • Fit kinetic models • Determine isotherm parameters Analysis->Step4a End Protocol Complete Data Interpretation Step4a->End

Protocol 2: Anaerobic Digestion with Enhanced Microbial Transformation
4.2.1 Reactor Setup and Inoculation
  • Digester Configuration: Use lab-scale anaerobic digesters (1-5 L working volume) with mixing capability (50-100 rpm) and temperature control [7] [5].
  • Sludge Inoculum: Collect anaerobic sludge from full-scale digesters (VSS: 15-25 g/L) and acclimate with gradual TCC addition over 2-3 weeks [7].
  • Operating Conditions: Maintain mesophilic conditions (35±2°C) with solid retention time (SRT) of 15-25 days for optimal TCC removal [5].
4.2.2 DNA-Stable Isotope Probing (DNA-SIP) for Degrader Identification
  • ¹³C-TCC Preparation: Prepare ¹³C-labeled TCC for tracer studies to identify active TCC-degrading microorganisms [7].
  • Microcosm Setup: Establish serum bottle reactors (100-250 mL) with ¹²C-TCC and ¹³C-TCC treatments in triplicate [7].
  • Incubation and Sampling: Incubate under anaerobic conditions (35°C) and sacrifice replicates at time points (0, 5, 10, 15 days) for DNA extraction [7].
  • Ultracentrifugation and Fractionation: Separate ¹³C-labeled DNA from ¹²C-DNA by density gradient ultracentrifugation, followed by fraction collection [7].
  • Molecular Analysis: Analyze fractions via 16S rRNA gene sequencing and quantitative PCR to identify TCC-assimilating populations [7].
4.2.3 Analytical Methods
  • TCC Extraction: Employ accelerated solvent extraction or sonication with methanol:dichloromethane (1:1, v/v) for sludge samples [7].
  • TCC Quantification: Use liquid chromatography with tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (TCC-d7) for accurate quantification [5].
  • Metabolite Screening: Monitor transformation products including dichloro-carbanilide (DCC), monochloro-carbanilide (MCC), and chloroanilines using targeted MS/MS scans [7] [2].
Protocol 3: Chlorination Kinetics and Mechanism Analysis
4.3.1 Chlorination Experiments
  • Chlorine Solution Preparation: Standardize sodium hypochlorite solution (1000 mg/L as Cl₂) and quantify concentration before each use [8].
  • Kinetic Studies: Conduct experiments in batch reactors (100 mL amber bottles) at controlled pH (6-8) and temperature (20±1°C) with excess chlorine (Cl₂:TCC molar ratio >10:1) [8].
  • Reaction Quenching: Add sodium thiosulfate (10% molar excess to chlorine) to aliquot samples at predetermined time intervals [8].
  • Sample Analysis: Extract quenched samples with solid-phase extraction (C18 cartridges) and analyze via LC-MS/MS for TCC and transformation products [8].
4.3.2 Transformation Product Identification
  • Non-target Screening: Employ high-resolution mass spectrometry (Q-TOF or Orbitrap) for comprehensive detection of TCC transformation products [8].
  • Fragmentation Analysis: Collect MS/MS spectra with collision energies (10-40 eV) to elucidate product structures [8].
  • Theoretical Calculations: Use density functional theory (DFT) to predict reactive sites and potential transformation pathways for comparison with experimental data [8].

Analytical Methods for TCC Quantification

Accurate TCC monitoring across different treatment stages requires sensitive and selective analytical methods. The following table summarizes the preferred techniques for TCC quantification in various matrices:

Table 2: Analytical methods for TCC quantification in water and sludge matrices

Analytical Technique Sample Preparation Detection Limits Key Applications Quality Control Measures
LC-MS/MS with ESI Solid-phase extraction (C18), internal standard (TCC-d7) 0.0002-1.0 μg/L [4] Aqueous samples, effluent monitoring Surrogate recovery (85-115%), matrix spikes
HPLC-UV/PDA Liquid-liquid extraction (ethyl acetate) 1-5 μg/L [2] High concentration screening, method development Calibration verification, duplicate analysis
GC-MS/MS Derivatization (BSTFA), SPE cleanup ~0.1 μg/L [2] Complex matrices, co-analysis with other PPCPs Blanks, continuing calibration verification
LLE/SPE-(U)HPLC-MS/MS Sequential extraction, cartridge conditioning 0.00005-0.8 μg/L [4] Sludge, sediment, biosolids Isotope dilution, method blanks

Conclusion and Future Perspectives

Current research demonstrates that no single technology universally addresses all TCC removal scenarios, but rather a treatment train approach combining complementary processes offers the most robust solution. Adsorption technologies provide rapid, efficient removal for point-source applications, while advanced biological and chemical processes enable degradation and mineralization [6] [7] [8]. Future development should focus on hybrid systems that leverage the strengths of multiple technologies while addressing limitations such as energy consumption, byproduct formation, and operational complexity.

Research priorities include developing cost-effective advanced materials with enhanced TCC selectivity, optimizing microbial consortia for complete TCC mineralization, and establishing standardized monitoring protocols for TCC and its transformation products across treatment systems. Additionally, life-cycle assessments and techno-economic analyses will be crucial for guiding the implementation of these technologies at full scale, particularly in resource-limited settings.

References

biomonitoring protocols for triclocarban exposure

Author: Smolecule Technical Support Team. Date: February 2026

Triclocarban Biomonitoring Protocol

This compound (TCC) is a high-production volume antimicrobial agent used in personal care products. It is persistent in the environment and has been identified as a potential endocrine disruptor. Human exposure is widespread, primarily through dermal contact with consumer products, necessitating robust biomonitoring protocols for exposure assessment [1] [2].

Sample Collection & Preparation
  • Urine Collection: Collect urine in sterile polypropylene containers. Freeze immediately at -70°C if not analyzed within 24 hours [1].
  • Serum Collection: Collect blood samples using standard phlebotomy procedures. Separate serum by centrifugation and store at -70°C until analysis [1].
  • Enzymatic Deconjugation: For total biomarker analysis, incubate 100 µL of urine or serum with β-glucuronidase/sulfatase (≈100 units) in pH-5.0 buffer for 4 hours at 37°C to hydrolyze glucuronide and sulfate conjugates [1].
Analytical Procedure: SPE-HPLC-MS/MS

This is the core method for identifying and quantifying TCC and its metabolites [1].

  • Solid Phase Extraction (SPE): Use an on-line SPE system with a LiChrosphere RP-18 ADS column (25 × 4 mm, 25 µm). Condition and load samples using a mobile phase of water and methanol, both with 0.1% formic acid [1].
  • Chromatographic Separation: Perform separation on two Chromolith Performance RP-18e columns (100 × 4.6 mm) using a gradient of water and methanol. TCC typically elutes at approximately 19.4 minutes [1].
  • Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for the following transitions:
    • TCC: m/z 313 → 160, m/z 313 → 126 [1]
    • 2'-OH-TCC and 3'-OH-TCC: m/z 329 → 160 [1]
  • Quality Control: Include procedural blanks, matrix spikes, and internal standards (e.g., D7-TCC) in each batch to ensure accuracy and precision [1].
Data Interpretation & Species Comparison

A critical finding is the significant difference in TCC metabolism between rats and humans, which dictates the choice of biomarker [1].

Analyte Rat Model (After dosing) Human Specimens (General population)
TCC (parent compound) Very low levels in urine and serum [1] Primary detected form; higher frequency and concentration [1]
2'-OH-TCC & 3'-OH-TCC Two major oxidative metabolites found [1] Much lower relative to TCC; oxidation is a minor pathway [1]
Recommended Biomarker Oxidative metabolites (2'-OH-TCC, 3'-OH-TCC) [1] Total TCC (free + conjugated) [1]

Experimental Workflow and Metabolic Pathways

The following diagram illustrates the complete experimental workflow from sample collection to data analysis:

cluster_1 Sample Preparation Details SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep SPE On-line Solid Phase Extraction (SPE) SamplePrep->SPE HPLC HPLC Separation SPE->HPLC MS MS/MS Detection HPLC->MS DataAnalysis Data Analysis & Quantification MS->DataAnalysis Urine Urine/Serum Aliquots Enzyme Enzymatic Deconjugation (β-glucuronidase/sulfatase) Urine->Enzyme Dilution Dilution with Formic Acid Enzyme->Dilution

The metabolic pathway of TCC differs significantly between species, which is a critical consideration for biomonitoring:

TCC This compound (TCC) OH_TCC Hydroxylated TCC (2'-OH-TCC, 3'-OH-TCC) TCC->OH_TCC  Oxidation Conjugates Conjugated Metabolites (Glucuronides/Sulfates) OH_TCC->Conjugates  Conjugation Excretion Biliary & Fecal Excretion Conjugates->Excretion Human Human: Minor Pathway Human->OH_TCC Rat Rat: Major Pathway Rat->OH_TCC

Analytical Performance and Application

This robust protocol allows for the accurate measurement of TCC exposure in human populations. The method's sensitivity and specificity make it suitable for large-scale biomonitoring studies, such as the CDC's National Health and Nutrition Examination Survey (NHANES), which tracks population-level exposure to environmental chemicals [3].

When interpreting data, note that urinary TCC levels represent integrated exposure from all sources and routes, primarily dermal absorption. These levels reflect the internal dose after metabolism and excretion, not direct exposure concentrations from products or the environment [4].

Key Recommendations for Researchers

  • Primary Biomarker: For human studies, total TCC (measured after enzymatic deconjugation) in urine is the most reliable exposure biomarker [1].
  • Species Consideration: Do not extrapolate rat metabolic pathways directly to humans; oxidative metabolites are not major biomarkers in people [1].
  • Quality Assurance: Implement a rigorous QC protocol including blanks, spikes, and internal standards to ensure data reliability [1].
  • Data Context: Compare findings with national reference data (e.g., NHANES) to interpret population exposure levels appropriately [3] [5].

References

proteomic analysis of triclocarban effects Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

TCC/TCR Biological Effects on S. aureus

While a direct proteomic profile of TCC's effect on S. aureus was not found in the search results, studies on TCC and the related compound triclosan (TCR) reveal key mechanistic insights. TCR's primary target is the bacterial fatty acid synthesis pathway (FASII), specifically the enoyl-acyl carrier protein reductase (FabI) [1] [2]. Inhibition of FabI leads to an accumulation of intracellular fatty acids, which subsequently acts as a signal to activate the SaeRS two-component system [1]. SaeRS is a master regulator of virulence in S. aureus, and its activation leads to the increased transcription and expression of numerous virulence factors [1]. Although TCC has a different chemical structure, it is plausible that it may trigger similar regulatory responses. The table below summarizes the key experimental findings from the literature.

Table 1: Documented Effects of Triclocarban and Triclosan on *Staphylococcus aureus*

Compound Primary Target Downstream Effect Phenotypic Outcome Reference
Triclosan (TCR) FabI (FASII pathway) [1] [2] Accumulation of intracellular fatty acids; activation of SaeRS two-component system [1] Increased expression of virulence factors [1]; Enhanced binding to host proteins (collagen, fibronectin) and surfaces (plastic, glass) [2] [1] [2]
This compound (TCC) Not explicitly defined in results Reduction of S. aureus on skin in patients with atopic dermatitis [3] Clinical improvement in skin lesions [3] [3]

Proposed Experimental Workflow for Proteomic Analysis

Given the gaps in the available literature, the following is a proposed workflow for a proteomic analysis of TCC's effects on S. aureus, based on standard practices in the field and the mechanistic clues provided by the search results.

Start Start: Culture S. aureus (e.g., strain SH1000 or LAC) Treat In-vitro Treatment Sub-MIC TCC (e.g., 4 mg/L) Control (Vehicle) Start->Treat Harvest Harvest Cells Mid-log and/or stationary phase Treat->Harvest Lyse Cell Lysis and Protein Extraction Harvest->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest Analyze LC-MS/MS Analysis Digest->Analyze Process Data Processing (Database search, quantification) Analyze->Process Validate Targeted Validation (Western Blot, RT-qPCR) Process->Validate Interpret Data Interpretation (Pathway Enrichment Analysis) Validate->Interpret

Detailed Protocol Steps
  • Bacterial Strain and Culture Conditions:

    • Strains: Use relevant S. aureus strains, such as the community-associated MRSA strain LAC (USA300) or the laboratory strain SH1000 [1] [2].
    • Culture: Grow bacteria aerobically in a standard medium like Tryptic Soy Broth (TSB) at 37°C with shaking [1].
    • Antibiotics: For strains with plasmids or chromosomal markers, use appropriate antibiotics (e.g., 10 µg mL⁻¹ erythromycin) [1].
  • This compound Treatment:

    • Preparation: Prepare a stock solution of TCC in a suitable solvent like acetone or DMSO [4].
    • Dosing: Based on findings for related compounds and degradation studies, a sub-inhibitory concentration (e.g., 4 mg/L) is recommended to study cellular responses without completely halting growth [4]. Include a vehicle control.
    • Exposure: Subculture overnight cultures and grow to mid-log phase (OD₆₀₀ ~0.6). Add TCC or vehicle and grow for a defined period (e.g., 2 hours) [1]. Harvest cells by centrifugation.
  • Sample Preparation for Proteomics:

    • Cell Lysis: Lyse bacterial pellets using a method suitable for Gram-positive bacteria, such as bead-beating in a lysis buffer containing a detergent (e.g., SDS) and protease inhibitors.
    • Protein Extraction and Digestion: Extract total protein, quantify it, and then digest it into peptides using trypsin. Desalt the resulting peptides before analysis.
  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

    • Analysis: Separate peptides using reverse-phase liquid chromatography and analyze them with a high-resolution tandem mass spectrometer.
    • Quantification: Employ a label-free (LFQ) or isobaric tagging (TMT/iTRAQ) quantification method to compare protein abundance between TCC-treated and control samples.
  • Bioinformatic and Biochemical Validation:

    • Data Processing: Process raw MS data using software (e.g., MaxQuant) against a S. aureus protein database.
    • Statistical Analysis: Identify proteins with statistically significant abundance changes.
    • Pathway Analysis: Use enrichment tools (e.g., GO, KEGG) to identify affected pathways. Given the search results, special attention should be paid to the fatty acid biosynthesis (FASII) pathway and the SaeRS regulon [1].
    • Validation: Confirm key proteomic findings using Western Blot for specific virulence proteins (e.g., alpha-hemolysin) or RT-qPCR to measure changes in the transcription of corresponding genes (e.g., hla, coa).

Anticipated Results & Data Interpretation

The proposed experiment is expected to generate a list of differentially expressed proteins. The table below provides a hypothetical summary of potential key findings based on the known biology of TCR and the SaeRS system.

Table 2: Potential Proteomic Findings from TCC-treated *S. aureus*

Protein Category Example Proteins Expected Expression Change Functional Implication
Fatty Acid Synthesis FabI, FabD, FabF Down Primary stress response to TCC [1]
Virulence Factors Alpha-hemolysin (Hla), Coagulase (Coa), Fibronectin-binding proteins (FnBPs) Up Activation of SaeRS regulon [1]
Immune Evasion Chemotaxis inhibitory protein (CHIPS), Staphylococcal complement inhibitor (SCIN) Up Enhanced immune evasion potential [1]
Cell Wall & Adhesion Clumping factors (ClfA, ClfB) Variable Potential adaptation for host colonization [2]

The relationship between TCC exposure, metabolic disruption, and virulence regulation can be summarized in the following pathway diagram.

TCC This compound (TCC) Exposure Mem Cell Membrane TCC->Mem FabI Potential FabI Inhibition TCC->FabI SaeS Membrane Sensor SaeS Mem->SaeS Alters Signal FA Altered Fatty Acid (FA) Composition & Pool FabI->FA Disrupts FA->SaeS Activates SaeR Response Regulator SaeR~P SaeS->SaeR Phosphorylates Virulence Virulence Factor Gene Expression (hla, coa, fnbA, etc.) SaeR->Virulence Transcriptional Activation Phenotype Phenotype: Enhanced Adhesion & Colonization Virulence->Phenotype

Key Takeaways for Researchers

For researchers and drug development professionals, the investigation of TCC's effects on S. aureus presents both challenges and opportunities:

  • Mechanistic Hypothesis: The primary mechanism of action is hypothesized to involve disruption of membrane fatty acid synthesis, leading to altered signaling through the SaeRS system and a potential increase in virulence factor production.
  • Focus on Virulence: Rather than just bactericidal activity, the sub-inhibitory effects of TCC may promote a more virulent and adherent pathogen phenotype, as seen with triclosan [1] [2]. This has critical implications for its use in consumer products.
  • Protocol as a Starting Point: The protocol outlined above provides a robust framework to empirically test this hypothesis and define the TCC-induced proteomic landscape in S. aureus.

References

Molecular Docking Studies of Triclocarban with Protein Targets: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Triclocarban (TCC), chemically known as 3,4,4′-trichlorocarbanilide, has emerged as a significant environmental contaminant with potential health implications due to its widespread use as an antimicrobial agent in personal care products. With global consumption patterns indicating substantial environmental release, TCC has been detected across various environmental matrices including wastewater, sewage sludge, surface waters, soil, and sediment. Environmental persistence and bioaccumulation potential are key concerns, as TCC's chemical stability and lipophilicity (logKow>4) facilitate its distribution and migration within both aqueous and solid environments, with a propensity for adsorption to solid-phase media. Recent bibliometric analyses of research trends from 2002 to 2024 have identified China as the dominant contributor to TCC research, with significant contributions from Brazil and India as developing nations, reflecting the global scope of this research area [1].

The potential health impacts of TCC have gained increasing scientific attention, with studies detecting TCC in human urine, serum, and breast milk, highlighting systemic exposure in human populations. TCC is recognized not only for its antimicrobial properties but also for its ability to disrupt endocrine functions and promote the proliferation and spread of antibiotic resistance genes through enhanced horizontal gene transfer. Alarmingly, TCC can interact with strong oxidizing agents or transform into more toxic substances, such as methyl triclosan, chlorodioxins, chlorophenols, and chloroform, under photocatalytic conditions, expanding its toxicological profile [1]. Recent investigations have focused on TCC-induced liver injury, identifying multiple potential targets and molecular pathways through network toxicology approaches, with in vivo validation studies confirming hepatotoxic effects at high exposure levels [2].

Computational Methods Overview

Virtual Screening Approaches

Structure-Based Virtual Screening (SBVS) represents a fundamental approach in modern computational toxicology and drug discovery, employing the three-dimensional structural information of target proteins to identify potential binding molecules. The methodology typically begins with the preparation of chemical libraries, such as the curated PubChem database containing approximately 44 million molecules, which are screened through molecular docking against target protein structures. Molecular docking serves as the prototypic SBVS method due to its computational efficiency and ability to predict binding conformations and affinities, with public docking engines like AutoDock Vina (ADV) being widely adopted for their reliability and speed [3]. ADV performs conformational searching and ranks results based on binding affinity scores (in kcal/mol), with more negative values indicating stronger predicted binding.

Negative Image-Based (NIB) screening provides a complementary approach that utilizes the shape and electrostatic complementarity between target binding cavities and potential ligands. This method creates a negative image of the target's binding site, accounting for geometry and electrostatic properties, which serves as a template for similarity screening using tools like ShaEP. The ShaEP score, ranging from 0 to 1, quantifies similarity from dissimilar to exactly similar molecular structures, with threshold values typically derived from known ligands or co-crystallized compounds [3]. Machine Learning (ML) integration has further enhanced virtual screening capabilities, allowing for the segregation of active and inactive compounds through multiple ML models based on molecular descriptors and binding features, significantly improving the efficiency of hit identification in large chemical databases [3].

Validation Methods

Binding validation methodologies are essential for confirming the reliability of computational predictions in TCC-protein interaction studies. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes under physiological conditions, typically conducted over simulation timescales of 50-100 nanoseconds or longer. Several parameters derived from MD simulation trajectories, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA), help explain the stability of protein-ligand complexes in dynamic states [3].

Binding free energy calculations using Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods offer more accurate quantification of interaction energies than docking scores alone. This approach calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models, providing superior predictive capability for binding affinities. For TCC-specific studies, network toxicology approaches have been employed to identify potential targets and core genes associated with TCC-induced toxicity, followed by experimental validation using in vivo models that assess hepatotoxicity markers including serum ALT and AST levels, antioxidant enzyme activities, and histopathological examination of tissues [2].

Experimental Protocols

Molecular Docking Protocol
3.1.1 Protein Preparation
  • Structure Retrieval: Obtain three-dimensional crystal structures of target proteins from the Protein Data Bank (PDB). For cytochrome targets, recent crystal structures of CYP1A1, CYP1A2, and CYP1B1 are available and preferred over homology models [4].
  • Structure Optimization: Remove water molecules and co-crystallized ligands, except those involved in critical interactions or coordination with heme iron in P450 enzymes. Add hydrogen atoms to account for correct ionization and tautomeric states at physiological pH.
  • Energy Minimization: Perform structural optimization using molecular mechanics force fields (e.g., AMBER, CHARMM) to relieve steric clashes and improve hydrogen bonding networks.
3.1.2 Ligand Preparation
  • Structure Generation: Obtain TCC structure (PubChem CID: 7547) or draw using chemical sketching tools. Ensure correct bond orders, formal charges, and stereochemistry [5].
  • Conformational Search: Generate multiple low-energy conformations using systematic or stochastic search algorithms. Consider flexible rotatable bonds during conformation generation.
  • Energy Minimization: Optimize geometry using semi-empirical or molecular mechanics methods (e.g., MMFF94, UFF) to obtain lowest energy conformation for docking studies.
3.1.3 Docking Execution
  • Grid Box Definition: Center the grid box on the known active site or heme iron for cytochrome targets. Set appropriate grid dimensions (e.g., 60×60×60 points with 0.375 Å spacing) to encompass the entire binding cavity [3].
  • Parameter Setting: In AutoDock Vina, use exhaustiveness setting of 8-32 for balance between accuracy and computational time. Maintain default parameters unless specific protein requirements dictate adjustments.
  • Binding Mode Analysis: Generate multiple binding poses (typically 9-20) per ligand and cluster based on root-mean-square deviation (RMSD) to identify representative binding modes.

Table 1: Key Parameters for Molecular Docking of TCC with Protein Targets

Parameter Setting Rationale
Search Algorithm Lamarckian Genetic Algorithm Efficient conformational search with local optimization
Number of Runs 50-100 Statistical reliability of results
Population Size 150-300 Adequate sampling of conformational space
Energy Evaluations 2.5×10⁶ Sufficient sampling for convergence
Grid Point Spacing 0.375 Å Balance between resolution and computational cost
Validation Protocol
3.2.1 Self-Docking Validation
  • Protocol Establishment: Perform re-docking of co-crystallized ligands to validate docking parameters. Calculate RMSD between docked and crystal poses; values <2.0 Å indicate acceptable protocol [3].
  • Binding Affinity Correlation: Compare computed binding energies with experimental values for known ligands to validate scoring function performance.
3.2.2 Molecular Dynamics Simulations
  • System Setup: Solvate the protein-ligand complex in a water box (e.g., TIP3P model) with appropriate buffer distance (≥10 Å). Add counterions to neutralize system charge.
  • Equilibration Protocol: Perform energy minimization followed by gradual heating to target temperature (310 K) and pressure equilibration (1 atm) using weak restraints on protein heavy atoms.
  • Production Run: Conduct unrestrained MD simulation for 50-100 nanoseconds using a time step of 2 femtoseconds. Maintain constant temperature and pressure using Nosé-Hoover thermostat and Parrinello-Rahman barostat.
3.2.3 Binding Free Energy Calculations
  • MM-GBSA Protocol: Extract snapshots from equilibrated MD trajectory at regular intervals (e.g., every 100 ps). Calculate binding free energies using the MM-GBSA method with implicit solvent models.
  • Energy Decomposition: Perform per-residue energy decomposition to identify key interacting residues contributing to TCC binding.

Table 2: Experimental Validation Parameters for TCC-Protein Interactions

Validation Method Key Parameters Assessed Acceptance Criteria
Self-Docking RMSD of co-crystal ligand ≤2.0 Å
Molecular Dynamics Complex stability (RMSD), Residual fluctuations (RMSF) Protein Cα RMSD <3.0 Å, Stable binding pose maintenance
MM-GBSA Binding free energy (ΔG) Negative values indicating favorable binding
Network Toxicology Identification of core targets and pathways Consensus across multiple database sources

Key Protein Targets and Toxicological Mechanisms

Cytochrome P450 Enzymes

Cytochrome P450 family 3A5 (CYP3A5) has been identified as a crucial metabolic enzyme with significant interactions with TCC, particularly in the context of cardiovascular diseases. CYP3A5 is abundantly expressed in adults and demonstrates metabolic activity toward numerous drugs, including tacrolimus, vincristine, and maraviroc. Notably, CYP3A5 clears tacrolimus, an approved drug used for heart and liver transplants, faster than CYP3A4, highlighting its clinical significance. Molecular docking studies have revealed that TCC exhibits significant binding affinities toward CYP3A5, with binding energy scores reaching as low as -15.23 kcal/mol, indicating strong potential for functional interference with this important metabolic enzyme [3]. The molecular interactions between TCC and CYP3A5 involve key amino acid residues in the active site, with dynamic behavior analysis through molecular dynamics simulations demonstrating stable protein-ligand complexes and consistent binding free energy calculations through MM-GBSA methods [3].

The broader cytochrome P450 family 1 (CYP1), including CYP1A1, CYP1A2, and CYP1B1 isoforms, represents additional significant targets for TCC interactions. These enzymes play distinctive roles in the metabolism of drugs and chemical procarcinogens, with CYP1s participating in the oxidative metabolism of endogenous substances, such as bile acids and steroid hormones, as well as exogenous compounds including pharmaceuticals and environmental pollutants. CYP1 enzymes metabolize potential carcinogens such as aryl hydrocarbons, aromatic amines, heterocyclic aromatic amines, and heterocyclic amines, with research indicating that they catalyze the metabolism of approximately 66% of potential carcinogens [4]. The structural specificity of CYP1 enzymes, characterized by relatively small binding cavities, makes them valuable for comparative studies of ligand-enzyme interactions, with computational approaches providing insights into mechanisms of enzyme action and prediction of metabolic sites for compounds like TCC.

Nuclear Receptors and Signaling Pathways

Endocrine disruption represents a primary toxicological mechanism of TCC, with demonstrated interactions with estrogen (ER) and androgen (AR) receptors. In vitro bioassays have revealed that TCC and its analogs enhance estradiol-dependent or testosterone-dependent activation of ER- and AR-responsive gene expression by up to 2.5-fold, while exhibiting little or no agonistic activity alone. This enhancement of hormone-dependent induction of gene expression suggests a novel mechanism of action for endocrine-disrupting compounds, distinct from traditional agonistic or antagonistic activities [6]. The receptor sensitization effect occurs at concentrations of 1-10 μM TCC, potentially relevant given the detection of TCC in human biological samples and its bioaccumulation potential in lipid-rich tissues.

Calcium signaling disruption through interaction with ryanodine receptors (RyR1) represents another significant mechanism of TCC action. Studies have demonstrated that TCC significantly enhances the binding of [³H]ryanodine to RyR1 and causes elevation of resting cytosolic [Ca²⁺] in primary skeletal myotubes at concentrations of 0.1-10 μM [6]. Ryanodine receptors function as high-conductance Ca²⁺ channels broadly expressed in animal cells, including muscle, neurons, and immune cells. Disruption of Ca²⁺ homeostasis in affected regions by compounds altering RyR function may contribute to alteration of neurodevelopment and neuroplasticity, expanding the potential neurotoxic implications of TCC exposure.

Hepatotoxicity Mechanisms

Liver injury mechanisms induced by TCC have been systematically investigated through network toxicology, molecular docking, and in vivo experiments. Network toxicology approaches have identified 269 potential targets and nine core genes associated with TCC-induced liver damage, with molecular docking studies indicating significant binding affinities between TCC and the core proteins, suggesting potential functional interference [2]. In vivo experiments with weaned piglets have demonstrated significant liver toxicity at high TCC doses, characterized by decreased liver index, elevated serum ALT and AST levels, and histopathological damage. Oxidative stress pathways feature prominently in TCC hepatotoxicity, with high-dose TCC exposure inhibiting antioxidant enzyme activities (GSH-PX and CAT), reducing total antioxidant capacity (T-AOC) and total superoxide dismutase (T-SOD), while increasing malondialdehyde (MDA) levels, indicating lipid peroxidation [2].

Gene expression alterations confirmed through RT-qPCR analysis have demonstrated that mRNA levels of key target genes—including AKT1, HIF1A, EGFR, ALB, MMP9, BCL2L1, ANXA5, and PTGS2—were significantly up-regulated in the liver following TCC exposure, while no significant change was observed for the core gene ESR1. These expression patterns indicate the activation of oxidative stress and inflammatory pathways in TCC-induced hepatotoxicity [2]. The convergence of computational predictions and experimental validations provides compelling evidence for the multifaceted hepatotoxic mechanisms of TCC, highlighting the need for comprehensive health risk assessments across different exposure scenarios and species.

Technical Implementation and Visualization

Graphviz Workflow Visualization

The experimental workflow for molecular docking studies of TCC with protein targets can be effectively visualized using Graphviz, a powerful graph visualization tool. The following DOT language script represents the comprehensive workflow from initial structure preparation through validation:

TCCDockingWorkflow cluster_preprocessing Preprocessing Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation Docking Execution Docking Execution Protein Preparation->Docking Execution Prepared Structure Structure Retrieval Structure Retrieval Protein Preparation->Structure Retrieval Structure Optimization Structure Optimization Protein Preparation->Structure Optimization Energy Minimization Energy Minimization Protein Preparation->Energy Minimization Ligand Preparation Ligand Preparation Ligand Preparation->Docking Execution Optimized Ligand Ligand Preparation->Energy Minimization Structure Generation Structure Generation Ligand Preparation->Structure Generation Conformational Search Conformational Search Ligand Preparation->Conformational Search Result Analysis Result Analysis Docking Execution->Result Analysis Binding Poses Grid Definition Grid Definition Docking Execution->Grid Definition Parameter Setting Parameter Setting Docking Execution->Parameter Setting Pose Generation Pose Generation Docking Execution->Pose Generation Validation Validation Result Analysis->Validation Top Candidates Binding Analysis Binding Analysis Result Analysis->Binding Analysis Affinity Scoring Affinity Scoring Result Analysis->Affinity Scoring Self-Docking Self-Docking Validation->Self-Docking MD Simulations MD Simulations Validation->MD Simulations MM-GBSA Calculation MM-GBSA Calculation Validation->MM-GBSA Calculation

Diagram 1: Experimental workflow for molecular docking studies of TCC with protein targets, showing the sequential steps from structure preparation through validation phases.

Pathway Visualization

The toxicological pathways affected by TCC can be visualized to understand the complex interplay between molecular interactions and physiological outcomes:

TCCPathwayMechanisms cluster_molecular Molecular Initiating Events cluster_cellular Cellular Responses cluster_organ Organ Level Effects TCC Exposure TCC Exposure Molecular Interactions Molecular Interactions TCC Exposure->Molecular Interactions Bioaccumulation CYP450 Inhibition CYP450 Inhibition Molecular Interactions->CYP450 Inhibition Binding Energy: -15.23 kcal/mol Nuclear Receptor Effects Nuclear Receptor Effects Molecular Interactions->Nuclear Receptor Effects ER/AR Sensitization: 2.5-fold Enhancement Calcium Signaling Disruption Calcium Signaling Disruption Molecular Interactions->Calcium Signaling Disruption RyR1 Activation: 0.1-10 μM Oxidative Stress Oxidative Stress CYP450 Inhibition->Oxidative Stress Metabolic Interference Endocrine Disruption Endocrine Disruption Nuclear Receptor Effects->Endocrine Disruption Gene Expression Alteration Neurotoxicity Neurotoxicity Calcium Signaling Disruption->Neurotoxicity Ca²⁺ Homeostasis Disruption Inflammatory Response Inflammatory Response Oxidative Stress->Inflammatory Response MDA ↑, GSH-PX/CAT ↓ T-AOC/T-SOD ↓ Hepatotoxicity Hepatotoxicity Oxidative Stress->Hepatotoxicity Liver Index ↓ ALT/AST ↑ Inflammatory Response->Hepatotoxicity AKT1, HIF1A, EGFR ↑ MMP9, BCL2L1, PTGS2 ↑

Diagram 2: Toxicological pathways of TCC, illustrating molecular interactions, cellular responses, and organ-level effects based on experimental findings.

Conclusion and Future Directions

Molecular docking studies have proven invaluable in elucidating the interaction profiles between TCC and various protein targets, providing atomic-level insights into potential mechanisms of toxicity. The integration of computational approaches with experimental validation has identified key molecular targets including cytochrome P450 enzymes, nuclear receptors, and calcium signaling proteins, highlighting the multifaceted toxicological potential of TCC. The protocol standardization presented in this application note provides researchers with comprehensive methodologies for investigating TCC-protein interactions, from initial virtual screening through experimental validation, facilitating more consistent and comparable results across studies.

Emerging research trends indicate growing interest in the interaction of TCC with other environmental pollutants and its potential role in promoting antibiotic resistance through enhanced horizontal gene transfer. Future research directions should focus on investigating the co-toxicity of TCC in mixture scenarios, developing advanced degradation technologies, and exploring computational approaches for predicting transformation products and their toxicological profiles [1]. The regulatory implications of these findings underscore the need for environmental policies that address the persistence and bioaccumulation potential of TCC, urging the development of more effective degradation technologies and strategies to mitigate environmental and health impacts. As computational power and methodologies continue to advance, the integration of machine learning and artificial intelligence with traditional molecular docking approaches promises to further enhance our predictive capabilities for TCC-protein interactions and their toxicological consequences.

References

Triclocarban Resistance: Key Data for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on TCC's activity and resistance to serve as a benchmark for your experiments.

Parameter Value or Range Relevant Bacterial Strains/Context Notes
Minimum Inhibitory Concentration (MIC) 0.5 to 8 mg/L [1] Various strains of Staphylococcus, Streptococcus, and Enterococcus [1] Confirms TCC is predominantly effective against Gram-positive bacteria.
MIC (Tested Strains) 512 to 800 mg/mL [2] Environmental isolates from greywater (for comparison, TCS MIC was 64-256 mg/mL) [2] Highlights the high resistance levels that can be selected for in exposed microbial communities.
Primary Bacterial Target Gram-positive bacteria [1] Specifically noted for Staphylococcus aureus [1] Mechanism is linked to destabilization of the bacterial cell wall [1].
Impact on Antibiotic Resistance Genes Increases expression of the tetQ gene [1] Wastewater microcosms; tetQ encodes for ribosomal protection proteins [1] Effect is more significant when TCC is combined with other antimicrobials like tetracycline or triclosan [1].

Essential Experimental Protocols

Here are detailed methodologies for critical experiments in TCC resistance research.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This is a fundamental protocol for assessing the resistance level of bacterial isolates to TCC.

  • Principle: To determine the lowest concentration of TCC that prevents visible growth of a bacterium.
  • Materials:
    • Pure bacterial culture
    • Triclocarban stock solution (e.g., dissolved in DMSO)
    • 96-well microtiter plates
    • Mueller-Hinton Broth (MHB) or other appropriate culture medium
    • Sterile pipettes and tips
  • Procedure:
    • Prepare a series of doubling dilutions of TCC in MHB within the wells of the microtiter plate (e.g., from 512 mg/L down to 0.5 mg/L).
    • Standardize the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.
    • Include a growth control well (bacteria without TCC) and a sterility control well (medium only).
    • Incubate the plate at the optimal temperature for the test strain (e.g., 30°C or 37°C) for 16-20 hours.
    • The MIC is identified as the lowest concentration of TCC in the series where no visible turbidity is observed.
Protocol 2: Investigating Co-Selection for Antibiotic Resistance

This protocol examines how TCC exposure can influence resistance to therapeutic antibiotics.

  • Principle: To monitor changes in antibiotic susceptibility and resistance gene expression in bacterial populations after exposure to sub-lethal concentrations of TCC.
  • Materials:
    • Bacterial culture (e.g., environmental isolates or specific strains)
    • Sub-inhibitory concentration of TCC (e.g., 0.02 - 0.2 mg/L, as used in environmental exposure studies [2])
    • Various antibiotics (e.g., chloramphenicol, tetracycline, ciprofloxacin)
    • Equipment for Etest or Kirby-Bauer disk diffusion
    • PCR or qPCR reagents for quantifying resistance genes (e.g., tetQ [1])
  • Procedure:
    • Exposure Phase: Sub-culture the bacteria in medium containing a sub-inhibitory concentration of TCC for multiple growth cycles (e.g., 10 cycles as in [2]).
    • Phenotypic Analysis:
      • After exposure, perform MIC tests (as in Protocol 1) or use Etest strips against a panel of antibiotics.
      • Compare the results to a control population that was not exposed to TCC.
    • Genotypic Analysis:
      • Extract genomic DNA or RNA from both TCC-exposed and control bacteria.
      • Use qPCR to quantify the abundance or expression of specific antibiotic resistance genes (ARGs) like tetQ.

Mechanisms and Experimental Workflows

The following diagrams, created using DOT language, visualize the core concepts of TCC resistance and research methodologies.

Diagram 1: Bacterial Resistance Mechanisms to this compound

This diagram illustrates the primary mechanisms bacteria use to resist TCC.

G cluster0 Intrinsic Resistance (Gram-Positive) TCC This compound (TCC) EffluxPump Efflux Pump TCC->EffluxPump Enters Cell GeneExpression ARG Expression (e.g., tetQ) TCC->GeneExpression Sub-lethal Exposure CellWall Gram-Positive Cell Wall Destabilization Destabilization Resisted CellWall->Destabilization Targets Expelled TCC Expelled EffluxPump->Expelled Active Removal CoResistance Co-Resistance to Antibiotics GeneExpression->CoResistance Leads to

Diagram 2: Workflow for TCC Resistance and Co-Selection Study

This flowchart outlines a comprehensive experimental strategy to study TCC-driven resistance.

G Start Start: Bacterial Isolate MIC Determine TCC MIC (Protocol 1) Start->MIC Expose Sub-lethal TCC Exposure MIC->Expose Pheno Phenotypic Analysis: Antibiotic MIC / Etest Expose->Pheno Geno Genotypic Analysis: qPCR for ARGs (e.g., tetQ) Expose->Geno Analyze Analyze Data for Co-Selection Evidence Pheno->Analyze Geno->Analyze

Troubleshooting Common Experimental Issues

Issue: Inconsistent MIC results.

  • Potential Cause: Improper solubility or stability of TCC in the chosen solvent.
  • Solution: Ensure TCC is freshly dissolved in a high-quality solvent like DMSO. Verify the final concentration of solvent in the test medium does not affect bacterial growth (typically <1%).

Issue: No change in antibiotic resistance observed after TCC exposure.

  • Potential Cause: The TCC concentration may be too high (bactericidal) or too low to exert selective pressure. The bacterial strain may lack the genetic potential for co-resistance.
  • Solution: Optimize the sub-lethal exposure concentration in a pilot study. Consider using a mixed environmental inoculum instead of a single strain to increase genetic diversity [2].

Issue: High background resistance in control samples.

  • Potential Cause: Contamination or pre-existing resistance in the bacterial stock.
  • Solution: Practice strict aseptic technique. Re-streak for single colonies to ensure a pure culture and use freshly prepared control samples for each experiment.

References

Troubleshooting Guide: Reducing Triclocarban Detection Limits

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges and solutions for the sensitive detection of TCC in various matrices.

Challenge Possible Cause Suggested Solution
High background noise in MS Co-eluting matrix components; inefficient ionization Use online SPE-UHPLC-MS/MS for automated, high-efficiency clean-up; Employ isotope dilution with (^{13}\text{C}_6)-TCC or TCC-d7 for compensation [1] [2].
Low & variable recovery Analyte loss during manual transfer steps; inefficient extraction from complex matrices Automate sample preparation (online SPE) to minimize loss; For biosolids/soil, use ultrasonic-assisted extraction (UAE) [3].
Poor chromatographic separation Suboptimal column or mobile phase Use a C18 or C8 UHPLC column; Add a mobile phase additive (e.g., 10 mM acetic acid) to improve peak shape and boost ESI-MS signal via adduct formation [2] [4].
Incomplete hydrolysis of conjugates (urine/serum) Insufficient enzyme dosage or incubation time Hydrolyze conjugates with 500 U/mL β-glucuronidase and 80 U/mL sulfatase at 37°C for 4 hours [1].

Frequently Asked Questions

Q1: What is a realistic detection limit I can aim for with TCC in biological samples? A well-optimized SPE-UHPLC/ESI-MS/MS method can achieve low limits of detection (LOD). One study reported LODs in the range of 0.001 to 0.3 ng/mL for TCC and its metabolites in both urine and serum, with excellent recoveries (76.7%-120.7%) [1].

Q2: For environmental water samples, what sample preparation technique is best? Solid-phase extraction (SPE) is the most common and effective technique for concentrating TCC from aqueous samples, allowing for the determination of TCC at concentrations as low as 3 ng/L (ppt) [4]. Online SPE systems can further enhance sensitivity and reduce manual errors [3].

Q3: My analysis involves complex solid matrices like biosolids or soil. Any special considerations? Yes. For solid samples, a liquid extraction step is necessary prior to clean-up and analysis. Ultrasonic-assisted extraction (UAE) has been successfully applied. Be aware that TCC concentrations in biosolids can be very high (up to 10,237 μg/kg), so significant dilution may be required for analysis [3] [5].

Detailed Protocol: TCC Analysis in Urine/Serum by SPE-UHPLC-MS/MS

This protocol, adapted from a published methodology, is designed for high-sensitivity detection of TCC and its metabolites [1].

1. Sample Hydrolysis

  • To 1 mL of urine or serum sample, add an appropriate amount of internal standard (e.g., (^{13}\text{C}_6)-TCC).
  • Add enzymes to achieve a final concentration of 500 U/mL β-glucuronidase and 80 U/mL sulfatase.
  • Vortex and incubate at 37°C for 4 hours to hydrolyze glucuronide and sulfate conjugates.

2. Solid-Phase Extraction (SPE)

  • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the hydrolyzed sample onto the cartridge.
  • Wash with water or a mild buffer to remove interferences.
  • Elute TCC and metabolites with a strong solvent like methanol or acetonitrile.
  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for injection.

3. UHPLC-MS/MS Analysis

  • Chromatography:
    • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm).
    • Mobile Phase: (A) Water and (B) Methanol, both containing 0.1% formic acid or 10 mM acetic acid.
    • Gradient: Start at 50% B, increase to 95% B over several minutes, hold, then re-equilibrate.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), negative mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Example MRM Transition for TCC: m/z 313 → 160 (quantifier) and 313 → 162 (qualifier) [2].

The following workflow diagram illustrates the complete analytical process:

start Start: Urine/Serum Sample hydrolysis Enzymatic Hydrolysis start->hydrolysis Add Internal Std & Enzymes spe Solid-Phase Extraction (SPE) hydrolysis->spe Incubate 37°C 4 Hours recon Dry & Reconstitute spe->recon Elute with Organic Solvent uhplc UHPLC Separation recon->uhplc Reconstitute in Mobile Phase msms MS/MS Detection uhplc->msms C18 Column Gradient Elution end Data Analysis msms->end MRM Mode Negative ESI

Key Technical Takeaways

  • Automation is Key: Techniques like online SPE and optimized hydrolysis reduce manual error and improve reproducibility for lower LODs [3] [1].
  • Internal Standards are Non-Negotiable: For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard ((^{13}\text{C}_6)-TCC or TCC-d7) via the isotope dilution technique is highly recommended [2].
  • Matrix-Specific Optimization: The optimal method can vary. Always validate your method in the specific matrix you are analyzing (e.g., wastewater, sludge, serum) to ensure accuracy and sensitivity [3] [1] [5].

References

optimizing triclocarban extraction from solid matrices

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Performance Comparison

The table below summarizes three common extraction techniques for TCC from solid matrices, based on recent scientific literature. Ultrasound-Assisted Extraction (UAE) is often preferred for its balance of performance, cost, and applicability to a wide range of compounds [1].

Extraction Technique Key Principle Best For Reported Performance (Recovery, LOD/LOQ) Advantages & Limitations

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic energy to agitate samples in solvent, enhancing mass transfer and desorption of analytes [2]. | A wide range of solid matrices (biosolids, sludge) [2] [1]. | Validated for 31 antimicrobials; methods feature high precision with RSDs <3% for most compounds [2]. | Advantages: Simple, does not require expensive equipment, high efficiency [1]. Limitations: May require a clean-up step [1]. | | Pressurized Liquid Extraction (PLE) | Uses high pressure and temperature to keep the extraction solvent in a liquid state above its boiling point, improving extraction efficiency [3]. | Automated, high-throughput analysis of complex matrices [3]. | A widely used technique for sediments and sludge [3]. | Advantages: Fast, automated, uses less solvent than traditional methods [3]. Limitations: High equipment cost [3]. | | QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe": involves solvent extraction followed by a dispersive solid-phase clean-up [1]. | Multi-residue analysis of various emerging pollutants [1]. | An emerging, promising technique for sewage sludge [1]. | Advantages: Simple, fast, minimal solvent use [1]. Limitations: Relatively new for sludge, may need further validation [1]. |

Detailed Protocol: Ultrasonic-Assisted Extraction (UAE) for Biosolids

This protocol is adapted from a study that successfully quantified TCC and other antimicrobials in Canadian biosolids [2].

Start Start: Freeze-dried Biosolid Sample Step1 1. Homogenize and Sieve Sample Start->Step1 Step2 2. Weigh 0.1 - 0.5 g Sample Step1->Step2 Step3 3. Add Extraction Solvent (5 mL of 80:20 Acetonitrile/H₂O) Step2->Step3 Step4 4. Vortex for 30 seconds Step3->Step4 Step5 5. Sonicate for 30 minutes Step4->Step5 Step6 6. Centrifuge at 1500 rpm for 8 min Step5->Step6 Step7 7. Filter Supernatant (0.45 µm) Step6->Step7 Step8 8. Concentrate under Nitrogen Stream Step7->Step8 Step9 9. Reconstitute in 2 mL MeOH/H₂O (1:1) Step8->Step9 End End: Extract for UHPLC-MS/MS Analysis Step9->End

Troubleshooting Guide & FAQs

Here are answers to common problems researchers face during TCC extraction.

FAQ 1: My recovery rates for TCC are low. What could be the cause? Low recovery is often linked to inefficient desorption from the matrix or incomplete extraction.

  • Potential Solution: Ensure your extraction solvent is appropriate. A mixture of acetonitrile and water (80:20, v/v) has been successfully used for fecal and sludge matrices [4]. Combining solvent extraction with 30 minutes of sonication significantly improves recovery by disrupting the solid matrix and enhancing analyte transfer [2].

FAQ 2: I am getting high matrix interference in my chromatograms. How can I reduce it? Solid matrices like sludge are complex and contain co-extracted compounds that can interfere with analysis.

  • Potential Solution: Incorporate a clean-up step after the initial extraction and filtration. While the cited UAE method did not use one [2], a clean-up is considered a standard best practice [1]. Techniques like dispersive Solid-Phase Extraction (d-SPE) using sorbents like PSA or C18 can effectively remove fatty acids, pigments, and other interferents.

FAQ 3: My method lacks sensitivity for trace-level TCC detection. How can I improve it?

  • Potential Solution: The concentration step (blow-down under nitrogen) is crucial for trace analysis. Furthermore, using a more advanced detection system like UHPLC-MS/MS provides superior sensitivity and selectivity. One study achieved limits of quantification (LOQ) in the μg/kg range for biosolids using this technology [2].

Validated Method & Expected Outcomes

A study utilizing UAE coupled with UHPLC-MS/MS provides a benchmark for method validation [2]:

  • Linear Range: 0.6–1000 μg/kg for biosolids.
  • Precision: Relative Standard Deviations (RSDs) below 3% for most targeted antimicrobials, indicating excellent repeatability.
  • Environmental Relevance: The method detected TCC in real Canadian biosolids samples at concentrations ranging from 338 to 1290 μg/kg [2]. This confirms the method's applicability for monitoring TCC in environmental samples.

Key Technical Considerations

  • Sample Prep is Critical: Proper freeze-drying, homogenization, and sieving of the solid sample are essential first steps to ensure a representative and consistent analysis [1].
  • Instrumentation is Key: For accurate quantification of TCC at environmental concentrations, LC-MS/MS is the gold standard due to its high sensitivity and ability to confirm analyte identity through multiple reaction monitoring (MRM) [2] [4].

References

addressing triclocarban breakthrough in treatment plants

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the typical concentrations of TCC found in wastewater and biosolids?

    • A1: TCC is frequently detected in wastewater and biosolids due to its incomplete removal. Concentrations can vary significantly, but recent data provides the following ranges:

      | Matrix | Triclocarban (TCC) Concentration | Triclosan (TCS) Concentration | Location | Citation | | :--- | :--- | :--- | :--- | :--- | | Biosolids | 338 - 1,290 μg/kg | 1,945 - 10,237 μg/kg | Canada | [1] | | Wastewater (Influent/Effluent) | 24 - 44 ng/L | 4 - 35 ng/L | Canada | [1] | | Wastewater | 0.06 - 0.76 mg/L (60 - 760 μg/L) | Not specified | Central China | [2] |

  • Q2: How does TCC affect critical nitrogen removal processes like anammox?

    • A2: Long-term exposure to TCC can inhibit the anammox process, which is crucial for energy-efficient nitrogen removal. Studies show that an initial shock load of 0.7 mg/L TCC can cause a significant drop in ammonia removal efficiency (ARE) [2]. The system may recover after a 45-day acclimation period, but this involves a shift in the microbial community. The diagram below illustrates the mechanism of inhibition and recovery:

    G TCC TCC Input Inhibit Inhibition of Anammox Bacteria TCC->Inhibit NH4_Increase Increased NH₄⁺-N in Effluent Inhibit->NH4_Increase NO2_Increase Increased NO₂⁻-N in Effluent Inhibit->NO2_Increase MicrobialShift Microbial Community Shift Inhibit->MicrobialShift Proliferation Proliferation of TCC-degrading Bacteria MicrobialShift->Proliferation EPS Secretion of Extracellular Polymeric Substances (EPS) MicrobialShift->EPS Recovery System Recovery Proliferation->Recovery Biodegradation EPS->Recovery Protection

    Diagram: Mechanism of TCC Impact on Anammox Process

  • Q3: What are the main degradation pathways for TCC in biological systems?

    • A3: TCC is primarily biodegraded through two key pathways [2]:
      • Hydrolysis: The amide bonds in TCC are cleaved by amidase enzymes (e.g., tccA gene), producing chlorinated anilines like 3,4-dichloroaniline and 4-chloroaniline, which are more biodegradable but also toxic [2] [3].
      • Reductive Dechlorination: This process removes chlorine atoms from the benzene ring, thereby reducing the compound's overall toxicity [2].
    • Microorganisms known to degrade TCC include Pseudomonas, Methanosaeta, and Longilinea [2].
  • Q4: What advanced technologies can enhance TCC removal from agricultural runoff?

    • A4: Biochar-microbe-augmented bioretention systems show great promise. This technology combines the high adsorption capacity of biochar with the biodegradation power of immobilized microbial cells [4].
      • Performance: This system can achieve high TCC removal from contaminated water. The process relies on initial rapid adsorption onto biochar, followed by slower, complete microbial degradation [4].
      • Mechanism: The biochar acts as a scaffold that concentrates both TCC and degrading microorganisms, enhancing contact and reducing toxic shock to the microbes [4].

Experimental Protocols & Troubleshooting

Protocol 1: Setting Up a Biochar-Microbe Augmented Bioretention System

This protocol is adapted from studies on treating TCC in agricultural runoff [4].

1. Materials and Reagents

  • Biochar: Prepare from agricultural waste (e.g., eucalyptus wood) pyrolyzed at 800°C [4].
  • Microbial Inoculum: Acclimate activated sludge from a wastewater treatment plant to TCC.
  • Synthetic Contaminated Runoff: Prepare a solution containing TCC at your target concentration (e.g., 2 mg/L) in water [4].
  • Bioretention Column: A column or tank to simulate a drainage system, packed with a filter medium.

2. Experimental Workflow The following diagram outlines the core steps for preparing and testing the biochar-microbe system:

G Step1 1. Biochar Preparation (Pyrolysis at 800°C) Step2 2. Microbial Acclimation (Expose activated sludge to TCC) Step1->Step2 Step3 3. Cell Immobilization (Immobilize acclimated cells onto biochar) Step2->Step3 Step4 4. System Setup (Pack column with biochar-microbe material) Step3->Step4 Step5 5. Treatment & Monitoring (Pump contaminated water and measure TCC) Step4->Step5

Diagram: Biochar-Microbe System Setup Workflow

3. Key Parameters to Monitor

  • TCC Concentration: Use UHPLC-MS/MS or the immunochromatographic assay described below to measure TCC removal efficiency [1] [5].
  • Microbial Community Analysis: Use 16S rRNA sequencing to track shifts in the microbial community in response to TCC [4].
  • Adsorption Kinetics: Model TCC adsorption on biochar using pseudo-first-order or pseudo-second-order kinetics [4].

Troubleshooting Tip: If TCC removal efficiency is low, check the bioavailability of TCC and the health of the microbial community. Re-acclimating microorganisms to higher TCC concentrations or increasing the biochar surface area may be necessary.

Protocol 2: Rapid On-Site Detection of TCC Using Immunochromatographic Assay

For quick screening of TCC in environmental samples, a Multiplex Immunochromatographic Assay (MICA) can be used [5].

1. Method Overview This method uses highly specific monoclonal antibodies (mAbs) to simultaneously detect TCC, triclosan (TCS), and chlorophene (CP) on a single test strip within minutes [5].

2. Performance Specifications

Matrix Visual Limit of Detection (vLOD) for TCC Cut-off Value for TCC
Lake Water 2 μg/kg 30 μg/kg
Wastewater 2 μg/kg 30 μg/kg
Sludge 2 μg/kg 30 μg/kg

Source: [5]

3. Advantages over Traditional Methods

  • Speed: Provides results in minutes, unlike hours for HPLC or LC-MS/MS [5].
  • Simplicity: Requires minimal sample preparation and no expensive instrumentation [5].
  • Multi-target: Capable of detecting several antimicrobial agents at once [5].

Key Takeaways for Researchers

  • Monitor Microbial Ecology: TCC breakthrough is not just a chemical issue but a biological one. Continuously monitor shifts in key microbial populations (e.g., Candidatus_Jettenia to Candidatus_Brocadia in anammox systems) and the abundance of functional genes (e.g., tccA) to diagnose and predict system performance [2].
  • Leverage Integrated Solutions: The most effective strategies combine physical adsorption (e.g., with biochar) and specialized biodegradation. This dual approach protects microbial communities from shock loads and ensures sustainable, long-term removal [4].
  • Employ Fit-for-Purpose Analytics: Use rapid, on-site tests like MICA for quick screening and troubleshooting, and confirm with high-sensitivity lab techniques like LC-MS/MS for definitive quantification and identification of transformation products [1] [5].

References

managing triclocarban transformation products in analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: TCC Transformation Products

Here are answers to some common questions researchers encounter.

  • What are the key transformation products of Triclocarban I need to account for in my analysis? TCC undergoes several transformation pathways, leading to a range of products you must monitor. The primary ones include reductive dechlorination products and hydrolytic cleavage products [1] [2]. Some are also human metabolites [2].

  • Why is my chromatographic separation of TCC and its products poor? TCC and its major transformation products are structurally similar, often leading to co-elution. This is particularly challenging for the dechlorination series (TCC, DCC, MCC, NCC) which differ only in the number of chlorine atoms. You will need to optimize your chromatographic method carefully to resolve these compounds [2].

  • My recovery rates for TCC are low and inconsistent. What could be the cause? TCC is highly hydrophobic and readily adsorbs to surfaces, including glassware, tubing, and, most significantly, sample matrices like sludge, soil, or biological tissues [3]. This can lead to significant analyte loss. Furthermore, in complex environmental samples, matrix effects can suppress or enhance the analytical signal, making quantification inaccurate [4] [5].

  • How can I confirm if biodegradation is occurring in my experimental system? A key indicator of active biodegradation, specifically reductive dechlorination, is a change in the mass ratios of TCC to its transformation products over time. For instance, tracking the DCC-to-TCC or MCC-to-TCC mass ratios can serve as an indicator of transformation activity [2]. An increasing ratio suggests ongoing dechlorination.

Troubleshooting Guides

Problem 1: Identifying and Tracking Transformation Products

Challenge: Failure to identify and monitor the correct suite of TCC transformation products, leading to an incomplete understanding of its environmental fate.

Solution: Create a comprehensive target list that includes the major products from different pathways. The table below summarizes the primary TCC transformation products you should include in your analytical methods.

Product Name/Acronym Chemical Designation Formation Pathway Key Characteristics [6] [2] [4]
DCC 4,4'-Dichlorocarbanilide Reductive Dechlorination First dechlorination product, more mobile than TCC
MCC 1-(3-Chlorophenyl)-3-phenylurea Reductive Dechlorination Second dechlorination product (dichlorinated)
NCC Carbanilide Reductive Dechlorination Fully dechlorinated final product of this pathway
3,4-DCA 3,4-Dichloroaniline Hydrolytic Cleavage Toxic intermediate, often a rate-limiting step
4-CA 4-Chloroaniline Hydrolytic Cleavage Toxic intermediate, requires specific degraders
2'-OH-TCC 2'-Hydroxy-TCC Human Metabolism (Phase I) Human metabolite, indicates human source input [2]

Methodology:

  • Analytical Technique: Use Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for separation and detection [2]. This is essential for distinguishing between compounds with similar masses and retention times.
  • Sample Preparation: For solid samples (sludge, soil), employ a robust extraction technique like Matrix Solid-Phase Dispersion (MSPD) [7] or enhanced solvent extraction followed by clean-up steps to reduce matrix interference [4].
Problem 2: Low Analytical Recovery and Matrix Effects

Challenge: Low and variable recovery of TCC and its products due to adsorption and matrix effects, resulting in inaccurate data.

Solution: Implement strategies to minimize adsorption and correct for matrix interference.

Methodology:

  • Use Isotope-Labeled Internal Standards: This is the most effective approach. Always add isotopically labeled standards (e.g., 13C13-TCC [2]) at the very beginning of the sample preparation process. They correct for losses during extraction and clean-up, and for ionization suppression/enhancement in the mass spectrometer.
  • Minimize Adsorption:
    • Silanize Glassware: Treat all glassware used in sample preparation to deactivate reactive sites.
    • Use Additives: Add a small percentage of a modifying agent (e.g., methanol or acetic acid) to your solvents and vials to improve analyte solubility and reduce surface binding [2].
  • Characterize Matrix Effects:
    • Perform recovery experiments by spiking known amounts of analytes into a blank sample matrix.
    • Use the standard addition method to quantify the extent of matrix effects in complex samples.
Problem 3: Demonstrating Biotic vs. Abiotic Transformation

Challenge: Differentiating between true microbial biodegradation and abiotic processes (e.g., adsorption, chemical degradation).

Solution: Employ controlled experimental protocols to confirm biological activity.

Methodology:

  • Set Up Control Experiments: Always run parallel experiments with sterile controls. These can include:
    • Autoclaved Controls: Samples that are sterilized to kill all microorganisms.
    • Poisoned Controls: Samples treated with a biocide like sodium azide.
  • Monitor Multiple Lines of Evidence:
    • Chemical Evidence: The disappearance of TCC and the concomitant appearance of transformation products (like DCC, MCC) in live reactors, but not in the sterile controls, is strong evidence of biodegradation [2].
    • Biological Evidence: Use techniques like high-throughput sequencing to monitor the enrichment of microbial populations (e.g., Rhodococcus, Pseudomonas, Sulfurisoma) known to be associated with TCC degradation [6] [4] [8]. An increase in their abundance correlates with degradation activity.

Experimental Workflow for Analysis

The following diagram outlines a general workflow for analyzing TCC and its transformation products in complex matrices like sludge or soil, integrating the solutions above.

Start Sample Collection (Sludge, Soil, Water) Prep Sample Preparation (Homogenization, Sieving) Start->Prep IS Spike with Internal Standards (e.g., ¹³C₁₃-TCC) Prep->IS Extract Extraction (Solvent Extraction, MSPD) IS->Extract Clean Clean-up (Solid-Phase Extraction) Extract->Clean Analyze LC-MS/MS Analysis Clean->Analyze ID Identification & Quantification (MRM, Isotope Dilution) Analyze->ID QC Quality Control (Recovery Checks, Matrix Effect Evaluation) ID->QC

References

triclocarban interference issues in analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Triclocarban Analysis

  • FAQ 1: What are the most common sources of interference when analyzing TCC? The primary challenge is matrix effects, where co-extracted compounds from the sample can suppress or enhance the analyte signal, leading to inaccurate quantification. This is especially pronounced in complex matrices like wastewater, sludge, and biosolids [1] [2]. Other typical interferences include:

    • Isotopic Patterns: TCC's polychlorinated structure has characteristic isotopic patterns (m/z 313, 315, 317) that can be confused with other chlorinated compounds [3].
    • Its congener, Triclosan (TCS): TCS is often analyzed simultaneously with TCC and can cause interference if not properly separated [2] [4].
    • Transformation Products: Degradation products like carbanilides (DCC, MCC, NCC) or chlorinated anilines can also interfere [4].
  • FAQ 2: How can I improve the sensitivity and selectivity of my TCC method? Boosting sensitivity and selectivity often involves optimizing both the sample preparation and the instrumental conditions.

    • Sample Preparation: Use selective extraction and clean-up techniques. Solid-phase extraction (SPE) with Oasis HLB cartridges has been successfully applied to clean up sludge and biosolid samples, effectively removing interferences [2]. For liquid samples like urine, Dispersive Liquid-Liquid Microextraction (DLLME) is a very efficient pre-concentration technique that improves sensitivity [5].
    • LC-MS/MS Conditions: A well-established technique is to add a volatile acid (e.g., 10 mM acetic acid) to the mobile phase. This promotes the formation of acetic acid adducts ([M - H + 60]-), which can be monitored to enhance sensitivity and provide a confirmatory signal [3].
  • FAQ 3: My method lacks precision. How can I improve quantification accuracy? The most effective way to ensure accurate quantification is through the use of isotope-labeled internal standards. Using stable isotopes of TCC (and TCS, if analyzed together) corrects for losses during sample preparation and compensates for matrix effects during ionization in the mass spectrometer [3] [2].

Troubleshooting Guides & Experimental Protocols

Guide: Mitigating Matrix Effects in Complex Samples

Matrix effects are a major hurdle. The following workflow is adapted from established methods for analyzing TCC in challenging matrices like sludge and biosolids [3] [2].

start Start: Complex Sample (e.g., Sludge, Biosolids) step1 1. Pressurized Liquid Extraction (PLE) start->step1 step2 2. Clean-up via Solid-Phase Extraction (SPE) step1->step2 step3 3. LC-ESI-MS/MS Analysis with Internal Standard step2->step3 step4 4. Evaluate Matrix Effects via Standard Addition step3->step4 end End: Accurate Quantification step4->end

Detailed Protocol:

  • Sample Extraction: Use Pressurized Liquid Extraction (PLE) for solid samples like sludge. This technique uses high temperature and pressure for efficient and reproducible extraction [2].
  • Sample Clean-up: Pass the extract through an Oasis HLB SPE cartridge. This step is critical for removing a significant portion of the matrix interferences. One study demonstrated that this clean-up effectively reduced matrix effects, bringing the signal to near 100% of the expected value for TCC [2].
  • Quantification: Employ isotope dilution with a stable isotope of TCC as an internal standard. This is considered a best practice for achieving high accuracy despite any residual matrix effects [3] [2].
  • Validation: Always validate your method for your specific matrix. Use a standard addition method to evaluate the extent of matrix effects in your samples [2].
Guide: Achieving High Sensitivity in Trace Analysis

For detecting TCC at very low concentrations (ng/L level) in aqueous samples, a highly sensitive method is required [3].

Detailed Protocol (Liquid Chromatography Electrospray Ionization Mass Spectrometry):

  • Sample Concentration: Concentrate TCC from water samples using Solid-Phase Extraction (SPE).
  • Chromatographic Separation: Perform separation on a reverse-phase C18 column. Either isocratic or gradient elution can be used.
  • Mass Spectrometry Detection:
    • Ionization Mode: Use negative Electrospray Ionization (ESI-).
    • Monitoring Ions: Selectively monitor the (M - H)- base peak at m/z 313 and its chlorine isotopes at m/z 315 and 317 for identification.
    • Sensitivity Boost: Add 10 mM acetic acid to the mobile phase. Monitor the formed acetic acid adduct [M - H + 60]- to significantly boost method sensitivity and selectivity [3].

Summary of Analytical Performance Data

The table below summarizes key performance metrics from various studies to help you benchmark your methods.

Table 1: Analytical Method Performance for this compound in Different Matrices

Matrix Analytical Technique Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Key Finding / Concentration Range Source

| Aquatic Samples | LC/ESI/MS | Solid-Phase Extraction (SPE) | 3 - 50 ng/L (matrix-dependent) | Not Specified | River water: up to 5600 ng/L; Wastewater: up to 6750 ng/L | [3] | | Municipal Biosolids | LC-ESI-MS/MS | PLE + SPE Clean-up (Oasis HLB) | 0.2 ng/g (dry weight) | Not Specified | Concentration in biosolids: 2.17 - 5.97 µg/g (dry weight) | [2] | | Biosolids | Online SPE UHPLC-MS/MS | Ultrasonic-Assisted Extraction (UAE) | Not Specified | Not Specified | Concentration range: 338 - 1290 µg/kg | [1] | | Human Urine | DLLME GC-MS | Dispersive Liquid-Liquid Microextraction | 1.8 µg/L | 6.0 µg/L | Average concentration: 1.91 ± 0.88 µg/L | [5] |

Modern Method Assessment: The RAPI Framework

When developing or comparing methods, using a structured framework can help ensure they are not only sensitive but also robust and reliable. The concept of White Analytical Chemistry (WAC) integrates three dimensions: Red (analytical performance), Green (environmental impact), and Blue (practicality) [6].

For the "Red" (performance) dimension, the Red Analytical Performance Index (RAPI) is a new tool that standardizes assessment. It generates a score from 0 to 100 by evaluating ten critical parameters [6]:

  • Repeatability
  • Intermediate Precision
  • Reproducibility
  • Trueness (Accuracy)
  • Recovery & Matrix Effect
  • Limit of Quantification (LOQ)
  • Working Range
  • Linearity
  • Robustness/Ruggedness
  • Selectivity

Applying RAPI to your TCC method ensures a comprehensive validation and allows for objective comparison with literature methods.

References

enhancing degradation of persistent triclocarban in environment

Author: Smolecule Technical Support Team. Date: February 2026

TCC Degradation: Microbial Solutions & Protocols

This section provides specific strains and detailed methodologies for implementing TCC bioremediation.

  • FAQ: Which microorganisms are known to degrade TCC? Several bacterial strains have been identified for TCC degradation. A key genus is Ochrobactrum.

    • Strain: Ochrobactrum sp. TCC-1 (CGMCC No. 14087) [1].
    • Key Feature: This strain possesses a cloned amide hydrolase gene called tccA (1425 bp), which is responsible for cleaving the amide bonds in TCC [1].
    • Degradation Efficiency: Can completely hydrolyze 10 mg/L of TCC under optimal aerobic conditions in 72 hours [1].
    • Substrate Range: Beyond TCC, this strain can also degrade various other compounds with amide bonds, such as 4,4’-dichlorocarbanilide (DCC), carbanilide (NCC), propanil, linuron, and chlorpropham [1].
  • Experimental Protocol: Aerobic Degradation by Ochrobactrum sp. TCC-1 Here is a methodology for cultivating and using this strain for TCC degradation [1].

    1. Culture Conditions:

    • Medium: Use a basal salts medium [1].
    • Temperature: Maintain between 20 – 40 °C (optimal at 30 °C) [1].
    • pH: The effective range is pH 5.2 – 9.0, with initial pH of 6.6 – 7.0 being standard [1].
    • Oxygen: The process can be conducted under both aerobic and anaerobic conditions. For aerobic degradation, provide adequate aeration [1].

    2. Degradation Setup:

    • Inoculate the medium with the TCC-1 strain.
    • Add TCC (e.g., 10 mg/L) as the primary substrate [1].
    • Monitor degradation over time (e.g., 72 hours) by tracking TCC concentration and the formation of its breakdown products: 4-chloroaniline and 3,4-dichloroaniline [1].

The following diagram illustrates the core degradation pathway facilitated by the tccA gene in this strain.

G TCC Aerobic Degradation Pathway by Ochrobactrum sp. TCC Triclocarban (TCC) tccA Enzyme: Amidase TCC->tccA Hydrolysis Intermediate Hydrolyzed Intermediates Product1 4-Chloroaniline Intermediate->Product1 Product2 3,4-Dichloroaniline Intermediate->Product2 tccA->Intermediate Cleavage

  • FAQ: Can TCC be degraded in anaerobic systems, like sludge digesters? Yes, advanced anaerobic digestion is an effective method for TCC removal in municipal sludge [2].

    • Functional Microbes: Microorganisms from the phyla Pseudomonadota and Bacteroidota have been identified as key degraders in these systems [2].
    • Mechanism: The process involves hydrolysis, dechlorination, and hydroxylation [2].
    • Functional Gene: The tccA gene also plays a critical role in anaerobic hydrolysis and has a high copy number in active anaerobic sludge communities [2].
  • Experimental Protocol: Investigating Anaerobic Degradation using DNA-SIP DNA-Stable Isotope Probing (DNA-SIP) is a powerful technique to identify microorganisms actively metabolizing TCC in a complex community, such as during sludge anaerobic digestion [2].

    1. Setup and Incubation:

    • Sample: Use municipal sludge.
    • Isotope Labeling: Add 13C-labeled TCC to the system. Microbes that incorporate the 13C carbon from TCC into their DNA can be identified.
    • Anaerobic Digestion: Carry out the digestion process. Studies show TCC in the aqueous phase can be removed with up to 95.2% efficiency, with microbial transformation contributing 18.3–23.5% to the removal [2].

    2. Analysis:

    • Product Identification: Monitor for TCC transformation products, including DCC, NCC, 4-chloroaniline, aniline, and 4,5-dichloro-2-(methylamino) phenol [2].
    • Microbial Community: Use DNA-SIP to separate the 13C-labeled "heavy" DNA (from TCC degraders) from the 12C "light" DNA.
    • Gene Quantification: Quantify the abundance of the tccA gene in the heavy DNA fraction to confirm its involvement [2].
    • Metagenomics: Sequence the heavy DNA to identify the active functional microorganisms [2].

The workflow for this advanced molecular method is outlined below.

G DNA-SIP Workflow for Identifying TCC-Degrading Microbes Step1 1. Incubate sludge with 13C-labeled TCC Step2 2. Extract total DNA from sludge Step1->Step2 Step3 3. Ultracentrifugation to separate 13C-heavy DNA from 12C-light DNA Step2->Step3 Step4 4. Analyze heavy DNA fraction Step3->Step4 Step5a Identify active microbes (e.g., Pseudomonadota, Bacteroidota) Step4->Step5a Step5b Quantify functional genes (e.g., high tccA copy number) Step4->Step5b

Troubleshooting Common Experimental Issues

Here are solutions to some common problems you might encounter when working with TCC degradation.

Problem Possible Cause Suggested Solution
Slow or No Degradation Non-optimal physical conditions Verify and adjust temperature (20-40°C) and pH (5.2-9.0) to the optimal range for your strain [1].
Lack of essential nutrients or electron donors In anaerobic systems, ensure an adequate carbon source (e.g., 15mM acetate) as an electron donor [1]. For aerobic systems, ensure basal salts are complete.
Failed Anaerobic Digestion Inhibition of key microbial consortia Profile the microbial community. Enrich for known degraders like Pseudomonadota and Bacteroidota [2].
Accumulation of Toxic Intermediates Incomplete degradation pathway Monitor for intermediates like DCC and chlorinated anilines. Ensure conditions favor complete dechlorination [2].
Poor Bacterial Adaptation High initial TCC concentration Start with lower TCC concentrations (e.g., 5-10 mg/L) to allow for microbial adaptation before scaling up [1].

Quantitative Data Summary

For easy comparison, key quantitative data from the research is summarized in the table below.

Parameter Aerobic Degradation (Ochrobactrum sp.) Anaerobic Digestion (Sludge)
Efficiency 100% of 10 mg/L in 72 h [1] 95.2% aqueous phase removal [2]
Optimal Temperature 20 - 40 °C [1] Not specified in results
Optimal pH 5.2 - 9.0 [1] Not specified in results
Key Functional Gene tccA (1425 bp) [1] tccA [2]
Major Products 4-chloroaniline, 3,4-dichloroaniline [1] DCC, NCC, 4-chloroaniline, aniline, 4,5-dichloro-2-(methylamino) phenol [2]

Further Research Directions

Current research trends indicate that future work will focus on the interaction of TCC with other pollutants and the improvement of removal technologies [3]. Exploring the co-toxicity of TCC and its transformation products, as well as developing advanced catalytic or adsorption materials, are promising avenues [3].

References

triclocarban vs triclosan antibacterial efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Antibacterial Profiles

The table below summarizes the core characteristics and antibacterial activities of TCC and TCS.

Feature Triclocarban (TCC) Triclosan (TCS)
Chemical Class Diphenyl urea [1] Chlorinated diphenyl ether [2] [3]
Primary Antibacterial Mechanism Not fully elucidated; likely involves membrane disruption [1] Inhibition of bacterial fatty acid synthesis via enoyl-acyl carrier protein reductase (FabI) inhibition [4] [3]
Spectrum of Activity Predominantly effective against gram-positive bacteria [2] Broad-spectrum against gram-positive and gram-negative bacteria [2] [3]
Typical Use Concentrations Up to 1.5% in consumer products [1] ~0.3% in products like toothpaste [3]
Efficacy Example (in vitro) Information missing Bacteriostatic at low concentrations; bactericidal at high concentrations via membrane destabilization [3]

Experimental Protocols for Efficacy Evaluation

Standardized tests are essential for evaluating antimicrobial efficacy. The following common methodologies, applicable for testing compounds like TCC and TCS, are used in academia and industry [5].

  • High Surface Area to Volume Ratio Tests: These tests assess materials or coatings with embedded antimicrobials. The material is submerged in a bacterial suspension, and the reduction in viable cells over time is measured to determine efficacy [5].
  • Agar Diffusion Tests (e.g., Disk-Diffusion/Well-Diffusion): These are simple and common preliminary screens. A sample-impregnated disk or solution in a well is placed on agar seeded with test bacteria. The size of the clear zone of inhibition around the disk/well after incubation indicates the compound's ability to diffuse and inhibit bacterial growth [6].
  • Broth Dilution Tests (for Minimum Inhibitory Concentration - MIC): This quantitative method determines the lowest concentration of an antimicrobial that prevents visible bacterial growth. Serial dilutions of the compound are made in a liquid growth medium, which is then inoculated with a standardized number of bacteria. After incubation, the MIC is identified as the clearest tube with no visible growth [6].
  • Suspension Tests: These evaluate the direct activity of a compound against planktonic (free-floating) bacteria in a liquid suspension. After a specified contact time, samples are neutralized and plated to count surviving colony-forming units (CFUs), calculating the log reduction in viability [5].

The workflow below illustrates how these methods can be applied to evaluate an antimicrobial compound.

Start Start: Antimicrobial Compound Evaluation A1 Initial Screening (Agar Diffusion Test) Start->A1 A2 Determine broad-spectrum activity and diffusion potential A1->A2 B1 Quantitative Assessment (Broth Dilution for MIC) A2->B1 B2 Determine the minimum inhibitory concentration (MIC) B1->B2 C1 Time-Kill Kinetics (Suspension Test) B2->C1 C2 Evaluate the rate and extent of bacterial killing C1->C2 D1 Material/Surface Testing (High Surface Area Tests) C2->D1 D2 Assess efficacy when incorporated into a material D1->D2

General Workflow for In Vitro Antibacterial Efficacy Testing

Broader Biological Activities and Toxicological Profiles

Beyond their antibacterial use, both compounds exhibit significant "off-target" biological activities, which is a major area of research and regulatory concern.

  • Endocrine System Effects: TCC has been shown to enhance the action of natural hormones. It can amplify estradiol (E2)-dependent or testosterone-dependent activation of gene expression in cell-based assays, a mechanism distinct from classic receptor agonism/antagonism [2] [7]. TCS, in contrast, often exhibits weak antagonistic activity in androgen receptor (AR) bioassays and can disrupt thyroid hormone homeostasis [2] [3].
  • Cellular Toxicity and Environmental Impact: TCS interacts with the ryanodine receptor (RyR1) in mammalian cells, disrupting calcium signaling and mobilizing stored calcium, which can lead to adverse effects in muscles and neurons [2]. Both compounds are environmentally persistent, bioaccumulate in aquatic organisms, and have been detected in human urine, blood, and breast milk, raising concerns about long-term exposure [4] [3] [1]. Recent studies also highlight their potential to cause intestinal toxicity by disrupting the gut microbiome and barrier function [8].

The diagram below summarizes the key molecular pathways and targets through which TCC and TCS exert their biological effects.

cluster_endo Endocrine System cluster_cell Cellular & Metabolic Pathways cluster_env Environmental & Health Impact TCC This compound (TCC) ER_AR Estrogen/Androgen Receptor Signaling TCC->ER_AR Enhances sEH Soluble Epoxide Hydrolase (sEH) TCC->sEH Inhibits AhR Aryl Hydrocarbon Receptor (AhR) TCC->AhR Weak Agonist Gut Gut Microbiome & Intestinal Barrier TCC->Gut Disrupts TCS Triclosan (TCS) TCS->ER_AR Antagonizes Thyroid Thyroid Hormone Homeostasis TCS->Thyroid Disrupts RyR Ryanodine Receptor (RyR1) Calcium Signaling TCS->RyR Activates PXR_CAR PXR/CAR Nuclear Receptors (Drug Metabolism) TCS->PXR_CAR Modulates TCS->AhR Weak Agonist TCS->Gut Disrupts

Key Biological Targets and Pathways of TCC and TCS

Key Takeaways for Researchers

  • Choose a Compound Based on Target Bacteria: For targeting gram-positive bacteria, TCC may be sufficient. For a broader spectrum that includes gram-negatives, TCS is the more appropriate choice.
  • Employ Standardized Methods for Efficacy Testing: Use broth dilution for quantitative MIC values, suspension tests for kill kinetics, and agar diffusion for initial screening.
  • Account for Non-Antibiotic Effects: Be aware that both compounds have significant off-target effects on endocrine function and cellular signaling, which must be considered in toxicological assessments and for the safety profile of any potential product.

References

comparative target analysis triclocarban triclosan PK150

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Target Analysis: TCC, TCS, and PK150

The following table summarizes the core quantitative data and experimental findings from key studies for a direct comparison of the three antibacterial compounds.

Feature Triclocarban (TCC) Triclosan (TCS) PK150
Chemical Class Diarylurea / bis-arylurea [1] Diaryl ether [1] N,N'-diaryl urea [2] [3]

| Primary Antibacterial Target | Demethylmenaquinone methyltransferase (MenG) [2] [3] | Enoyl-acyl-carrier-protein reductase (FabI) [3] | 1. MenG [2] [3] 2. Signal peptidase Ib (SpsB) - overactivation [3] | | Spectrum of Activity (MIC₉₀ vs. MDR strains) | Staphylococci: >25 µM (inactive vs. 17%) Enterococci: >25 µM (inactive vs. 89%) [3] | Not fully detailed in results, but known to be broad-spectrum [1] | Staphylococci: 0.78 µM Enterococci: 3.13 µM (active against all tested strains) [3] | | Effect on Membrane Integrity | Minimal effect on membrane permeability at MIC [3] | No effect on membrane permeability at MIC [3] | Induces moderate, concentration-dependent membrane permeabilization (likely via cell lysis) [3] | | Endocrine Disruption Profile | AR agonist; ERα agonist; GR antagonist; TR antagonist (in vitro) [4] | AR antagonist; ERα antagonist; GR antagonist; TR antagonist (in vitro) [4] | No endocrine data found in search results | | Key Regulatory Status | Banned from OTC soaps by U.S. FDA (2016/2017) [1] [5] | Banned from OTC soaps by U.S. FDA (2016/2017) [5] | Investigational compound (pre-clinical) [2] |

Detailed Experimental Data and Protocols

The data in the table above is derived from specific experimental methodologies. Here is a deeper dive into the key experiments and their protocols.

Minimum Inhibitory Concentration (MIC) Assays
  • Objective: To determine the lowest concentration of an antimicrobial that prevents visible growth of a bacterium.
  • Protocol Summary: MIC values were determined against a panel of 100 multidrug-resistant clinical strains each of Staphylococcus (mainly S. aureus) and Enterococcus (mainly E. faecium and E. faecalis), including strains resistant to last-resort antibiotics. The MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains [3].
Target Identification and Validation
  • MenG Inhibition: While not detailing the initial screening method, the confirmation of MenG as a target for both TCC and PK150 is based on their observed inhibitory effect on Staphylococcus aureus menaquinone metabolism [2] [3].
  • SpsB Overactivation Assay:
    • Objective: To test if a compound stimulates the activity of signal peptidase SpsB.
    • Protocol Summary: A Förster resonance energy transfer (FRET)-based peptidase assay was employed. Native membranes of S. aureus containing endogenous SpsB were incubated with an artificial fluorescent substrate. The cleavage of this substrate by SpsB produces a measurable fluorescence change. In this assay, PK150 caused a clear overactivation of SpsB, while TCC showed no effect, and TCS showed only a moderate stimulatory effect [3].
  • FabI Inhibition (Ruled out for TCC):
    • Objective: To confirm that TCC's primary action is not via the TCS target, FabI.
    • Context: It was explicitly stated that FabI inhibition, which is a confirmed mechanism for TCS [3], was ruled out for TCC [2] [3].
Membrane Integrity Assay
  • Objective: To assess if compounds disrupt the bacterial cell membrane.
  • Protocol Summary: The interaction of the dye propidium iodide with bacterial DNA was measured. This dye can only enter cells with compromised membranes, leading to a fluorescence increase. The detergent benzalkonium chloride served as a positive control. While PK150 showed a moderate effect, both TCC and TCS showed little to no effect at concentrations close to their MIC, indicating they do not primarily act via membrane disruption [3].
Endocrine Disruption Profiling
  • Objective: To screen for agonist/antagonist activity on nuclear hormone receptors.
  • Protocol Summary: Cell-based luciferase reporter assays were used in specific cell lines (e.g., AR-EcoScreen, ERα-HeLa-9903, MDA-kb2, GH3.TRE-Luc). These cells are engineered to produce luciferase when a specific nuclear receptor (Androgen, Estrogen, Glucocorticoid, or Thyroid) is activated. A luminescence signal indicates agonist activity, while a suppression of a known hormone's signal indicates antagonist activity [4].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the primary antibacterial mechanisms of action for TCC, TCS, and PK150 within a bacterial cell, based on the experimental data.

G TCC This compound (TCC) MenG MenG Enzyme (Demethylmenaquinone Methyltransferase) TCC->MenG Inhibits TCS Triclosan (TCS) FabI FabI Enzyme (Enoyl-ACP Reductase) TCS->FabI Inhibits PK150 PK150 PK150->MenG Inhibits SpsB SpsB Enzyme (Signal Peptidase Ib) PK150->SpsB Overactivates Menaquinone Menaquinone (Essential electron carrier) MenG->Menaquinone Blocks Production ProteinSecretion Protein Secretion & Processing SpsB->ProteinSecretion Disrupts FattyAcids Fatty Acid Biosynthesis FabI->FattyAcids Disrupts BacterialDeath Bacterial Death Menaquinone->BacterialDeath Leads to CellLysis Cell Lysis ProteinSecretion->CellLysis Leads to FattyAcids->BacterialDeath Leads to CellLysis->BacterialDeath

This diagram illustrates the distinct and shared pathways:

  • PK150 has a dual mechanism, uniquely overactivating SpsB and sharing MenG inhibition with TCC.
  • TCC acts primarily through MenG inhibition, without affecting SpsB or FabI.
  • TCS operates through a separate, well-defined pathway via FabI inhibition.

Key Conclusions for Drug Development

  • PK150's Superior Profile: PK150 demonstrates a broader spectrum of activity and a lower MIC90 against multidrug-resistant strains compared to TCC. Its dual-target mechanism (MenG inhibition and SpsB overactivation) may explain this enhanced efficacy and could potentially reduce the rate of resistance development [2] [3].
  • TCC's Specificity: While sharing the MenG target with PK150, TCC's narrower activity spectrum and lack of SpsB overactivation highlight that structural similarities do not guarantee identical mechanisms or efficacy [3].
  • Regulatory and Safety Considerations: The endocrine-disrupting properties of TCC and TCS are a major liability for human use, leading to their regulatory ban in consumer products [1] [4] [5]. This underscores the importance of thorough toxicological profiling for new analogues like PK150, even as its primary antibacterial mechanism appears promising.

References

validating triclocarban protein binding affinity molecular docking

Author: Smolecule Technical Support Team. Date: February 2026

Core Protein Targets and Binding Affinity for Triclocarban

Protein Target PDB ID Reported Binding Affinity (kcal/mol) Validation Method Key Interacting Residues (if available)
PPARγ 5Y2O -8.9 [1] Molecular Docking & MD Simulations Information not specified in sources
PPARα 5HY4 -8.6 [1] Molecular Docking & MD Simulations Information not specified in sources
CASP3 1CP3 -7.7 [2] Molecular Docking Information not specified in sources
EGFR 1M17 -7.6 [2] Molecular Docking Information not specified in sources
TNF 5M21 -7.5 [2] Molecular Docking Information not specified in sources
AKT1 1H10 -7.3 [2] Molecular Docking Information not specified in sources

Experimental Protocols for Validation

A robust validation strategy combines computational predictions with experimental confirmation. The following workflow outlines the key stages of this integrated approach.

workflow start Start: TCC Binding Affinity Validation step1 1. Network Toxicology & Target Prediction start->step1 step2 2. Molecular Docking step1->step2 Potential Targets step3 3. Molecular Dynamics (MD) Simulations step2->step3 Stable Complexes step4 4. In Vivo Experimental Validation step3->step4 Validated Interactions end End: Mechanism Elucidation step4->end

Detailed Methodologies
  • Network Toxicology for Target Prediction: This initial step systemically identifies potential protein targets. The process involves:

    • TCC Structure Acquisition: Obtain the 3D chemical structure of TCC from databases like PubChem [2].
    • Target Fishing: Input the TCC structure into online prediction tools such as SwissTargetPrediction and PharmMapper to generate a list of potential protein targets [2].
    • Disease Target Collection: Collect genes associated with the specific toxicity (e.g., liver injury) from databases like GeneCards and OMIM [2].
    • Intersection Analysis: Identify the overlapping genes between TCC's potential targets and disease-related genes. These shared genes are considered high-priority candidates for further study [2].
  • Molecular Docking for Binding Affinity: This computational technique predicts how TCC binds to a protein. A standard protocol includes:

    • Protein Preparation: Retrieve the 3D structure of the target protein (e.g., PPARγ, PDB ID: 5Y2O) from the Protein Data Bank (PDB). Remove water molecules and any native ligands, then add hydrogen atoms [3].
    • Ligand Preparation: Obtain and optimize the 3D structure of TCC for energy minimization [3].
    • Docking Execution: Perform the docking simulation using software like AutoDock Vina or CB-Dock2. The search algorithm (e.g., Lamarckian Genetic Algorithm) generates multiple binding poses, which are ranked by their predicted binding affinity (in kcal/mol) [4] [3].
  • Molecular Dynamics (MD) for Complex Stability: MD simulations assess the stability of the TCC-protein complex over time, providing validation beyond static docking.

    • System Setup: Place the docked TCC-protein complex into a simulated solvated environment [3].
    • Simulation Run: Use software like Desmond or YASARA to run a simulation, typically for 100 nanoseconds, under conditions mimicking physiological temperature and pressure [3] [1].
    • Stability Analysis: Calculate metrics such as the Root-Mean-Square Deviation (RMSD) of the protein backbone. A stable or convergent RMSD profile indicates that the binding pose is reliable and not a computational artifact [3].
  • In Vivo Experimental Validation: This critical step provides biological confirmation of the computational predictions.

    • Animal Modeling: Expose animal models (e.g., weaned piglets or black-spotted frogs) to environmentally relevant concentrations of TCC [2] [1].
    • Pathological and Biochemical Analysis: Examine liver tissue for damage (histopathology) and measure key biomarkers in serum or liver tissue, such as Total Cholesterol (TC), Triglycerides (TG), and the activity of antioxidant enzymes [2] [1].
    • Gene Expression Analysis: Use RT-qPCR to measure the mRNA expression levels of the predicted target genes (e.g., PPARs) in the liver tissue of exposed animals. Significant changes in expression confirm the target's involvement in the observed toxicity [2].

Signaling Pathway Disruption

The integrated approach has revealed that TCC can disrupt key biological pathways by binding to specific proteins like PPARs. The diagram below illustrates how TCC exposure leads to observed lipid metabolism disorders in the liver.

pathway TCC TCC PPAR PPAR Binding (Molecular Docking Finding) TCC->PPAR GeneExp Altered Gene Expression PPAR->GeneExp EnzymeAct Disrupted Enzyme Activity (FAS, ACC, ATGL, HSL) GeneExp->EnzymeAct LipidMetab Lipid Metabolism Disorder EnzymeAct->LipidMetab LiverInjury Observed Liver Injury (In Vivo Validation) LipidMetab->LiverInjury

Research Implications and Future Directions

The table below summarizes the strengths of the validation framework and potential areas for future development.

Aspect Current Status & Strengths Future Research Directions
Methodology Integrated in silico and in vivo approach provides high-confidence validation [2] [1]. Apply framework to other toxicity endpoints (e.g., neurotoxicity).
Targets Key targets like PPARγ and CASP3 identified for hepatotoxicity [2] [1]. Explore tissue-specific and species-specific target profiles.
Data Binding affinities for several core targets are available [2] [1]. Publicly available, standardized datasets for environmental pollutants.

References

triclocarban antibiotic resistance gene induction versus other antimicrobials

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Antibiotic Resistance Induction

The table below summarizes the primary mechanisms by which triclosan (TCS) and triclocarban (TCC) can contribute to the development and spread of antibiotic resistance.

Antimicrobial Primary Mechanism of Action Mechanisms Linked to Antibiotic Resistance Key Experimental Findings

| This compound (TCC) | Disrupts bacterial cell membranes [1]. | • Co-resistance: TCC resistance genes are located near antibiotic resistance genes on the same genetic element (e.g., plasmids) [2]. • Impact on Microbial Communities: Long-term exposure in wastewater systems enriches for multidrug-resistant bacteria and increases the abundance of Antibiotic Resistance Genes (ARGs) [3]. | In a wastewater treatment model, acute and chronic TCC contamination increased the abundance and diversity of ARGs. The overall abundance of ARGs was positively correlated with TCC concentration [3]. | | Triclosan (TCS) | Inhibits the bacterial fatty acid synthesis enzyme FabI [4] [5]. | • Cross-resistance: Overexpression of efflux pumps that expel TCS also expel antibiotics (e.g., chloramphenicol, tetracycline) [1] [5]. • Target Gene Mutation: Mutations in the fabI gene can lead to TCS resistance [4] [5]. • Co-regulatory Resistance: Exposure to TCS can upregulate the expression of β-lactamases and multidrug efflux pumps [1]. | E. coli exposed to TCS in vitro for 12 days rapidly developed resistance and showed multidrug resistance. Resistant strains exhibited increased efflux pump activity and gene expression [5]. In Salmonella enterica, TCS exposure reduced susceptibility to chloramphenicol, tetracycline, and ampicillin [1]. |

This diagram illustrates the logical relationships and key concepts behind the co-selection mechanisms:

g TCC TCC CoResistance Co-resistance TCC->CoResistance TCS TCS CrossResistance Cross-resistance TCS->CrossResistance CoRegulatory Co-regulatory resistance TCS->CoRegulatory MGEs Mobile Genetic Elements (MGEs) CoResistance->MGEs EffluxPumps Efflux Pumps Overexpression CrossResistance->EffluxPumps Regulons Linked Regulatory Systems CoRegulatory->Regulons ARGs Antibiotic Resistance Genes (ARGs) AntibioticResistance Antibiotic Resistance Phenotype ARGs->AntibioticResistance MGEs->ARGs EffluxPumps->AntibioticResistance Regulons->AntibioticResistance

TCC's role in promoting antibiotic resistance is particularly significant in environmental settings like wastewater treatment plants (WWTPs), which act as breeding grounds for resistance. The following workflow outlines the experimental approach used in key studies to investigate this phenomenon:

g Step1 1. System Setup & Exposure A Establish complex microbial community (e.g., wastewater reactor) Step1->A Step2 2. Sample Analysis C Monitor TCC biotransformation and removal efficiency Step2->C Step3 3. Genomic & Functional Profiling E Quantify ARG and MGE abundance via metagenomics Step3->E Step4 4. Data Correlation & Conclusion G Correlate TCC concentration with ARG/MGE abundance Step4->G B Apply TCC stress (Acute and chronic exposure) A->B D Analyze microbial community structure shifts C->D F Identify key functional genes for carbon/nitrogen metabolism E->F H Link microbial shifts and functional gene response to ARG spread G->H

Key Experimental Protocols

The following are detailed methodologies from the cited research, which you can use as a reference for designing your own experiments.

  • Protocol 1: Investigating TCC's Impact in Complex Microbial Systems (Wastewater) [3]

    • System: A laboratory-scale anaerobic hydrolytic acidification-anoxic/oxic (HA-A/O) bioreactor treating synthetic wastewater.
    • Exposure: The system is subjected to acute (a single high concentration) and chronic (long-term, lower concentration) contamination with TCC.
    • Sampling: Sludge samples are collected from different sections of the reactor (e.g., anaerobic, anoxic/oxic) at various time points.
    • Chemical Analysis: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is used to quantify TCC and its transformation products, elucidating the biotransformation pathways.
    • Genomic Analysis: Metagenomic sequencing is performed on the sludge samples. The data is analyzed to:
      • Quantify the abundance and diversity of Antibiotic Resistance Genes (ARGs) and Mobile Genetic Elements (MGEs).
      • Identify shifts in the structure of the microbial community.
      • Analyze the abundance of functional genes related to TCC biotransformation and system metabolism (e.g., carbon and nitrogen metabolism).
    • Correlation: Statistical analyses are conducted to correlate TCC concentration and biotransformation with changes in the microbial community, functional genes, and the antimicrobial resistome.
  • Protocol 2: In vitro Exposure and Resistance Development in Bacteria [5]

    • Strains: Use clinically relevant bacterial strains (e.g., Escherichia coli isolated from urine samples).
    • Induction of Resistance: Serially passage triclosan-susceptible strains in liquid or solid media containing a sub-minimum inhibitory concentration (sub-MIC) of TCS or TCC. This process is repeated for multiple cycles (e.g., 10-12 days).
    • Phenotypic Testing:
      • MIC Determination: The agar dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of the antimicrobial and various antibiotics before and after exposure.
      • Efflux Pump Inhibition: The agar dilution method is repeated with an efflux pump inhibitor (e.g., Carbonyl cyanide 3-chlorophenylhydrazone, CCCP). A decrease in MIC (≥4-fold) in the presence of the inhibitor confirms the activity of efflux pumps.
    • Genetic Analysis:
      • Mutation Detection: Polymerase Chain Reaction (PCR) and sequencing are used to check for mutations in target genes (e.g., fabI for TCS).
      • Gene Expression: Quantitative Real-Time PCR (RT-qPCR) is performed to measure the expression levels of efflux pump genes and other resistance-associated genes.

Research Gaps and a Contrasting View

  • Limited Direct Comparisons: A true, standardized, side-by-side comparison of the resistance induction potential of TCC against a wide range of other antimicrobials (e.g., parabens, quaternary ammonium compounds) is not readily available in the current literature. Many studies focus on individual compounds or classes.
  • Industry-Sponsored Research Presents a Contrasting View: It is important to note that one peer-reviewed study funded by industry groups found no link between the real-world use of antibacterial soaps containing TCC or TCS and antibiotic resistance on human skin [6]. This study compared users and non-users of antibacterial wash products and found no statistically significant difference in the antibiotic resistance of Staphylococcus isolates from the skin. This highlights that findings from environmental models (like WWTPs) may not directly translate to all real-world usage scenarios, and the debate is ongoing.

References

comparative biomonitoring triclocarban triclosan human populations

Author: Smolecule Technical Support Team. Date: February 2026

Human Exposure Levels in Various Populations

The following table compiles biomonitoring data for TCC and TCS from general populations in different regions.

Population / Region Sample Type Compound Concentration (Detection Frequency) Notes Source
Australian General Population Urine (pooled samples) Triclosan (TCS) Geometric Mean: 87.7 ng/mL Total (free + conjugated) species; concentration "more than one order of magnitude higher than in many other populations". [1]
Children & Adolescents, Kerman, Iran Urine (individual samples) Triclosan (TCS) Average: 4.62 ± 2.08 µg/L (100% detection) All 79 participants (6-18 years) had detectable levels. [2]
Methyl-Triclosan Average: 1.91 ± 0.88 µg/L (100% detection) Primary metabolite of TCS. [2]
U.S. Population (Representative Sample) Urine Triclosan (TCS) 75% of 2,517 participants tested positive (2.4–3790 µg/L). Baseline detection level was 2.3 µg/L. [3]
Central North Carolina, USA Silicone Wristbands Triclosan (TCS) & Parabens Frequently detected. Wristbands correlated with internal dose and showed higher detection rates for some compounds. [4]

Experimental Protocols for Biomonitoring

Biomonitoring studies rely on sophisticated analytical techniques to detect trace levels of TCC and TCS and their metabolites in biological samples.

Urine Sample Analysis (Gold Standard)

This is the most established method for assessing internal dose, as the body rapidly metabolizes and excretes these compounds in urine [2].

  • Sample Preparation: Urine samples (typically 1 mL) are incubated with a deconjugation enzyme solution (e.g., β-glucuronidase/sulfatase) at 37°C. This crucial step hydrolyzes conjugated metabolites, converting them back to the parent compound for accurate measurement of "total" concentration [4] [1].
  • Extraction & Analysis:
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most common method. Extracts are analyzed using isotope-labeled internal standards for high precision. This method is detailed in studies from the CDC and other major labs [4] [1].
    • Dispersive Liquid-Liquid Microextraction with GC-MS (DLLME-GC-MS): A sensitive alternative. It uses minimal solvent volume to concentrate analytes from urine before analysis by Gas Chromatography-MS, achieving low detection limits (e.g., 1.9 µg/L for TCS) [2].

The following diagram illustrates the typical workflow for urine biomonitoring:

UrineSample Urine Sample Collection EnzymaticHydrolysis Enzymatic Hydrolysis (Deconjugation) UrineSample->EnzymaticHydrolysis Extraction Sample Extraction (SPE, DLLME, or LLE) EnzymaticHydrolysis->Extraction InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->InstrumentalAnalysis DataQuantification Data Quantification (Using Internal Standards) InstrumentalAnalysis->DataQuantification

Silicone Wristbands as a Novel Tool

Silicone wristbands serve as passive samplers that absorb chemicals from the environment, integrating dermal and inhalation exposure routes [4].

  • Protocol:
    • Preparation: Wristbands are pre-cleaned using Soxhlet extraction with solvents like ethyl acetate/hexane to remove contaminants [4].
    • Deployment: Participants wear multiple wristbands for a set period (e.g., one wristband removed each day over 5 days) [4].
    • Extraction and Analysis: After deployment, a section of the wristband is cut, spiked with internal standards, and extracted via sonication or similar techniques. The extract is then purified and analyzed by LC-MS/MS [4].
  • Advantages: Wristbands are non-invasive, have low participant burden, and can detect compounds with higher frequency than single spot urine samples. They have been validated to provide a quantitative estimate of internal dose for TCS [4].

Research Trends and Key Considerations

  • Global Research Leadership: A bibliometric analysis shows that China is the dominant contributor to global research on TCS and TCC in the environmental field, followed by other developing nations like Brazil and India [5].
  • Key Journals: High-impact publications are frequently found in journals such as Science of the Total Environment, Chemosphere, and Environmental Science and Technology [5].
  • Health Concerns Driving Research: Current research focuses heavily on the environmental behavior, ecotoxicological effects, and human exposure risks of these compounds. Specific health concerns include endocrine disruption and their role in promoting antibiotic resistance genes (ARGs) [5] [6] [3].

References

triclocarban MenG inhibition versus PK150 mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

While both TCC and PK150 contain an N,N'-diaryl urea motif and share one molecular target, their overall mechanisms of action and resulting antibacterial profiles are distinctly different.

  • Shared Target: Inhibition of MenG Both compounds inhibit demethylmenaquinone methyltransferase (MenG), the enzyme that catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2) in bacteria [1] [2] [3]. Menaquinone is an essential electron carrier in the respiratory chain for many Gram-positive bacteria, so its inhibition disrupts cellular energy metabolism [1] [2].

  • Unique Mechanism of PK150: Overactivation of SpsB A key differentiator for PK150 is its ability to overactivate signal peptidase IB (SpsB) [1] [4] [3]. SpsB is an essential enzyme that cleaves signal peptides from proteins being secreted across the bacterial membrane. PK150 binds to an allosteric pocket on SpsB, shielding its catalytic site from water and stabilizing the geometry necessary for catalysis. This leads to hyper-activation of the enzyme, causing uncontrolled protein secretion and dysregulation of cell wall-processing enzymes like autolysins, ultimately leading to cell lysis [4] [3] [5].

The following diagram illustrates the distinct and shared pathways affected by TCC and PK150.

G Compound Antibacterial Compound MenG Inhibition of MenG Compound->MenG TCC & PK150 SpsB Overactivation of SpsB Compound->SpsB PK150 only Menaquinone Disrupted Menaquinone Biosynthesis MenG->Menaquinone Energy Impaired Energy Metabolism Menaquinone->Energy Secretion Uncontrolled Protein Secretion SpsB->Secretion Lysis Cell Wall Degradation & Lysis Secretion->Lysis

Comparative Antibacterial Profile

The difference in mechanisms translates directly into their experimental antibacterial efficacy, as shown in the data below.

Table 1: Comparative Antibacterial Activity (MIC90 values) [1]

Bacterial Strain PK150 (μM) Triclocarban (TCC) (μM)
Staphylococci (100 clinical, multidrug-resistant strains) 0.78 >25
Enterococci (100 clinical, multidrug-resistant strains) 3.13 >25

Table 2: Activity Against Reference Strains and Additional Properties [1] [3]

Property PK150 This compound (TCC)
MSSA (NCTC 8325) 0.3 μM Not specifically reported
MRSA 0.3 - 1 μM Inactive against 17% of clinical staphylococcal strains
VRE (Vancomycin-Resistant Enterococci) 3 μM Inactive against 89% of clinical enterococcal strains
Effect on SpsB Overactivation (up to 3-fold) [4] [3] No effect [1]
Membrane Permeabilization Moderate, concentration-dependent [1] Very weak [1]
Resistance Development Not observed after 27 passages [3] Resistance observed in environmental isolates [1]
Anti-Biofilm Activity Effective (80% reduction) [3] Not reported
Persister Cell Killing Effective eradication [3] Not reported

Key Experimental Data and Protocols

1. Minimum Inhibitory Concentration (MIC) Determination [1]

  • Protocol: The broth microdilution method is used according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, bacterial colonies are suspended in a saline solution to a density of a 0.5 McFarland standard. This suspension is diluted and used to inoculate a series of cation-adjusted Mueller-Hinton broth wells containing serial dilutions of the test compound. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth after 20 hours of incubation at 37°C.
  • Purpose: To determine the lowest concentration of an antibiotic that prevents the growth of a standard inoculum of bacteria under defined conditions.

2. SpsB Activation Assay [1] [4]

  • Protocol: A FRET (Förster Resonance Energy Transfer)-based peptidase assay is employed. Native membrane fractions containing SpsB are isolated from S. aureus. These membranes are incubated with an artificial fluorescent peptide substrate and the test compound. The substrate contains a fluorophore and a quencher; cleavage by SpsB separates the two, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to SpsB activity.
  • Purpose: To quantify the stimulatory or inhibitory effect of a compound on the enzymatic activity of signal peptidase SpsB.

3. Chemical Proteomics for Target Identification [4] [3]

  • Protocol: An affinity-based probe (PK150-P), a photo-crosslinkable derivative of PK150, is incubated with the target protein (SpsB). Upon UV irradiation, the probe covalently binds to its direct interaction site. The protein is then digested, and the modified peptides are enriched using affinity tags (e.g., desthiobiotin azide via click chemistry) and identified using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
  • Purpose: To experimentally identify the exact binding site and protein targets of an antibiotic compound within the bacterial cell.

Key Takeaways for Researchers

  • PK150 demonstrates superior broad-spectrum potency against multidrug-resistant Gram-positive pathogens, including staphylococci and enterococci, whereas TCC shows a much narrower and less potent activity profile [1].
  • The dual-target mechanism of PK150 (MenG inhibition + SpsB overactivation) is a key factor for its robust efficacy and notably low potential for resistance development [3] [5]. TCC's primary mechanism appears limited to MenG inhibition [1] [2].
  • TCC is an environmental concern due to its persistence and potential for endocrine disruption in humans, leading to its ban from consumer soaps in the U.S. [1] [6]. PK150 is a research-stage antibiotic candidate designed for systemic use with demonstrated oral bioavailability and efficacy in animal models [3] [5].

References

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Physical Description

Triclocarban appears as fine white plates or white powder. (NTP, 1992)
White solid; [Merck Index]

Color/Form

Fine white plates
Fine plates
Fine, white to off-white powde

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

313.978046 Da

Monoisotopic Mass

313.978046 Da

Boiling Point

250 °C at 97.8 kPa (733 mm Hg)

Heavy Atom Count

19

Density

0.336 g/cu cm at 20 °C

LogP

log Kow = 4.342 at 25 °C, pH 8.1

Odor

Slight, characteristic odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas.
When heated to decomposition it emits very toxic fumes of /chloride and nitrogen oxides/.

Melting Point

482 to 493 °F (NTP, 1992)
491.2- 493
254.4 °C
MP: 255.2-256 °C

UNII

BGG1Y1ED0Y

GHS Hazard Statements

Aggregated GHS information provided by 180 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (96.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Triclocarban is a fine, white, plate-like solid. It has a slight odor. Triclocarban has a very low solubility in water. USE: Triclocarban is used as an antiseptic in soaps, detergents and plastics. In September 2016, the Food and Drug Administration issued a rule banning the use triclocarban in consumer hand and body antibacterial soaps and washes because of health and bacterial resistance concerns. However, this ban does not apply to hand sanitizers, hand wipes, or antibacterial soaps used in a health care setting. EXPOSURE: Workers who use triclocarban may breathe in mists or have direct skin contact. The general population may be exposed when using deodorant soaps and similar personal care products containing triclocarban. Exposure may also occur from dermal contact with sediment or water containing triclocarban. Triclocarban released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms under normal environmental conditions, and is expected to build up in fish. RISK: Only minimal skin irritation was reported in volunteers following repeated skin exposure to solutions containing moderate-to-high levels of triclocarban. No allergic reactions were reported. A limited number of studies have reported potential associations between triclocarban exposure during pregancy and increased risk of birth defects, premature birth, and low birth weight. Triclocarban may alter the way the body's hormones are produced and regulated based on studies in human cells. Minimal eye irritation was seen in laboratory animals following direct eye exposure to triclocarban. Slightly decreased body weights and anemia were reported in laboratory animals following lifetime oral exposure to moderate doses of triclocarban. No evidence of infertility was observed in laboratory animals following oral exposure to triclocarban before and during pregnancy, but the number of live animals at birth was decreased. Decreased survival after birth was reported when mothers were exposed during pregnancy and nursing. Data on the potential for triclocarban to cause birth defects in laboratory animals were not available, but increased offspring weight and cholesterol levels were reported in mice following exposure to low levels during pregnancy. Tumors were not induced in animals following lifetime oral exposure to triclocarban. The potential for triclocarban to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Triclocarban (TCC), or 3,4,4'-trichlorocarbanilide, is an antibacterial agent used in bar and liquid soaps and body washes.

Therapeutic Uses

Antiseptic, disinfectant.
/EXPL THER/ The increasing use of the antimicrobial triclocarban in personal care products has resulted in concern regarding environmental pollution. Triclocarban is a potent inhibitor of soluble epoxide hydrolase (sEH). Inhibitors of sEH (sEHIs) are anti-inflammatory, anti-hypertensive and cardio-protective in multiple animal models. However, the in vivo effects anticipated from a sEHI have not been reported for triclocarban. Here we demonstrated the anti-inflammatory effects in vivo of triclocarban in a murine model. Triclocarban was employed in a lipopolysaccharide (LPS)-challenged murine model. Systolic blood pressure, plasma levels of several inflammatory cytokines and chemokine, and metabolomic profile of plasma oxylipins were determined. Triclocarban significantly reversed LPS-induced morbid hypotension in a time-dependent manner. Triclocarban significantly repressed the increased release of inflammatory cytokines and chemokine caused by LPS. Furthermore, triclocarban significantly shifted the oxylipin profile in vivo in a time-dependent manner towards resolution of inflammation as expected from a sEHI. These results demonstrated that at the doses used triclocarban is anti-inflammatory in the murine model. This study suggests that triclocarban may provide some benefits in humans in addition to its antimicrobial activities due to its potent inhibition of sEH. It may be a promising starting point for developing new low volume high value applications of triclocarban. However these biological effects also caution against the general over use of triclocarban in personal care products.

Pharmacology

The antimicrobial mechanism underlying the bacteriostatic and bactericidal effects of triclocarban is believed to be an unspecific adsorption to cell membranes and interruption of their function. As a result, the growth of gram-positive as well as gram-negative bacteria is inhibited [L2682].
Triclocarban is a triclosan analogue with an antibacterial property. Triclocarban exerts its effect by inhibiting the activity of enoyl-(acyl-carrier protein) (ACP) reductase, widely distributed in bacteria, fungi and plants. ACP reductase catalyses the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Triclocarban is a triclosan analog with an antibacterial activity. Triclocarban exerts its effect by inhibiting the activity of _enoyl-(acyl-carrier protein) (ACP) reductase_, which is ubiquitously distributed in bacteria, fungi and various plants. ACP reductase catalyzes the last step in each cycle of fatty acid elongation in the type II fatty acid synthase systems. As a result, this agent interrupts cell membrane synthesis and leads to bacterial growth inhibition.
As a carbanilide, /triclocarban/ can be classified according to its antimicrobial mechanism as a membrane active compound. The mode of action can be described as unspecific adsorption to cell membranes, interruption of the function of interstitial proteins and/or loss of the semipermeability of the membrane, with discharge of ions and organic molecules. Bacteriostatic or bactericidal effects occur dependent on the concentration. In its standard application concentrations, triclocarban inhibits primarily the growth of gram-positive bacteria, but also that of gram-negative bacteria. Unlike antibiotics, membrane-active antimicrobial substances such as triclocarban are effective within a short period of time.

Vapor Pressure

3.6X10-9 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101-20-2

Absorption Distribution and Excretion

A human exposure study in a small group of subjects demonstrated that a portion of the TCC present in bar soaps is absorbed through the skin and is excreted in urine as N-glucuronides. Because they are produced and used in large quantities in various products, they are absorbed into the human body of the general population. The absorption of triclocarban during a human pharmacokinetic study was estimated at 0.6% of the 70 + or - 15 mg of triclocarban in the soap used. The triclocarban-N-glucuronide urine concentration varied considerably among the study subjects, and continuous daily use of the soap led to steady-state levels of excretion.
The metabolism of (14)C-TCC (3,4,4'-trichlorocarbanilide) has been investigated in humans following oral exposure to 2.2 mumol/kg. Fecal elimination (70% of dose) was complete at the 120 hour point after administration and the urinary excretion (27% of dose) was complete after 80 hours post-administration. Urinary glucuronides appear to be valuable biomarkers of triclocarban exposure.
After a pharmacokinetic study in man, radioactivity was rapidly cleared from blood after intravenous administrations of (14)C-triclocarban in propylene glycol with a blood clearance half-life measured to be 8.6 hours.
/MILK/ ... Sprague Dawley rats were provided control, 0.2% weight/weight (w/w), or 0.5% w/w TCC-supplemented chow through a series of 3 experiments that limited exposure to critical growth periods: gestation, gestation and lactation, or lactation only (cross-fostering) to determine the susceptible windows of exposure for developmental consequences. ... The average concentration of TCC in the milk was almost 4 times that of the corresponding maternal serum levels. The results demonstrate that gestational TCC exposure does not affect the ability of dams to carry offspring to term but TCC exposure during lactation has adverse consequences on the survival of offspring although the mechanism of reduced survival is currently unknown. This information highlights the importance of evaluating the safety of TCC application in personal care products and the impacts during early life exposure.
The antibacterial triclocarban (TCC) concentrates in the cellular fraction of blood. Consequently, plasma levels are at least two-fold lower than the TCC amount present in blood. Utilizing whole blood sampling, a low but significant absorption of TCC from soap during showering is demonstrated for a small group of human subjects.
The route and rate of excretion by rats of the germicide (14)C-triclocarban formerly called trichlorocarbanilide, given by parenteral injection has been investigated. Blood levels based on radioactivity and by chemical determination after parenteral injection have been compared with those obtained after topical application of (14)C-triclocarban in soaps and in dimethylformamide (DMF) through occluded rat skin has been studied. Other soaps and a hand cleanser containing (14)C-triclocarban have been applied to rat skin without occlusion and the effects of duration of contact, concentration and the use of a solubilizer have been investigated. In humans, absorption of triclocarban through skin after bathing daily for 28 days has been investigated by chemical analysis of blood and urine. The data show that elimination by the rat is rapid and complete principally via the feces. Blood levels after parenteral injection are low and comparison of the radioactivity and chemical determinations suggest rapid metabolism of the Triclocarban. After application to the skin, blood levels based on (14)C-triclocarban are very low. Absorption of (14)C-triclocarban through occluded rat skin was greater from DMF than from soaps. With non-occluded rat skin, absorption from soaps was less and was dependent on concentration but independent of duration of contact. The use of a solubilizer did not increase absorption through skin. No measurable triclocarban (less than 25 ppb) was present in blood and urine samples of volunteers during or shortly after a 28-day intensive bathing regimen.
The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. Fecal elimination (70% of dose) was complete 120 hr after dosing and the urinary excretion (27% of dose) was completed in 80 hr. The maximum plasma level occurred 2.8 hr after dosing and was 3.7 nmol-equivalents of TCC per g of plasma (approximately 1.2 ppm). Biotransformation of TCC was rapid but did not appear to involve splitting of the basic TCC structure. The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...
For more Absorption, Distribution and Excretion (Complete) data for Triclocarban (10 total), please visit the HSDB record page.

Metabolism Metabolites

Blood levels after parenteral injection are low and comparison of the radioactivity and chemical determinations suggest rapid metabolism of the Triclocarban. Human metabolism of TCC involves direct glucuronidation to form N- and N'- glucuronides as well as ring hydroxylation to 2'-hydroxy-TCC and 6-hydroxy-TCC, which are further metabolized to sulfate and glucuronide conjugates. In human subjects given a single oral dose of TCC, 27% of the dose was excreted in the urine within 80 hours. About 70% of the administered dose was excreted in the feces within 5 days. The major urinary metabolites were N-glucuronides (average levels, 30 ng/mL) and a major plasma metabolite was the sulfate conjugate of 2'-OH-TCC (levels ranged from 0-20 ng/mL. The maximum plasma level occurred 2.8 hr after dosing and was 3.7 nmol-equivalents of TCC per g of plasma (approximately 1.2 ppm). Biotransformation of TCC was rapid but did not appear to involve splitting of the basic TCC structure. The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half-life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile).
The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. Fecal elimination (70% of dose) was complete 120 hr after dosing and the urinary excretion (27% of dose) was completed in 80 hr. ... Biotransformation of TCC was rapid but did not appear to involve splitting of the basic TCC structure. The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...
Plant uptake and metabolism of emerging organic contaminants, such as personal-care products, pose potential risks to human health. In this study, jalapeno pepper (Capsicum annuum) plants cultured in hydroponic media were exposed to both (14)C-labeled and unlabeled triclocarban (TCC) to investigate the accumulation, distribution, and metabolism of TCC following plant uptake. The results revealed that TCC was detected in all plant tissues; after 12 weeks, the TCC concentrations in root, stem, leaf, and fruit tissues were 19.74 +/- 2.26, 0.26 +/- 0.04, 0.11 +/- 0.01, and 0.03 +/- 0.01 mg/kg dry weight, respectively. More importantly, a substantial portion of the TCC taken up by plants was metabolized, especially in the stems, leaves, and fruits. Hydroxylated TCC (e.g., 2'-OH TCC and 6-OH TCC) and glycosylated OH-TCC were the main phase I and phase II metabolites in plant tissues, respectively. Bound (or nonextractable) residues of TCC accounted for approximately 44.6, 85.6, 69.0, and 47.5% of all TCC species that accumulated in roots, stems, leaves, and fruits, respectively. The concentrations of TCC metabolites were more than 20 times greater than the concentrations of TCC in the above-ground tissues of the jalapeno pepper plants after 12 weeks; crucially, approximately 95.6% of the TCC was present as metabolites in the fruits. Consequently, human exposure to TCC through the consumption of pepper fruits is expected to be substantially higher when phytometabolism is considered.
Previous studies of triclocarban suggest that its biotransformation could yield reactive metabolites that form protein adducts. Since the skin is the major route of triclocarban exposure, present work examined this possibility in cultured human keratinocytes. The results provide evidence for considerable biotransformation and protein adduct formation when cytochrome P450 activity is induced in the cells by 2,3,7,8-tetrachlorodibenzo-p-dioxin, a model Ah receptor ligand. Since detecting low adduct levels in cells and tissues is difficult, we utilized the novel approach of accelerator mass spectrometry for this purpose. Exploiting the sensitivity of the method, we demonstrated that a substantial portion of triclocarban forms adducts with keratinocyte protein under the P450 inducing conditions employed.
... After repeated oral administration of 3,4,4'-trichlorocarbanilide (TCC) ... the biliary metabolites ... were isolated and identified. The major TCC biliary metabolite was found to be 2'-hydroxy-TCC. This compound was isolated mainly from the nonconjugated and the glucuronide fractions. Other metabolites present in substantial quantities were 6-hydroxy-TCC and 2',6-dihydroxy-TCC mainly as glucuronides and 3'-hydroxy-TCC mainly as the sulfate conjugate. Small amounts of 3',6-dihydroxy-TCC were isolated from each of the fractions. No unchanged TCC was found in the bile. Only traces of other metabolites were found, and no N-hydroxylated products were observed. ...
For more Metabolism/Metabolites (Complete) data for Triclocarban (7 total), please visit the HSDB record page.

Wikipedia

Triclocarban

Biological Half Life

10 hours
The metabolism and disposition of (14)C-TCC (3,4,4'-trichlorocarbanilide) have been evaluated in humans following oral exposure to 2.2 umol/kg body wt. ... The major plasma metabolites were N- and N'-glucuronides of TCC which were eliminated with half life approximately 2 hr to the urine and 2'-hydroxy-TCC sulfate and 6-hydroxy-TCC sulfate (the o-hydroxy-TCC sulfates) which were removed with half life approximately 20 hr (presumably into the bile). ...
... Radioactivity was rapidly cleared from blood after intravenous administrations of (14)C-triclocarban in propylene glycol with a blood clearance half-life of 8.6 hours. About 54% of the dose was excreted in the feces and 21% of the dose in the urine with a urinary elimination half-life of ten hours. ...

Use Classification

Cosmetics -> Preservative

Methods of Manufacturing

There are two commercial routes used for the production of triclocarban: 4-chlorophenyl isocyanate is reacted with 3,4-dichloroaniline to give triclocarban; or 3,4-dichlorophenyl isocyanate is reacted with 4-chloroaniline to give triclocarban.
Preparation from 3,4-dichloroaniline and 4-chlorophenyl isocyanate ... Beaver, Stoffel, United States of America patent 2818390 (1957 to Monsanto); United Kingdom patent 769273 (1957).

General Manufacturing Information

Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-: ACTIVE
TCC is primarily effective against gram-positive bacteria.

Analytic Laboratory Methods

A multiresidue method has been developed for the determination of emerging pollutants in leafy and root vegetables. Selected compounds were 6 perfluoroalkyl compounds (5 perfluorocarboxylic acids and perfluorooctanesulfonic acid), 3 non-ionic surfactants (nonylphenol and nonylphenolethoxylates), 8 anionic surfactants (4 alkylsulfates and 4 linear alkylbenzene sulfonates), 4 preservatives (parabens), 2 biocides (triclosan and triclocarban), 2 plasticizers (bisphenol A and di-(2-ethylhexyl)phthalate), 6 UV-filters (benzophenones) and 4 hormones. The method is based on ultrasound-assisted extraction, clean-up by dispersive solid-phase extraction (d-SPE) and liquid chromatography-tandem mass spectrometry analysis. Due to the diversity of the physico-chemical properties of the target compounds, and to better evaluate the influence of sample treatment variables in extraction efficiencies, Box-Behnken design was applied to optimize extraction solvent volume, number of extraction cycles and d-SPE sorbent amount. Linearity (R2) higher than 0.992, accuracy (expressed as relative recoveries) in the range from 81 to 126%, precision (expressed as relative standard deviation) lower than 19% and limits of detection between 0.025 and 12.5 ng/g dry weight were achieved. The method was applied to leafy vegetables (lettuce, spinach and chard) and root vegetables (carrot, turnip and potato) from a local market. The highest concentrations corresponded to the surfactants reaching levels up to 114 ng/g (dry weight), in one of the lettuce samples analyzed.
An analytical method has been developed and validated for the simultaneous determination of 18 pharmaceuticals and personal care products (PPCPs), including antibiotics (trimethoprim, erythromycin x 2H2O, norfloxacin, ofloxacin, pencilline G, penicillin V potassium salt, cephalexin and sulfamethoxazole), beta-bloker (atenolol), anophelifuge (N, N-diethyl-3-methylbenzoylamide, DEET), antiepileptics (carbamazepine), central nervous system stimulant (caffeine), lipid modifying agent (clofibric acid), non-steroidal anti-inflammatory drugs (ibuprofen, naproxen and diclofenac sodium salt) and antimicrobial agents (triclosan and triclocarban). The detection and qualification of the target compounds were performed by ultra-high performance liquid chromatography-tandem mass spectrometry. The optimized mobile phases were methanol as organic phase, 0. 3% (v/v) formic acid-5 mmol/L ammonium acetate for positive electrospray ionization (ESI+) and 5 mmol/L ammonium acetate for ESI- as inorganic phase. Water samples were concentrated by solid phase extraction at 2 mL/min, and all the target PPCPs were efficiently extracted at pH 7. The extracted PPCPs were eluted by the mixture of methanol and acetonitrile (1:1, v/v). The average recoveries of the target compounds in the spiked pure water samples ranged from 53.9% - 112%. The average recoveries of the target compounds ranged from 45.1% - 156.6% with the relative standard deviations ranged from 2.4% - 15.7%, in the surface water samples spiked at 100 ng/L. The surface water samples collected from Yu Hangtang River in Hangzhou were detected. The results showed that nine PPCPs were detected including caffeine that reached a maximum concentration of 550.7 ng/L. It proved that this analytical method is reliable and acceptable.
This study describes the use of cork as a new coating for bar adsorptive microextraction (BAuE) and its application in determining benzophenone, triclocarban and parabens in aqueous samples by HPLC-DAD. In this study bars with 7.5 and 15 mm of length were used. The extraction and liquid desorption steps for BAuE were optimized employing multivariate and univariate procedures. The desorption time and solvent used for liquid desorption were optimized by univariate and multivariate studies, respectively. For the extraction step the sample pH was optimized by univariate experiments while the parameters extraction time and ionic strength were evaluated using the Doehlert design. The optimum extraction conditions were sample pH 5.5, NaCl concentration 25% and extraction time 90 min. Liquid desorption was carried out for 30 min with 250 uL (bar length of 15 mm) or 100 uL (bar length of 7.5 mm) of ACN:MeOH (50:50, v/v). The quantification limits varied between 1.6 and 20 ug/L (bar length of 15 mm) and 0.64 and 8 ug/L (bar length of 7.5 mm). The linear correlation coefficients were higher than 0.98 for both bars. The method with 7.5 mm bar length showed recovery values between 65 and 123%. The bar-to-bar reproducibility and the repeatability were lower than 13% (n = 2) and 14% (n = 3), respectively.
A sensitive and robust method using solid-phase extraction and ultrasonic extraction for preconcentration followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS-MS) has been developed for determination of 19 biocides: eight azole fungicides (climbazole, clotrimazole, ketoconazole, miconazole, fluconazole, itraconazole, thiabendazole, and carbendazim), two insect repellents (N,N-diethyl-3-methylbenzamide (DEET), and icaridin (also known as picaridin)), three isothiazolinone antifouling agents (1,2-benzisothiazolinone (BIT), 2-n-octyl-4-isothiazolinone (OIT), and 4,5-dichloro-2-n-octyl-isothiazolinone (DCOIT)), four paraben preservatives (methylparaben, ethylparaben, propylparaben, and butylparaben), and two disinfectants (triclosan and triclocarban) in surface water, wastewater, sediment, sludge, and soil. Recovery of the target compounds from surface water, influent, effluent, sediment, sludge, and soil was mostly in the range 70-120%, with corresponding method quantification limits ranging from 0.01 to 0.31 ng/L, 0.07 to 7.48 ng/L, 0.01 to 3.90 ng/L, 0.01 to 0.45 ng/g, 0.01 to 6.37 ng/g, and 0.01 to 0.73 ng/g, respectively. Carbendazim, climbazole, clotrimazole, methylparaben, miconazole, triclocarban, and triclosan were detected at low ng/L (or ng/g) levels in surface water, sediment, and sludge-amended soil. Fifteen target compounds were found in influent samples, at concentrations ranging between 0.4 (thiabendazole) and 372 ng/L (methylparaben). Fifteen target compounds were found in effluent samples, at concentrations ranging between 0.4 (thiabendazole) and 114 ng/L (carbendazim). Ten target compounds were found in dewatered sludge samples, at concentrations ranging between 1.1 (DEET) and 887 ng/g (triclocarban).
For more Analytic Laboratory Methods (Complete) data for Triclocarban (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Triclocarban (3,4,4'-Trichlorocarbanilide; TCC) in the environment has been well documented. Methods have been developed to monitor TCC levels from various matrices including water, sediment, biosolids, plants, blood and urine; however, no method has been developed to document the concentration of TCC in fecal content after oral exposure in animal studies. In the present study, we developed and validated a method that uses liquid extraction coupled with HPLC-MS/MS determination to measure TCC in feces. The limit of detection and limit of quantitation in control rats without TCC exposure was 69.0 ng/g and 92.9 ng/g of feces, respectively. The base levels of TCC in feces were lower than LOD. At 12 days of treatment, the fecal TCC concentration increased to 2220 ug/g among 0.2% w/w exposed animals. The concentration in fecal samples decreased over the washout period in 0.2% w/w treated animals to 0.399 u/g feces after exposure was removed for 28 days. This method required a small amount of sample (0.1 g) with simple sample preparation. Given its sensitivity and efficiency, this method may be useful for monitoring TCC exposure in toxicological studies of animals.
A sensitive, competitive indirect enzyme-linked immunosorbent assay (ELISA) for the detection of the antimicrobial triclocarban (TCC) was developed. The haptens were synthesized by derivatizing the para position of a phenyl moiety of TCC. The rabbit antisera were screened and the combination of antiserum 1648 and a heterologous competitive hapten containing a piperidine was further characterized. The IC(50) and detection range for TCC in buffer were 0.70 and 0.13-3.60 ng/mL, respectively. The assay was selective for TCC, providing only low cross-reactivity to TCC-related compounds and its major metabolites except for the closely related antimicrobial 3-trifluoromethyl-4,4'-dichlorocarbanilide. A liquid-liquid extraction for sample preparation of human body fluids resulted in an assay that measured low part per billion levels of TCC in small volumes of the samples. The limits of quantification of TCC were 5 ng/mL in blood/serum and 10 ng/mL in urine, respectively. TCC in human urine was largely the N- or N'-glucuronide. TCC concentrations of biosolids measured by the ELISA were similar to those determined by LC-MS/MS. This immunoassay can be used as a rapid, inexpensive, and convenient tool to aid researchers monitoring human/environmental exposure to TCC to better understand the health effects.
A GLC method for the quantitative determination of triclocarban (3,4,4'-trichlorocarbanilide) in rat or human blood is presented. Blood samples spiked with 12.5-50 ug/L triclocarban were used. Acetone extraction from blood followed by derivitization with N,O-bis(trimethylsilyl)acetamide and electron capture GLC gave recoveries of 80-90%. The method was sensitive to a limit of 25 ng.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Triclocarban (TCC) is an antimicrobial agent routinely detected in surface waters that has been hypothesized to interact with the vertebrate endocrine system. The present study examined the effects of TCC alone and in combination with the model endocrine disruptor 17beta-trenbolone (TRB) on fish reproductive function. Adult Pimephales promelas were continuously exposed to either 1 ug TCC/L or 5 ug TCC/L, to 0.5 ug TRB/L, or to a mixture (MIX) of 5 ug TCC/L and 0.5 ug TRB/L for 22 d, and a variety of reproductive and endocrine-related endpoints were examined. Cumulative fecundity was significantly reduced in fathead minnows exposed to TRB, MIX, or 5 ug TCC/L. Exposure to 1 ug TCC/L had no effect on reproduction. In general, both TRB and MIX treatments caused similar physiological effects, evoking significant reductions in female plasma vitellogenin, estradiol, and testosterone, and significant increases in male plasma estradiol. Based on analysis of the ovarian transcriptome, there were potential pathway impacts that were common to both TRB- and TCC-containing treatment groups. In most cases, however, those pathways were more plausibly linked to differences in reproductive status than to androgen-specific functions. Overall, TCC was reproductively toxic to fish at concentrations at or near those that have been measured in surface water. There was little evidence that TCC elicits reproductive toxicity through a specific mode of endocrine or reproductive action, nor that it could augment the androgenic effects of TRB. Nonetheless, the relatively small margin of safety between some measured environmental concentrations and effect concentrations suggests that concern is warranted.
Many widely used healthcare products contain antiseptics, whose persistence in aquatic environments, soils, and sediments leads to the contamination of ecosystems and adversely affects wildlife. Recently, the impact not only of high but also low doses of contaminants and mixtures of several chemicals has become a focus of concern. In this study, toxicity tests of the antiseptics triclosan (TCS) and triclocarban (TCC) were performed in an aquatic test medium using the nematode Caenorhabditis elegans. Nominal concentrations of TCS and TCC were tested in separate single-substance toxicity tests (96-hr-exposure), focusing on growth and reproduction endpoints. Median effective concentrations (EC50s) from the single-substance tests were subsequently used to set up five different ratios of TCS:TCC mixtures leading to the same toxicity. Six dilutions of each mixture ratio were tested for effon reproduction of C. elegans. In the single-substance tests, TCC was about 30 times more toxic than TCS when considering effects on growth and concerning reproduction, TCC was about 50 times more toxic than TCS. For both substances, the toxic effect on reproduction was more pronounced than the one on growth. Low doses of TCS (1-10 umol/L) stimulated reproduction by up to 301% compared to the control, which might be due to endocrine disruption or other stress-related compensation responses (hormesis). Neither antiseptic stimulated growth. In the mixtures, increasing amounts of TCC inhibited the stimulatory effects of TCS on reproduction. In addition, the interactions of TCS and TCC were antagonistic, such that mixtures displayed lower toxicity than would have been expected when TCS and TCC mixtures adhered to the principle of concentration addition.
Effects of chemical mixtures at environmentally relevant concentrations on endocrine systems of aquatic organisms are of concern. Triclocarban (TCC) and inorganic mercury (Hg2+) are ubiquitous in aquatic environments, and are known to interfere with endocrine pathways via different mechanisms of toxic action. However, effects of mixtures of the two pollutants on aquatic organisms and associated molecular mechanisms were unknown. This study examined effects of binary mixtures of TCC and Hg2+ on histopathological and biochemical alteration of reproductive organs in zebrafish (Danio rerio) after 21 d exposure. The results showed that: 1) At concentrations studied, TCC alone caused little effect on hepatic tissues, but it aggravated lesions in liver caused by Hg2+via indirect mechanisms of disturbing homeostasis and altering concentrations of hormones; 2) Histological lesions were more severe in gonads of individuals, especially males, exposed to the binary mixture. Exposure to TCC alone (2.5 or 5 ug/L) (measured concentration 140 or 310 ng/L) or Hg2+ alone (5 ug/L or 10 ug/L (measured concentration 367 or 557 ng/L) slightly retarded development of oocytes, whereas co-exposure to nominal concentrations of 5 ug/L TCC and 10 ug /L Hg2+ promoted maturation of oocytes. In males, maturation of sperm was slightly delayed by exposure to either TCC or Hg2+, while their combinations caused testes to be smaller and sperm to be fewer compared with fish exposed to either of the contaminants individually; 3) Lesions observed in fish exposed to binary mixtures might be due to altered transcription of genes involved in steroidogenesis, such as cyp19a, 3beta-HSD, cyp17, 17beta-HSD and modulated concentrations of testosterone and estradiol in blood plasma. The observed results further support the complexity of toxic responses of fish exposed to lesser concentrations of binary chemical mixtures. Since it is impossible to collect empirical information in controlled studies of all possible combinations of toxicants, the application of omics methods might improve the predictive capabilities of results of single classes of chemicals.
Estrogen regulates numerous developmental and physiological processes. Most effects are mediated by estrogen receptors (ERs), which function as ligand-regulated transcription factors. Estrogen also regulates the activity of GPR30, a membrane-associated G protein-coupled receptor. Many different types of environmental contaminants can activate ERs; some can bind GPR30 as well. There is growing concern that exposure to some of these compounds, termed xenoestrogens, is interfering with the behavior and reproductive potential of numerous wildlife species, as well as affecting human health. Here, we investigated how two common, environmentally pervasive chemicals affect the in vivo expression of a known estrogen target gene in the brain of developing zebrafish embryos, aromatase AroB, which converts androgens to estrogens. We confirm that, like estrogen, the well-studied xenoestrogen bisphenol A (BPA, a plastics monomer), induces strong brain-specific overexpression of aromatase. Experiments using ER- and GPR30-selective modulators argue that this induction is largely through nuclear ERs. BPA induces dramatic overexpression of AroB RNA in the same subregions of the developing brain as estrogen. The antibacterial triclocarban (TCC) by itself stimulates AroB expression only slightly, but TCC strongly enhances the overexpression of AroB that is induced by exogenous estrogen. Thus, both BPA and TCC have the potential to elevate levels of aromatase and, thereby, levels of endogenous estrogens in the developing brain. In contrast to estrogen, BPA-induced AroB overexpression was suppressed by TCC. These results indicate that exposures to combinations of certain hormonally active pollutants can have outcomes that are not easily predicted from their individual effects.
For more Interactions (Complete) data for Triclocarban (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Occurrence of parabens, triclosan and triclocarban in paired human urine and indoor dust from two typical cities in China and its implications for human exposure

Yun Wang, Guoliang Li, Qingqing Zhu, Chunyang Liao
PMID: 33975120   DOI: 10.1016/j.scitotenv.2021.147485

Abstract

Parabens, triclosan (TCS) and triclocarban (TCC) are emerging endocrine disrupting chemicals, which are commonly used in personal care products and household applications in daily life. Due to their adverse health effects, human exposure to these chemicals has been a public concern. Despite evidence showing different exposure pathways of these chemicals, few studies have examined contribution of certain exposure to total human exposure. In this study, we measured six parabens, TCS and TCC in 129 indoor dust samples and these chemicals plus four paraben metabolites in 203 urine samples from two different cities in China (Suizhou, a typical small city in central China and Beijing, the capital of China). The median concentrations of ∑
Parabens (1050 ng/g) and ∑TCS + TCC (565 ng/g) in dusts from Beijing were 1.9-3.3 times higher than those from Suizhou (∑
Parabens: 314, ∑TCS + TCC: 294 ng/g). The ∑
Parabens in urines from Suizhou and Beijing were in the range of 0.208-645 and 0.455-2300 μg/g Creatinine (Cr), respectively. The ∑TCS + TCC concentrations in urine were 1-2 orders of magnitude lower than those found for ∑
Parabens. Comparatively, women had relatively higher body burden of parabens than men, which was more noticeable when considering the use of skin care products. In this regard, relatively higher levels of parabens were also found in women in couples. Positive correlations were found between concentrations of methyl-paraben (MeP) and ethyl-paraben (PrP) in paired dust and urine samples (p < 0.05). Human exposure to such chemicals was evaluated. Based on the measured concentrations in paired human urine and indoor dust samples, our results provided direct evidence that the contribution of indoor dust ingestion to the total exposure was minor. These findings are essential for clarifying the sources and potential exposure routes of these chemicals in humans.


Environmentally relevant concentrations of triclocarban affect morphological traits and melanogenesis in zebrafish larvae

Giulia Caioni, Michele d'Angelo, Gloria Panella, Carmine Merola, Annamaria Cimini, Michele Amorena, Elisabetta Benedetti, Monia Perugini
PMID: 33964520   DOI: 10.1016/j.aquatox.2021.105842

Abstract

Human activity is responsible for producing several chemical compounds, which contaminate the aquatic environment and adversely influence the survival of aquatic species and indirectly human health. Triclocarban (TCC) belongs to the category of emerging pollutants and its presence in aquatic environment is justified by its wide use as antimicrobial agent in personal care products. The concern about this chemical is due to the risk of persistence in water and soils and bioaccumulation, which contributes to human exposition through the contaminated food consumption. The present study evaluated the developmental toxicity of TCC in zebrafish early-life stages starting with the assessment of acute toxicity and then focusing on the integrative analyses of the observed phenotype on zebrafish development. For this purpose, lethal and sublethal alterations of zebrafish embryos were investigated by the Fish Embryo Acute Toxicity Tests (FET tests). Subsequently, two concentrations of TCC were used to investigate the morphometric features and defects in larvae developmental pigmentation: an environmentally relevant (5μg/L) and toxicological (50μg/L), derived from the No Observed Effect Concentration (NOEC) value concentration. Furthermore, the expression levels of a key transcription factor for melanocyte differentiation and melanin syntheses, such as mitfa (microphthalmia-associated transcription factor) and tyr (tyrosinase) and its activity, were evaluated.


Fate processes of Parabens, Triclocarban and Triclosan during wastewater treatment: assessment via field measurements and model simulations

Zi-Feng Zhang, Lu Wang, Xianming Zhang, Xue Zhang, Yi-Fan Li, Anatoly Nikolaev, Wen-Long Li
PMID: 33963991   DOI: 10.1007/s11356-021-14141-9

Abstract

The high levels of parabens (including methyl-, ethyl- and propyl congeners), triclocarban (TCC) and triclosan (TCS) used every year in China might be a problem to the typical wastewater treatment plant (WWTP). This study addresses measurements of parabens, TCC and TCS Northern China WWTP and a modelling assessment on the occurrence, fate and removal pathways in WWTP. Per-capita emissions of the three parabens, TCC and TCS to the WWTP were estimated as 0.41, 0.11 and 0.07 mg/d. After the wastewater treatment processes, 94, 92 and 87% of parabens, TCC and TCS were removed. The major removal pathway of parabens was biodegradation while that of TCC and TCS were sorption to sludge. Computer simulations on the fate processes of parabens, TCC and TCS in the WWTP using the SimpleTreat 4.0 model suggested the model could generally reproduce the measurements with root mean squared errors (RMSEs) of less than 10 ng/L. However, the model underestimated the removal of TCC and TCS from water to sludge in the primary tank. These discrepancies were attributed to the uncertainty of the predicted organic carbon-water partition coefficients (K
) to which the modelling results are highly sensitive. The model predictions using updated K
became more accurate and RMSEs of TCC and TCS were reduced by 40 and 80%, respectively. The modelling assessment suggests that the SimpleTreat, as a generic model to simulate chemical fate processes in WWTPs, has the potential to be applied to other similar WWTPs in China for estimating environmental releases of parabens, TCC and TCS at a larger spatial scale.


Evaluation of 3,4,4,9-trichlorocarbanilide to zebrafish developmental toxicity based on transcriptomics analysis

Liting He, Yuanyao Chen, Zhiyong Hu, Yuan Zhang, Yongfeng Wang, Jiajing Wei, Zunpan Fan, Jia Xu, Meilin Peng, Kai Zhao, Huiping Zhang, Chunyan Liu
PMID: 33838424   DOI: 10.1016/j.chemosphere.2021.130349

Abstract

Triclocarban (TCC), considered an endocrine-disrupting, persistent, and bioaccumulating organic matter, has attracted a great deal of attention for its pollution and health risks. However, studies on its toxicological mechanism, especially for embryo development are limited. This article explores the cardiac developmental toxicity induced in zebrafish embryos after exposure to different TCC concentrations. First, liquid chromatography-tandem mass spectrometry was used in detecting TCC in embryos in vivo after exposure to various TCC. Results showed that embryonic TCC content reached 9.23 ng after exposure to 300 μg/L TCC, the heart rates of the embryos markedly decreased, heart abnormalities significantly increased. In addition, obvious pericardial effusion was observed in the larvae. Through transcriptome sequencing, 200 differential gene expression (DGE) patterns were detected in the TCC (300 μg/L) experimental and control groups. The results of GO function analysis and KEGG pathway of DGE showed that aryl hydrocarbon receptor (AhR) activation and cyp-related genes (cyp1a, cyp1b1 and cyp1c) were significantly up-regulated. these affected the normal development of zebrafish embryonic heart, tissue edema, and hemorrhage. TCC exhibited strong cardiac teratogenic effects and developmental toxicity, which is partly related to AhR activation. Transcriptome-based results are helpful in precisely determining the risk of TCC exposure. The potential mechanism between TCC and AhR should be further investigated.


Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved

Guangqiang Wang, Hongna Zhang, Jianan Zhang, Katherine Z Sanidad, Vladimir Yeliseyev, Julie Parsonnet, Thomas D Haggerty, Haixia Yang, Lianzhong Ai, Minhao Xie, Zongwei Cai, Guodong Zhang
PMID: 34004538   DOI: 10.1016/j.scitotenv.2021.147677

Abstract

Metabolic transformations play critical roles in the bioavailability and toxicities of environmental pollutants and toxicants. However, most previous research has focused on the metabolic reactions in host tissues, the gut microbiota-mediated biotransformation of environmental compounds is understudied. Using triclocarban (TCC) as a model environmental compound, here we study the metabolic fate of TCC in gut tissues and determine the roles of gut microbiota involved. We find that compared with other tissues, the colon tissue has a unique metabolic profile of TCC, with high abundance of the parent compound TCC and its free-form metabolites. Using a variety of approaches including antibiotic-mediated suppression of gut bacteria in vivo, germ-free mice, and in vitro culture of fecal bacteria, we found that the unique metabolic profile of TCC in the colon is mediated by the actions of gut microbiota. Overall, our findings support that gut microbiota plays important roles in colonic metabolism of TCC, highlighting the importance to consider the contributions of gut microbiota in toxicology evaluation of environmental compounds.


Exposure to environmental phenols and parabens, and relation to body mass index, eczema and respiratory outcomes in the Norwegian RHINESSA study

Hilde Kristin Vindenes, Cecilie Svanes, Stein Håkon Låstad Lygre, Francisco Gomez Real, Tamar Ringel-Kulka, Randi Jacobsen Bertelsen
PMID: 34256787   DOI: 10.1186/s12940-021-00767-2

Abstract

Many phenols and parabens are applied in cosmetics, pharmaceuticals and food, to prevent growth of bacteria and fungi. Whether these chemicals affect inflammatory diseases like allergies and overweight is largely unexplored. We aimed to assess the associations of use of personal care products with urine biomarkers levels of phenols and paraben exposure, and whether urine levels (reflecting body burden of this chemical exposures) are associated with eczema, rhinitis, asthma, specific IgE and body mass index.
Demographics, clinical variables, and self-report of personal care products use along with urine samples were collected concurrently from 496 adults (48% females, median age: 28 years) and 90 adolescents (10-17 years of age) from the RHINESSA study in Bergen, Norway. Urine biomarkers of triclosan (TCS), triclocarban (TCC), parabens and benzophenone-3, bisphenols and dichlorophenols (DCP) were quantified by mass spectrometry.
Detection of the urine biomarkers varied according to chemical type and demographics. TCC was detected in 5% of adults and in 45% of adolescents, while propyl (PPB) and methyl (MPB) parabens were detected in 95% of adults and in 94% (PPB) and 99% (MPB) of adolescents. Women had higher median urine concentrations of phenolic chemicals and reported a higher frequency of use of personal care products than men. Urine concentration of MPB increased in a dose-dependent manner with increased frequency of use of several cosmetic products. Overall, urinary biomarker levels of parabens were lower in those with current eczema. The biomarker concentrations of bisphenol S was higher in participants with positive specific IgE and females with current asthma, but did not differ by eczema or rhinitis status. MPB, ethylparaben (EPB), 2,4-DCP and TCS were inversely related to BMI in adults; interaction by gender were not significant.
Reported frequency of use of personal care products correlated very well with urine biomarker levels of paraben and phenols. Several chemicals were inversley related to BMI, and lower levels of parabens was observed for participants with current eczema. There is a need for further studies of health effects of chemicals from personal care products, in particular in longitudinally designed studies.


tmbim4 protects against triclocarban-induced embryonic toxicity in zebrafish by regulating autophagy and apoptosis

Zhiyong Hu, Liting He, Jiajing Wei, Yufang Su, Wei Wang, Zunpan Fan, Jia Xu, Yuan Zhang, Yongfeng Wang, Meilin Peng, Kai Zhao, Huiping Zhang, Chunyan Liu
PMID: 33714789   DOI: 10.1016/j.envpol.2021.116873

Abstract

Triclocarban (TCC), an antibacterial agent widely used in personal care products, can affect embryonic development. However, the specific molecular mechanism of TCC-induced embryonic developmental damage remains unclear. In this study, TCC exposure was found to increase the expression of tmbim4 gene in zebrafish embryos. The tmbim4 mutant embryos are more susceptible to TCC exposure than wild-type (WT) embryos, with tmbim4 overexpression reducing TCC-induced embryonic death in the former. Exposure of tmbim4 mutant larvae to 400 μg/L TCC substantially increased apoptosis in the hindbrain and eyes. RNA-sequencing of WT and tmbim4 mutant larvae indicated that knockout of the tmbim4 gene in zebrafish affects the autophagy pathway. Abnormalities in autophagy can increase apoptosis and TCC exposure caused abnormal accumulation of autophagosomes in the hindbrain of tmbim4 mutant zebrafish embryos. Pretreatment of TCC-exposed tmbim4 mutant zebrafish embryos with autophagosome formation inhibitors, substantially reduced the mortality of embryos and apoptosis levels. These results indicate that defects in the tmbim4 gene can reduce zebrafish embryo resistance to TCC. Additionally, apoptosis induced by abnormal accumulation of autophagosomes is involved in this process.


Continuous Dermal Exposure to Triclocarban Perturbs the Homeostasis of Liver-Gut Axis in Mice: Insights from Metabolic Interactions and Microbiome Shifts

Hongna Zhang, Yanshan Liang, Pengfei Wu, Xianru Shi, Guodong Zhang, Zongwei Cai
PMID: 33691405   DOI: 10.1021/acs.est.0c08273

Abstract

Humans are constantly exposed to antimicrobial triclocarban (TCC) via direct skin contact with personal care and consumer products, but the safety of long-term dermal exposure to TCC remains largely unknown. Herein, we used a mouse model to evaluate the potential health risks from the continuous dermal application of TCC at human-relevant concentrations. After percutaneous absorption, TCC circulated in the bloodstream and largely entered the liver-gut axis for metabolic disposition. Nontargeted metabolomics approach revealed that TCC exposure perturbed mouse liver homeostasis, as evidenced by the increased oxidative stress and impaired methylation capacity, leading to oxidative damage and enhancement of upstream glycolysis and folate-dependent one-carbon metabolism. Meanwhile, TCC was transformed in the liver through hydroxylation, dechlorination, methylation, glucuronidation, sulfation, and glutathione conjugation. TCC-derived xenobiotics were subsequently excreted into the gut, and glucuronide and sulfate metabolites could be further deconjugated by the gut microbiota into their active free forms. In addition, microbial community analysis showed that the composition of gut microbiome was altered in response to TCC exposure, indicating the perturbation of gut homeostasis. Together, through tracking the xenobiotic-biological interactions
, this study provides novel insights into the underlying impacts of dermally absorbed TCC on the liver and gut microenvironments.


Temporal Trends of Phenol, Paraben, and Triclocarban Exposure in California Pregnant Women during 2007-2014

Kyunghoon Kim, Hyeong-Moo Shin, Stefanie A Busgang, Dana Boyd Barr, Parinya Panuwet, Rebecca J Schmidt, Irva Hertz-Picciotto, Deborah H Bennett
PMID: 34347462   DOI: 10.1021/acs.est.1c01564

Abstract

Little is known about temporal trends of pregnant women's exposures to environmental phenols and parabens. We quantified four phenols [bisphenol A (BPA), bisphenol F, bisphenol S, and triclosan), four parabens [butyl paraben, ethyl paraben (ETPB), methyl paraben (MEPB), and propyl paraben (PRPB)], and triclocarban in 760 urine samples collected during 2007-2014 from 218 California pregnant women participating in a high-familial risk autism spectrum disorder cohort. We applied multiple regression to compute least square geometric means of urinary concentrations and computed average annual percent changes. We compared our urinary concentrations with those of other study populations to examine geographic variations in pregnant women's exposure to these target compounds. Urinary concentrations of BPA, MEPB, ETPB, and PRPB in this study population decreased over the study period [percent change per year (95% confidence interval): -5.7% (-8.2%, -3.2%); -13.0% (-18.1%, -7.7%); -5.5% (-11.0%, 0.3%); and -13.3% (-18.3%, -8.1%), respectively] and were consistently lower than those in pregnant women in other U.S. regions during the same study period. In recent years, certain phenols and parabens with known adverse health effects are being regulated or replaced with alternatives, which explains decreased body burdens observed in this study population. Either the national regulations or the advocacy campaigns in California may have influenced exposures or consumer product choices.


The Different Facets of Triclocarban: A Review

Domenico Iacopetta, Alessia Catalano, Jessica Ceramella, Carmela Saturnino, Lara Salvagno, Ileana Ielo, Dario Drommi, Elisabetta Scali, Maria Rosaria Plutino, Giuseppe Rosace, Maria Stefania Sinicropi
PMID: 34068616   DOI: 10.3390/molecules26092811

Abstract

In the late 1930s and early 1940s, it was discovered that the substitution on aromatic rings of hydrogen atoms with chlorine yielded a novel chemistry of antimicrobials. However, within a few years, many of these compounds and formulations showed adverse effects, including human toxicity, ecotoxicity, and unwanted environmental persistence and bioaccumulation, quickly leading to regulatory bans and phase-outs. Among these, the triclocarban, a polychlorinated aromatic antimicrobial agent, was employed as a major ingredient of toys, clothing, food packaging materials, food industry floors, medical supplies, and especially of personal care products, such as soaps, toothpaste, and shampoo. Triclocarban has been widely used for over 50 years, but only recently some concerns were raised about its endocrine disruptive properties. In September 2016, the U.S. Food and Drug Administration banned its use in over-the-counter hand and body washes because of its toxicity. The withdrawal of triclocarban has prompted the efforts to search for new antimicrobial compounds and several analogues of triclocarban have also been studied. In this review, an examination of different facets of triclocarban and its analogues will be analyzed.


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